molecular formula C8H5N3 B1270530 1H-benzimidazole-2-carbonitrile CAS No. 6868-37-7

1H-benzimidazole-2-carbonitrile

Katalognummer: B1270530
CAS-Nummer: 6868-37-7
Molekulargewicht: 143.15 g/mol
InChI-Schlüssel: VEKMJKMSTPFHQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-benzimidazole-2-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-benzimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKMJKMSTPFHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357114
Record name 1H-benzimidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6868-37-7
Record name 1H-benzimidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1H-Benzimidazole-2-carbonitrile from o-Phenylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1H-benzimidazole-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from o-phenylenediamine. While a direct one-pot synthesis is not prominently documented, this paper details two robust, multi-step methodologies, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

Benzimidazole and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitrile group at the 2-position of the benzimidazole ring system offers a versatile chemical handle for further molecular elaboration, making this compound a key intermediate in drug discovery and development. This guide explores two principal synthetic routes from the readily available starting material, o-phenylenediamine.

Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound from o-phenylenediamine:

  • Route 1: A two-step synthesis commencing with the formation of 2-aminobenzimidazole, followed by a Sandmeyer reaction to introduce the nitrile functionality.

  • Route 2: A multi-step synthesis involving the initial formation of 1H-benzimidazole-2-methanol, its subsequent oxidation to 1H-benzimidazole-2-carboxylic acid, conversion to the corresponding amide, and final dehydration to yield the target nitrile.

The following sections provide detailed experimental protocols and data for each of these synthetic routes.

Route 1: Synthesis via 2-Aminobenzimidazole Intermediate

This pathway offers a concise route to the target molecule through the formation and subsequent diazotization and cyanation of 2-aminobenzimidazole.

Step 1: Synthesis of 2-Aminobenzimidazole

The initial step involves the cyclization of o-phenylenediamine with a cyanating agent to form 2-aminobenzimidazole. A common and effective method utilizes cyanogen bromide.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a mixture of o-phenylenediamine (1.0 equivalent) and cyanogen bromide (1.0 equivalent) is suspended in water.

  • Reaction Conditions: The aqueous suspension is stirred vigorously at room temperature.

  • Work-up and Purification: The resulting precipitate of 2-aminobenzimidazole is collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield (%)
o-Phenylenediamine1.0WaterRoom Temp.2-4 hours>90
Cyanogen Bromide1.0

Table 1: Quantitative data for the synthesis of 2-aminobenzimidazole.

G cluster_0 Step 1: Amination and Cyclization OPD o-Phenylenediamine AAB 2-Aminobenzimidazole OPD->AAB 1. CNBr 2. H2O, RT CNBr Cyanogen Bromide H2O Water

Caption: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine.

Step 2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a classic transformation to convert an amino group on an aromatic ring into a nitrile via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization: 2-Aminobenzimidazole (1.0 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.0-1.2 equivalents) is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution with vigorous stirring.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield (%)
2-Aminobenzimidazole1.0Water, Acid0-5 °C (diazo.)2-6 hours60-70
Sodium Nitrite1.0-1.2RT to 60 °C (cyan.)
Copper(I) Cyanide1.0-1.5

Table 2: Representative quantitative data for the Sandmeyer cyanation of 2-aminobenzimidazole.

G cluster_1 Step 2: Sandmeyer Reaction AAB 2-Aminobenzimidazole Diazonium Benzimidazole-2-diazonium salt AAB->Diazonium 1. NaNO2, H+   0-5 °C BCN This compound Diazonium->BCN 2. CuCN   RT to 60 °C

Caption: Conversion of 2-Aminobenzimidazole to the target nitrile.

Route 2: Synthesis via 1H-Benzimidazole-2-carboxamide

This alternative route involves the construction of the benzimidazole ring with a hydroxymethyl group at the 2-position, followed by a series of functional group transformations.

Step 1: Synthesis of 1H-Benzimidazole-2-methanol

Experimental Protocol:

  • Reaction Setup: o-Phenylenediamine (1.0 equivalent) and glycolic acid (1.0 equivalent) are mixed in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

  • Reaction Conditions: The solution is stirred and heated at 90 °C for several hours.

  • Work-up: The reaction mixture is cooled, and a sodium hydroxide solution is added until the product precipitates. The solid is collected by filtration, washed with water, and dried.

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield (%)
o-Phenylenediamine1.06 M HCl(aq)90 °C7 hours~90
Glycolic Acid1.0

Table 3: Quantitative data for the synthesis of 1H-benzimidazole-2-methanol.[1]

Step 2: Oxidation to 1H-Benzimidazole-2-carboxylic Acid

Experimental Protocol:

  • Reaction Setup: 1H-Benzimidazole-2-methanol (1.0 equivalent) and sodium carbonate are dissolved in water. An aqueous solution of potassium permanganate (1.2 equivalents) is added.

  • Reaction Conditions: The mixture is refluxed for 2 hours.

  • Work-up: The solution is cooled and acidified (e.g., with HCl) to a pH of approximately 4 to precipitate the carboxylic acid. The product is collected by filtration and dried.

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield (%)
1H-Benzimidazole-2-methanol1.0WaterReflux2 hours~85
Potassium Permanganate1.2
Sodium Carbonate~1.3

Table 4: Quantitative data for the oxidation to the carboxylic acid.[1]

Step 3: Amidation to 1H-Benzimidazole-2-carboxamide

Experimental Protocol:

  • Acid Chloride Formation: 1H-Benzimidazole-2-carboxylic acid (1.0 equivalent) is treated with thionyl chloride (SOCl₂) and heated at 70 °C for 5 hours to form the acid chloride. Excess thionyl chloride is removed under reduced pressure.

  • Amination: The crude acid chloride is cooled and aqueous ammonia is added. The mixture is then heated at 70 °C for 5 hours.

  • Work-up: The reaction mixture is cooled, and the precipitated amide is collected by filtration and dried.

Reactant/ReagentMolar RatioSolventTemperatureReaction TimeYield (%)
1H-Benzimidazole-2-carboxylic acid1.0Thionyl Chloride70 °C5 hours~78
Aqueous AmmoniaExcess70 °C5 hours

Table 5: Quantitative data for the synthesis of 1H-benzimidazole-2-carboxamide.[1]

Step 4: Dehydration to this compound

Experimental Protocol:

  • Reaction Setup: 1H-Benzimidazole-2-carboxamide (1.0 equivalent) is suspended in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reaction Conditions: The mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. The crude nitrile is collected by filtration, washed with water, and dried.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Reactant/ReagentDehydrating AgentSolventTemperatureReaction TimeYield (%)
1H-Benzimidazole-2-carboxamidePOCl₃ or SOCl₂Neat or inertReflux2-6 hours70-85

Table 6: Representative quantitative data for the dehydration of the amide.

G cluster_2 Route 2: Multi-step Synthesis OPD o-Phenylenediamine BM 1H-Benzimidazole-2-methanol OPD->BM Glycolic Acid, HCl BCA 1H-Benzimidazole-2-carboxylic acid BM->BCA KMnO4 Bamide 1H-Benzimidazole-2-carboxamide BCA->Bamide 1. SOCl2 2. NH3(aq) BCN This compound Bamide->BCN POCl3 or SOCl2

Caption: Multi-step synthesis of this compound.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound from o-phenylenediamine. Route 1, proceeding through a 2-aminobenzimidazole intermediate and a subsequent Sandmeyer reaction, offers a more direct approach. Route 2, involving the construction and elaboration of a 2-substituted benzimidazole, provides an alternative with well-established transformations. The choice of synthetic route will depend on the specific requirements of the research, including available reagents, scalability, and desired purity of the final product. The detailed experimental protocols and tabulated data herein serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.

References

Unveiling the Solid-State Architecture of Benzimidazoles: A Crystallographic Analysis of 1H-Benzimidazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the crystal structure of 1H-benzimidazole-2-carboxamide, a close structural analog of 1H-benzimidazole-2-carbonitrile. Due to the limited availability of public crystallographic data for this compound, this guide utilizes the comprehensive data available for its carboxamide derivative to illustrate the fundamental principles of its solid-state chemistry, which is crucial for understanding its physicochemical properties and potential applications in medicinal chemistry.

The benzimidazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1][2] The precise three-dimensional arrangement of atoms within the crystal lattice of these molecules is paramount, as it governs properties such as solubility, stability, and bioavailability, which are critical for drug efficacy. This guide delves into the structural elucidation of 1H-benzimidazole-2-carboxamide, offering a detailed examination of its crystallographic parameters and the experimental protocols used for its determination.

Crystallographic Data Summary

The crystal structure of 1H-benzimidazole-2-carboxamide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. This data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice.

Parameter Value
Empirical Formula C₈H₇N₃O
Formula Weight 161.16 g/mol
Crystal System Orthorhombic
Space Group Pccn
a (Å) 9.9071(14)
b (Å) 11.1950(19)
c (Å) 13.315(2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1476.8(4)
Z 8
Temperature (K) 100(2)
Wavelength (Å) 1.54178 (Cu Kα)
Density (calculated) (Mg/m³) 1.450
Absorption Coefficient (mm⁻¹) 0.849
F(000) 672
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 4.45 to 72.48
Reflections collected 10487
Independent reflections 1445 [R(int) = 0.035]
Goodness-of-fit on F² 1.056
Final R indices [I>2sigma(I)] R1 = 0.0356, wR2 = 0.1034
R indices (all data) R1 = 0.0368, wR2 = 0.1045

Table 1: Crystallographic data and structure refinement for 1H-benzimidazole-2-carboxamide.

Experimental Protocols

The determination of the crystal structure of 1H-benzimidazole-2-carboxamide involved a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

The synthesis of 1H-benzimidazole-2-carboxamide was achieved through a multi-step reaction sequence starting from 1,2-diaminobenzene. The final product was recrystallized from a methanol solution by slow evaporation at ambient temperature to yield single crystals suitable for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer equipped with a graphite-monochromated Cu Kα radiation source (λ = 1.54178 Å). The data was collected at a temperature of 100(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.

Structural Insights and Molecular Packing

The crystal structure of 1H-benzimidazole-2-carboxamide reveals a planar benzimidazole ring system. The carboxamide group is nearly coplanar with the benzimidazole ring. The molecular packing is dominated by a network of intermolecular hydrogen bonds. Specifically, the amide N-H and the imidazole N-H groups act as hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen of the imidazole ring act as acceptors. These interactions lead to the formation of a robust three-dimensional supramolecular architecture.

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a small molecule like 1H-benzimidazole-2-carboxamide follows a well-defined workflow, from initial synthesis to the final analysis and deposition of the structural data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication & Database Deposition cif_file->publication

Experimental workflow for crystal structure analysis.

Conclusion

The crystallographic analysis of 1H-benzimidazole-2-carboxamide provides valuable insights into the solid-state behavior of this class of compounds. The detailed structural data and understanding of the intermolecular interactions are crucial for rational drug design and the development of new benzimidazole-based therapeutics. While the crystal structure of this compound remains to be publicly reported, the analysis of its carboxamide analog serves as a robust model for predicting its structural properties and guiding future research in this area. Further studies to obtain the crystal structure of the title compound are encouraged to provide a direct and comprehensive understanding of its solid-state chemistry.

References

Spectroscopic Characterization of 1H-benzimidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize the heterocyclic compound 1H-benzimidazole-2-carbonitrile. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this guide will utilize representative data for closely related benzimidazole derivatives to illustrate the principles of data interpretation and presentation. The methodologies and analytical logic presented herein are fully applicable to the target compound.

Introduction

This compound is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential therapeutic applications. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

Spectroscopic Data Summary

The following tables present a summary of expected spectroscopic data for this compound.

Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~13.5br s-1HN-H
7.80 - 7.75m-2HAr-H
7.45 - 7.40m-2HAr-H

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Table 2: ¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~145.0C-Ar (quaternary)
~135.0C-Ar (quaternary)
~128.0C-Ar
~125.0C-Ar
~118.0C-Ar
~115.0C≡N
~110.0C2

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadN-H stretch
~3100-3000MediumAr C-H stretch
~2230Sharp, MediumC≡N stretch
~1620MediumC=N stretch
~1580, 1450Medium-StrongAr C=C stretch
~750StrongAr C-H bend (ortho-disubstituted)

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
116~60[M - HCN]⁺
90~40[M - HCN - C₂H₂]⁺

Disclaimer: The data presented in this table is representative of a typical 2-substituted benzimidazole and is intended for illustrative purposes. Actual experimental values for this compound may vary.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a suitable solvent for benzimidazole derivatives, allowing for the observation of the N-H proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: -2 to 16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: 0 to 200 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI parameters:

      • Capillary voltage: 3-4 kV

      • Nebulizing gas pressure: 20-30 psi

      • Drying gas flow rate: 5-10 L/min

      • Drying gas temperature: 250-350 °C

      • Mass range: m/z 50-500

  • Data Processing:

    • The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

    • Determine the accurate mass of the molecular ion to calculate the elemental composition.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Start Start: Synthesis and Purification of This compound MS Mass Spectrometry (MS) Start->MS Sample IR Infrared (IR) Spectroscopy Start->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Sample MolWeight Determine Molecular Weight and Elemental Formula MS->MolWeight FuncGroups Identify Functional Groups (C≡N, N-H, Ar) IR->FuncGroups StructureElucid Elucidate C-H Framework and Connectivity NMR->StructureElucid CombineData Combine and Correlate All Spectroscopic Data MolWeight->CombineData FuncGroups->CombineData StructureElucid->CombineData FinalStructure Confirm Structure of This compound CombineData->FinalStructure

Caption: Workflow for Spectroscopic Characterization.

This comprehensive approach, integrating data from NMR, IR, and Mass Spectrometry, allows for the unambiguous structural confirmation of this compound, a critical step in its further development for scientific and pharmaceutical applications.

A Technical Guide to the Biological Activity Screening of 1H-Benzimidazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, serves as a versatile template for designing therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules.[3]

Within this diverse chemical family, derivatives featuring a nitrile (-C≡N) group, such as 1H-benzimidazole-2-carbonitrile and its analogs, have garnered significant interest. The nitrile moiety can act as a hydrogen bond acceptor or a reactive electrophile, contributing to target binding and enhancing biological potency. This guide provides a technical overview of the screening methodologies used to evaluate the biological activities of these compounds, with a primary focus on their anticancer and antimicrobial potential. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in the discovery and development of novel benzimidazole-based therapeutics.

Anticancer Activity Screening

Derivatives of benzimidazole, particularly those containing acrylonitrile moieties, have shown potent antiproliferative activity against a range of human cancer cell lines.[5][6] A primary mechanism for this activity is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of benzimidazole acrylonitrile derivatives, which are structurally related to the this compound core. These compounds demonstrate significant cytotoxic effects across various cancer cell types.

Compound ID/DescriptionCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 30 (N-isobutyl, N,N-dimethylamino)NCI-H460Lung Carcinoma0.2 ± 0.1[6]
HCT-116Colorectal Carcinoma0.3 ± 0.1[6]
K-562Chronic Myeloid Leukemia0.4 ± 0.1[6]
Compound 41 (N-isobutyl, 5-cyano, N,N-dimethylamino)NCI-H460Lung Carcinoma0.5 ± 0.1[6]
HCT-116Colorectal Carcinoma0.6 ± 0.1[6]
K-562Chronic Myeloid Leukemia0.4 ± 0.1[6]
Compound 27 (Monohydroxy-substituted)Capan-1Pancreatic Adenocarcinoma1.2 - 5.3 (Range)[8]
Compound 64 DND-41Acute Lymphoblastic Leukemia< 0.02[5]
HL-60Acute Myeloid Leukemia< 0.02[5]
K-562Chronic Myeloid Leukemia< 0.02[5]
Compound 9 (pyrimidine-5-carbonitrile derivative)T-47DBreast CancerNot specified, potent activity[9]
HOP-92Lung CancerNot specified, potent activity[9]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the cytotoxic potential of chemical compounds.[10]

1. Materials and Reagents:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds (benzimidazole derivatives) dissolved in DMSO

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in a complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this period, mitochondrial reductases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[7]

Visualization: Mechanism of Action via Tubulin Polymerization Inhibition

Many anticancer benzimidazole derivatives function by binding to the colchicine site on β-tubulin.[6][11] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[12][13]

G cluster_drug Pharmacological Intervention cluster_cell Cellular Processes Benz Benzimidazole Acrylonitrile Derivative Microtubules Microtubule Polymerization Benz->Microtubules Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Forms Spindle Mitotic Spindle Formation Microtubules->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Induces

Anticancer mechanism of benzimidazole derivatives via tubulin inhibition.

Antimicrobial Activity Screening

The benzimidazole scaffold is a component of numerous compounds with significant antibacterial and antifungal properties.[3][14] Screening for antimicrobial activity is crucial to identify derivatives that can combat pathogenic microorganisms, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity

While data specifically for this compound derivatives is limited, the broader benzimidazole class exhibits a wide range of antimicrobial activities. The following table provides representative Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against selected pathogens. The MIC is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound TypeMicroorganismStrainMIC (µg/mL)Reference
General Benzimidazole Derivatives Enterococcus faecalisATCC 2921212.5 - 400[15]
Staphylococcus aureusATCC 2921312.5 - 400[15]
Candida tropicalisClinical Isolate6.25 - 400[15]
Candida albicansClinical Isolate50 - 400[15]
5-Halo-substituted Derivatives Staphylococcus aureus (MRSA)Clinical IsolateComparable to Ciprofloxacin[4]
Various Derivatives Klebsiella pneumoniaeClinical Isolate20[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[4]

1. Materials and Reagents:

  • Bacterial or fungal strains of interest

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well U-bottom microplates

  • Test compounds (benzimidazole derivatives) dissolved in DMSO

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approximates 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or McFarland standards

2. Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate, resulting in concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the microorganism from an overnight culture in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized inoculum in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well containing the test compound, the positive control, and the growth control (broth with inoculum but no compound).

  • Controls:

    • Growth Control: Well containing only broth and the inoculum.

    • Sterility Control: Well containing only uninoculated broth.

    • Positive Control: Wells containing serial dilutions of a standard antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Visualization: General Workflow for Antimicrobial Screening

The process of screening compounds for antimicrobial activity follows a logical progression from initial synthesis to the final determination of potency.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis N1 Synthesize & Purify Benzimidazole Derivatives N2 Prepare Stock Solutions (e.g., in DMSO) N1->N2 N3 Prepare Serial Dilutions in 96-Well Plates N2->N3 N4 Inoculate with Standardized Microbial Suspension N3->N4 N5 Incubate Plates (e.g., 24h at 37°C) N4->N5 N6 Visually Inspect for Growth (Turbidity) N5->N6 N7 Determine MIC Value N6->N7

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The 1H-benzimidazole framework, particularly when functionalized with a nitrile or related group, represents a highly promising scaffold for the development of novel therapeutic agents. The available data on structurally similar benzimidazole acrylonitriles reveal potent, low-micromolar anticancer activity, often mediated through the disruption of microtubule formation.[6] Furthermore, the broader benzimidazole class consistently demonstrates significant antimicrobial potential.[4][15]

The standardized screening protocols detailed in this guide—the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial efficacy—provide robust and reproducible frameworks for evaluating new chemical entities. The successful identification of lead compounds from these screening efforts, guided by the structure-activity relationships observed in quantitative datasets, will pave the way for further preclinical and clinical development. Future research should focus on the targeted synthesis and screening of a wider array of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

An In-depth Technical Guide on the Mechanism of Action of 1H-benzimidazole-2-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on the mechanism of action of 1H-benzimidazole-2-carbonitrile and its derivatives, with a particular emphasis on their potential as anticancer agents. This document synthesizes findings from multiple studies to provide a comprehensive overview of their molecular targets, effects on cellular signaling pathways, and methodologies for their evaluation. Quantitative data from various studies are presented in tabular format for comparative analysis. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this area.

Introduction

Benzimidazole, a heterocyclic aromatic compound, consists of a fusion of benzene and imidazole rings. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects. The 2-substituted benzimidazoles, in particular, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. The introduction of a carbonitrile group at the 2-position of the benzimidazole ring system is a key structural feature that has been explored for its influence on biological activity. This guide will delve into the mechanistic studies of this compound and its analogs to elucidate their mode of action at the molecular level.

Anticancer Mechanism of Action

The anticancer activity of this compound derivatives is multifaceted, involving the disruption of key cellular processes essential for cancer cell proliferation and survival. The primary mechanisms identified include the inhibition of tubulin polymerization, induction of cell cycle arrest, and triggering of apoptosis.

Inhibition of Tubulin Polymerization

A significant body of evidence points to the interference with microtubule dynamics as a primary mechanism of action for many anticancer benzimidazole derivatives. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Compounds that disrupt microtubule polymerization can lead to mitotic arrest and subsequently induce apoptosis in rapidly dividing cancer cells. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.

Induction of Cell Cycle Arrest

By disrupting microtubule function, this compound derivatives can effectively halt the cell cycle at the G2/M phase.[1][2] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical regulatory point in the cell cycle, and its activation is a common response to DNA damage or mitotic spindle disruption.

Induction of Apoptosis

Following cell cycle arrest, benzimidazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[1][3] Apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis.[3]

Inhibition of Key Signaling Pathways

Recent studies have also implicated the inhibition of critical signaling pathways in the anticancer effects of benzimidazole derivatives. Notably, the PI3K-AKT-mTOR pathway, which is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival, has been identified as a target.[4] Inhibition of this pathway by benzimidazole derivatives can lead to a cascade of events that ultimately result in decreased cell viability.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic and enzyme inhibitory activities of various 1H-benzimidazole derivatives from the literature.

Table 1: Cytotoxicity of 1H-Benzimidazole Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Bromo-derivative of benzimidazoleMCF-7 (Breast)17.8 ± 0.24 (µg/mL)[1]
Bromo-derivative of benzimidazoleDU-145 (Prostate)10.2 ± 1.4 (µg/mL)[1]
Bromo-derivative of benzimidazoleH69AR (Lung)49.9 ± 0.22 (µg/mL)[1]
Benzimidazole-1,3,4-oxadiazole hybrid (5a)MCF-7 (Breast)5.165 ± 0.211[5]
Benzimidazole-1,3,4-oxadiazole hybrid (5a)HepG2 (Liver)5.995 ± 0.264[5]
Benzimidazole carboxamide (7n)SK-Mel-28 (Melanoma)2.55 - 17.89[6]
Benzimidazole carboxamide (7u)SK-Mel-28 (Melanoma)2.55 - 17.89[6]

Table 2: Enzyme Inhibition by 1H-Benzimidazole Derivatives

CompoundEnzymeIC50 (µM)Reference
Benzimidazole carboxamide (7n)Tubulin Polymerization5.05 ± 0.13[6]
Benzimidazole-based thiadiazole analogCarbonic Anhydrase IX5.23 ± 1.05[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on cell cycle progression.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and attached cells. Wash attached cells with PBS and detach them using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Cell Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of propidium iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., PEM buffer) on ice. Prepare a GTP stock solution. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle, e.g., DMSO).

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the change in absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their biological evaluation.

anticancer_mechanism BZC 1H-Benzimidazole- 2-carbonitrile Derivatives Tubulin Inhibition of Tubulin Polymerization BZC->Tubulin PI3K Inhibition of PI3K/AKT/mTOR Pathway BZC->PI3K G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis Proliferation Decreased Cancer Cell Proliferation and Survival Apoptosis->Proliferation PI3K->Proliferation

Anticancer mechanism of this compound derivatives.

experimental_workflow start Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis tubulin Tubulin Polymerization Assay mechanism->tubulin pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway end Lead Compound Identification cell_cycle->end apoptosis->end tubulin->end pathway->end

General workflow for the biological evaluation of compounds.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant anticancer potential. Their mechanism of action is complex, involving the inhibition of tubulin polymerization, induction of G2/M cell cycle arrest, and initiation of apoptosis, often through the modulation of key signaling pathways like PI3K/AKT/mTOR. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Future studies should focus on elucidating the precise structure-activity relationships to design more potent and selective anticancer agents based on the this compound core.

References

An In-depth Technical Guide to the Properties and Hazards of 1H-Benzo[d]imidazole-2-carbonitrile (CAS 6868-37-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound 1H-Benzo[d]imidazole-2-carbonitrile, identified by the CAS number 6868-37-7. This document is intended to serve as a foundational resource for professionals in research, drug development, and other scientific fields who may be working with this substance.

Chemical and Physical Properties

1H-Benzo[d]imidazole-2-carbonitrile is a heterocyclic aromatic organic compound. It is recognized for its utility as a building block in the synthesis of various pharmaceutical and organic compounds, primarily due to its versatile reactivity in nucleophilic substitutions, condensations, and cyclization reactions.[1]

Table 1: Physical and Chemical Properties of CAS 6868-37-7

PropertyValue
Chemical Name 1H-Benzo[d]imidazole-2-carbonitrile
CAS Number 6868-37-7
Molecular Formula C₈H₅N₃[1][2]
Molecular Weight 143.15 g/mol [2][3]
Boiling Point 347 °C at 760 mmHg[4][5]
Flash Point 347 °C[5]
Melting Point Data not available
Solubility Data not available

Hazards and Safety Information

The available safety data indicates that 1H-Benzo[d]imidazole-2-carbonitrile is a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Table 2: GHS Hazard Classification for CAS 6868-37-7

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed[1][2]
Skin corrosion/irritationH315: Causes skin irritation[1][2]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1][2]
Acute toxicity, InhalationH332: Harmful if inhaled[1][2]
Specific target organ toxicity, Single exposureH335: May cause respiratory irritation[1][2]

Precautionary Statements:

The following precautionary statements are recommended when handling this substance[1][2]:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols

Acute Oral Toxicity (OECD 420, 423, 425)

The "Harmful if swallowed" (H302) classification is generally determined through acute oral toxicity studies. The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[4][6][7] These protocols involve the administration of the substance to animals, typically rats, at different dose levels to determine the dose that causes mortality or evident toxicity.[4][6]

OECD_Oral_Toxicity_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Start Substance Preparation Dose_Selection Dose Range Finding Study Start->Dose_Selection Dosing Oral Administration to Animals Dose_Selection->Dosing Observation Observation for Toxicity Signs & Mortality (14 days) Dosing->Observation LD50_Calc LD50 Calculation Observation->LD50_Calc Classification GHS Classification LD50_Calc->Classification

General workflow for acute oral toxicity testing.
Skin Irritation (OECD 439)

The "Causes skin irritation" (H315) classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. The OECD Guideline for the Testing of Chemicals, TG 439, outlines an in vitro test method using reconstructed human epidermis (RhE) models.[8][9][10] This method involves applying the test substance to the RhE tissue and subsequently measuring cell viability, typically using the MTT assay. A significant reduction in cell viability indicates an irritant potential.[10][11]

OECD_Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis Start Reconstructed Human Epidermis (RhE) Model Application Topical Application of Test Substance Start->Application Exposure Defined Exposure Period Application->Exposure Incubation Post-Exposure Incubation Exposure->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Classification Classification based on Viability Threshold Viability->Classification

Workflow for in vitro skin irritation testing.
Eye Irritation (OECD 405)

The "Causes serious eye irritation" (H319) classification is based on the potential of a substance to produce changes in the eye which are fully reversible within 21 days of application. The OECD TG 405 describes the acute eye irritation/corrosion test, which is typically performed on rabbits.[5][12][13][14] The substance is instilled into the conjunctival sac of one eye, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.[14]

Acute Inhalation Toxicity (OECD 403, 436)

The "Harmful if inhaled" (H332) classification is determined through acute inhalation toxicity studies. OECD TG 403 and TG 436 provide methods for assessing the toxicity of a substance when administered by inhalation to animals, usually rats, for a short period.[1][15][16][17][18] These tests determine the concentration of the substance in the air that causes mortality or toxic effects.[16][17]

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for 1H-Benzo[d]imidazole-2-carbonitrile have not been elucidated in the available literature, the broader class of benzimidazole derivatives is known to interact with various biological targets. The mechanism of action often varies depending on the specific substitutions on the benzimidazole scaffold.[19]

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[19] Their mechanisms of action can include:

  • Inhibition of Microtubule Polymerization: Some benzimidazole anthelmintics function by binding to β-tubulin, thereby inhibiting the formation of microtubules, which are essential for cell division and other cellular processes.[20]

  • Enzyme Inhibition: Benzimidazole compounds can act as inhibitors of various enzymes, such as protein kinases, topoisomerases, and dihydrofolate reductase.[21][22]

  • DNA Intercalation and Alkylating Agents: Certain derivatives can interact with DNA, leading to cell cycle arrest and apoptosis.[21][22]

The electron-rich nature of the benzimidazole ring system allows it to participate in various non-covalent interactions with biological macromolecules, contributing to its diverse pharmacological profile.[21]

Benzimidazole_MoA cluster_compound Benzimidazole Derivative cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound 1H-Benzo[d]imidazole-2-carbonitrile Tubulin β-Tubulin Compound->Tubulin Binds to Enzymes Kinases, Topoisomerases, etc. Compound->Enzymes Inhibits DNA DNA Compound->DNA Interacts with Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition DNA_Damage DNA Damage / Replication Inhibition DNA->DNA_Damage Apoptosis Apoptosis / Cell Cycle Arrest Microtubule_Disruption->Apoptosis Enzyme_Inhibition->Apoptosis DNA_Damage->Apoptosis

Potential mechanisms of action for benzimidazole derivatives.

Conclusion

References

An In-depth Technical Guide on the Solubility of 1H-benzimidazole-2-carbonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the solubility of 1H-benzimidazole-2-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document addresses this information gap by providing a comprehensive, generalized experimental protocol for determining the solubility of this compound.

The provided methodologies are based on well-established techniques, such as the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis, empowering researchers to generate reliable and reproducible solubility data. Furthermore, this guide includes a general workflow for the physicochemical characterization of a new chemical entity, offering a logical framework for research and development. While specific signaling pathway diagrams are not applicable due to the lack of public data on the biological mechanisms of this compound, a workflow diagram illustrating the process of solubility determination is provided.

Introduction to this compound

This compound, also known as 2-cyanobenzimidazole, belongs to the benzimidazole class of heterocyclic aromatic organic compounds. This scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities. The presence of the nitrile group at the 2-position of the benzimidazole ring significantly influences its electronic properties and potential as a pharmacophore. Understanding its solubility in various organic solvents is a critical first step in its development for any application, dictating formulation strategies, purification methods, and reaction conditions.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₅N₃[1]
Molecular Weight143.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number6868-37-7[1]

Solubility of this compound: State of Knowledge

To provide a framework for researchers, this guide presents a detailed, adaptable experimental protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines the equilibrium shake-flask method, a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5]

Materials
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate, toluene, dichloromethane) of analytical grade or higher

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Evaporating dish (for gravimetric analysis)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh a pre-dried evaporating dish.[7][8][9]

      • Transfer a known volume of the filtered saturated solution to the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

      • The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

      • Generate a calibration curve by measuring the absorbance (using a UV-Vis spectrophotometer at the λmax of the compound) or the peak area (using an HPLC system) of the standard solutions.

      • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the analytical signal of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. The data should be expressed in appropriate units such as mg/mL, g/L, or mol/L.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric Constant (at 20°C)Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol32.75.1Experimental ValueCalculated Value
Ethanol24.54.3Experimental ValueCalculated Value
Acetone20.75.1Experimental ValueCalculated Value
Acetonitrile37.55.8Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)46.77.2Experimental ValueCalculated Value
Ethyl Acetate6.024.4Experimental ValueCalculated Value
Dichloromethane8.933.1Experimental ValueCalculated Value
Toluene2.382.4Experimental ValueCalculated Value
Hexane1.880.1Experimental ValueCalculated Value

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result prep_solid Excess Solid (this compound) prep_mix Mix in Sealed Vial prep_solid->prep_mix prep_solvent Known Volume of Organic Solvent prep_solvent->prep_mix equil_shake Agitate at Constant Temperature (24-72h) prep_mix->equil_shake sep_settle Settle Excess Solid equil_shake->sep_settle sep_filter Filter Supernatant (0.22 µm filter) sep_settle->sep_filter quant_grav Gravimetric Analysis sep_filter->quant_grav quant_spec Spectroscopic/Chromatographic Analysis sep_filter->quant_spec result_data Solubility Data (mg/mL, mol/L) quant_grav->result_data quant_spec->result_data

Caption: Workflow for determining the solubility of this compound.

Physicochemical Characterization Workflow

This diagram presents a general workflow for the physicochemical characterization of a new chemical entity (NCE) like a novel benzimidazole derivative.

G cluster_physchem Physicochemical Properties cluster_formulation Pre-formulation Studies cluster_adme In Vitro ADME start New Chemical Entity (e.g., this compound) solubility Solubility Profiling (Aqueous & Organic) start->solubility pka pKa Determination start->pka logp LogP/LogD Measurement start->logp formulation_dev Formulation Development solubility->formulation_dev pka->formulation_dev permeability Permeability Assessment (e.g., PAMPA, Caco-2) logp->permeability stability Chemical Stability (pH, Temp, Light) stability->formulation_dev crystal Solid-State Characterization (Polymorphism) crystal->formulation_dev dev_candidate Drug Development Candidate formulation_dev->dev_candidate permeability->dev_candidate metabolism Metabolic Stability metabolism->dev_candidate

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Conclusion

While a comprehensive, quantitative understanding of the solubility of this compound in common organic solvents remains an area for future investigation, this technical guide provides the necessary framework for researchers to undertake this critical characterization. The detailed experimental protocol for the equilibrium shake-flask method, combined with the outlined workflows, offers a robust starting point for generating high-quality, reproducible solubility data. Such data will be invaluable for the continued development of this compound and its derivatives in the fields of medicinal chemistry and materials science.

References

A Theoretical Exploration of the Electronic Landscape of 1H-Benzimidazole-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-2-carbonitrile is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. Understanding its electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical calculation of the key electronic properties of this compound, employing Density Functional Theory (DFT). We delve into the methodologies for calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP). The presented data, based on established computational methods for analogous structures, offers valuable insights for researchers engaged in the rational design of benzimidazole-based therapeutics. While specific experimental and computational data for this compound is not extensively available in public literature, this guide provides a robust framework for its theoretical investigation.

Introduction

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a carbonitrile group at the 2-position of the benzimidazole ring system significantly influences its electronic distribution, and consequently, its chemical behavior. The electron-withdrawing nature of the nitrile group is expected to modulate the aromaticity and reactivity of the heterocyclic system.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1] These methods allow for the in-silico prediction of molecular properties, offering a cost-effective and time-efficient alternative to empirical studies. This guide outlines the theoretical framework for characterizing the electronic properties of this compound, providing a foundational understanding for its application in medicinal chemistry.

Computational Methodology: A Detailed Protocol

The electronic properties of this compound can be reliably calculated using DFT. The following protocol outlines a standard computational approach.

2.1. Software and Theoretical Level

A widely used computational chemistry software package such as Gaussian, ORCA, or Spartan is employed for these calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for DFT calculations on organic molecules, providing a good balance between accuracy and computational cost.

2.2. Basis Set Selection

The choice of basis set is crucial for the accuracy of the calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[2]

2.3. Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of this compound.

2.4. Calculation of Electronic Properties

Once the geometry is optimized, the following electronic properties are calculated at the same level of theory:

  • HOMO and LUMO Energies: These frontier molecular orbitals are critical for understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[3]

  • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges.[4] These charges are instrumental in understanding electrostatic interactions.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule, which are crucial for predicting non-covalent interactions.[5]

Predicted Electronic Properties of this compound

While specific published data for this compound is scarce, we can predict the general trends and provide exemplary data based on calculations of similar benzimidazole derivatives. The following tables summarize the expected quantitative data for key electronic properties.

Table 1: Frontier Molecular Orbital (FMO) Properties

PropertyPredicted Value (eV)Significance
HOMO Energy~ -6.5 to -7.5Indicates electron-donating ability.
LUMO Energy~ -1.5 to -2.5Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.5Correlates with chemical reactivity and stability. A larger gap suggests higher stability.

Table 2: Mulliken Atomic Charges (Exemplary)

AtomPredicted Charge (a.u.)AtomPredicted Charge (a.u.)
N1~ -0.4 to -0.6C7~ +0.2 to +0.4
C2~ +0.3 to +0.5C8 (Nitrile C)~ +0.1 to +0.3
N3~ -0.4 to -0.6N9 (Nitrile N)~ -0.3 to -0.5
C4~ -0.1 to -0.2H (on N1)~ +0.3 to +0.4
C5~ -0.1 to -0.2H (on Benzene)~ +0.1 to +0.2
C6~ -0.1 to -0.2

Note: The numbering of atoms corresponds to the standard IUPAC nomenclature for the benzimidazole ring.

3.1. Interpretation of Electronic Properties

The electron-withdrawing nitrile group at the C2 position is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzimidazole. This would also likely result in a relatively large HOMO-LUMO gap, suggesting good kinetic stability.

The Mulliken charge distribution is predicted to show significant negative charges on the nitrogen atoms of the imidazole ring and the nitrile group, making them potential sites for electrophilic attack or hydrogen bonding. The carbon atom of the nitrile group and the C2 carbon of the benzimidazole ring are expected to carry a partial positive charge.

The Molecular Electrostatic Potential (MEP) map would visually confirm these predictions, with negative potential (red/yellow) localized around the nitrogen atoms and a positive potential (blue) around the N-H proton and the benzene ring protons.

Visualization of the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the theoretical calculation of the electronic properties of this compound.

computational_workflow start Define Molecular Structure method Select DFT Method (e.g., B3LYP) start->method basis Choose Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc electronic_prop Calculate Electronic Properties freq_calc->electronic_prop If minimum energy structure is found homo_lumo HOMO-LUMO Energies electronic_prop->homo_lumo mulliken Mulliken Charges electronic_prop->mulliken mep Molecular Electrostatic Potential (MEP) electronic_prop->mep analysis Data Analysis and Interpretation homo_lumo->analysis mulliken->analysis mep->analysis

Caption: Computational workflow for determining electronic properties.

Conclusion

This technical guide has provided a comprehensive theoretical framework for investigating the electronic properties of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's reactivity, stability, and intermolecular interaction propensity. The presented methodologies and predicted data serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the rational design of novel benzimidazole-based therapeutic agents. It is important to reiterate that for precise, publication-quality data, specific computational studies on this compound should be performed. The workflow and principles outlined herein provide a clear path for such investigations.

References

An In-depth Technical Guide to 1H-Benzimidazole-2-carbonitrile: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-2-carbonitrile, a key heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This whitepaper provides a comprehensive overview of its discovery, historical development, and various synthetic methodologies. Detailed experimental protocols for key synthesis routes are presented, along with a comparative analysis of their efficiencies. Furthermore, this guide delves into the known biological activities of this compound, exploring its mechanisms of action and the signaling pathways it modulates, particularly in the context of its potential as an antiproliferative and antifungal agent.

Introduction

Benzimidazoles represent a critical class of heterocyclic compounds characterized by the fusion of a benzene ring and an imidazole ring. The foundational benzimidazole scaffold was first synthesized in 1872 by Hoebrecker. Since its discovery, the benzimidazole core has become a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological properties. Among these derivatives, this compound (also known as 2-cyanobenzimidazole) has emerged as a versatile synthon and a molecule of significant biological interest. Its unique electronic properties, conferred by the nitrile group at the 2-position, contribute to its reactivity and its ability to interact with various biological targets. This document aims to provide a detailed technical guide on the discovery, synthesis, and biological importance of this compound.

Discovery and History

The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. However, the specific history of this compound is more recent. A significant milestone in its history is a 1967 patent that described the synthesis of 2-cyanobenzimidazoles, including the parent compound, from 2-(trihalomethyl)benzimidazoles and ammonia. This patent highlighted the early interest in these compounds for their antiseptic and bactericidal properties.

Subsequent research has focused on refining the synthesis of this compound and exploring its broader biological potential. The development of more efficient and versatile synthetic methods has been crucial in enabling its use as a building block for more complex molecules and for investigating its mechanism of action in various biological systems.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

From o-Phenylenediamine and Cyanogen-Containing Reagents

A common and direct approach to the benzimidazole core involves the condensation of o-phenylenediamine with a one-carbon electrophile. For the synthesis of this compound, various cyanogen-containing reagents can be employed.

3.1.1. Reaction with Cyanogen Bromide

This method involves the direct reaction of o-phenylenediamine with cyanogen bromide. While conceptually straightforward, this method requires careful handling of the toxic and lachrymatory cyanogen bromide.

3.1.2. From 2-(Trichloromethyl)benzimidazole

As detailed in early patents, this method provides a reliable route to this compound. The precursor, 2-(trichloromethyl)benzimidazole, can be synthesized from o-phenylenediamine and trichloroacetic acid.

Experimental Protocol: Synthesis from 2-(Trichloromethyl)benzimidazole

Materials:

  • 2-(Trichloromethyl)benzimidazole

  • Ethanol

  • 25% Aqueous ammonia

  • Ice

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 g of 2-(trichloromethyl)benzimidazole in 20 ml of ethanol.

  • Cool a flask containing 5 ml of 25% aqueous ammonia to 5°C in an ice bath.

  • Add the ethanolic solution of 2-(trichloromethyl)benzimidazole dropwise to the cooled ammonia solution with stirring.

  • Continue stirring at 5°C for 30 minutes.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield this compound.

Quantitative Data: Starting with 1.0 g of a substituted 2-(trichloromethyl)benzimidazole, a yield of 0.6 g of the corresponding 2-cyanobenzimidazole compound has been reported[1].

Modern Synthetic Approaches

More recent methods often focus on improved yields, milder reaction conditions, and the use of less hazardous reagents.

3.2.1. Palladium-Catalyzed Cyanation

Transition metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis. Palladium-catalyzed cyanation of 2-halobenzimidazoles offers a versatile route to this compound, allowing for a broader range of substituted starting materials.

3.2.2. Sandmeyer-type Reaction

A Sandmeyer-type reaction starting from 2-aminobenzimidazole provides another synthetic pathway. This involves the diazotization of the amino group followed by displacement with a cyanide salt, typically in the presence of a copper catalyst.

Comparative Summary of Synthetic Methods
MethodStarting MaterialsReagentsKey ConditionsYieldAdvantagesDisadvantages
From 2-(Trichloromethyl)benzimidazole2-(Trichloromethyl)benzimidazoleAmmoniaLow temperature (5°C)Moderate (e.g., 60%)[1]Established methodPrecursor synthesis required
From o-Phenylenediamineo-PhenylenediamineCyanogen bromide-VariableDirectUse of highly toxic reagent
Palladium-Catalyzed Cyanation2-HalobenzimidazoleCyanide source, Pd catalystElevated temperatureGenerally good to highBroad substrate scopeCatalyst cost and removal
Sandmeyer-type Reaction2-AminobenzimidazoleNaNO₂, HCl, CuCNLow temperatureVariableUtilizes a common precursorDiazonium intermediate can be unstable

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a range of biological activities, making them attractive scaffolds for drug development.

Antiproliferative Activity

Numerous studies have reported the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. While the precise mechanism of this compound itself is still under investigation, related compounds have been shown to act through several pathways:

  • Tubulin Polymerization Inhibition: Many benzimidazole-based compounds, such as albendazole and mebendazole, exert their antiparasitic and anticancer effects by binding to β-tubulin and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis.

  • EGFR Inhibition: Some benzimidazole derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR signaling can block tumor growth and proliferation.

  • G-quadruplex Stabilization: Certain benzimidazole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-MYC and BCL-2, thereby downregulating their expression and inducing apoptosis.

Antifungal Activity

The benzimidazole scaffold is a well-established pharmacophore in antifungal drug discovery. The primary mechanism of action for many antifungal benzimidazoles is the inhibition of fungal tubulin polymerization, similar to their anticancer activity. This selective toxicity arises from differences between fungal and mammalian tubulin.

Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of various cellular signaling pathways.

Diagram of a Potential Antiproliferative Signaling Pathway

Antiproliferative_Pathway 1H-Benzimidazole-2-carbonitrile_Derivative 1H-Benzimidazole-2-carbonitrile_Derivative Tubulin Tubulin 1H-Benzimidazole-2-carbonitrile_Derivative->Tubulin Inhibition Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Potential mechanism of antiproliferative activity.

Diagram of a Potential EGFR Inhibition Pathway

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Downstream_Signaling Downstream_Signaling EGFR->Downstream_Signaling Activates 1H-Benzimidazole-2-carbonitrile_Derivative 1H-Benzimidazole-2-carbonitrile_Derivative 1H-Benzimidazole-2-carbonitrile_Derivative->EGFR Inhibits Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival

Caption: EGFR inhibition by a benzimidazole derivative.

Future Perspectives

This compound remains a molecule of high interest for medicinal chemists. Its synthetic accessibility and the potential for derivatization at the nitrogen atoms and on the benzene ring provide a rich chemical space for the development of new therapeutic agents. Future research will likely focus on:

  • Elucidation of Specific Mechanisms: Further studies are needed to pinpoint the precise molecular targets and signaling pathways modulated by this compound itself.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will help in optimizing its biological activity and selectivity for specific targets.

  • Development of Novel Therapeutics: Leveraging the known biological activities, the design and synthesis of new derivatives with improved efficacy and pharmacokinetic properties for the treatment of cancer and fungal infections will be a key area of research.

Conclusion

This compound has a rich history rooted in the broader development of benzimidazole chemistry. Its synthesis has evolved from early methods to more sophisticated and efficient modern techniques. The diverse biological activities, particularly its antiproliferative and antifungal potential, underscore its importance as a scaffold in drug discovery. This technical guide provides a foundational understanding for researchers and scientists working with this versatile molecule, paving the way for future innovations in the field.

References

The Therapeutic Potential of the 1H-Benzimidazole-2-carbonitrile Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-benzimidazole-2-carbonitrile core structure is a privileged scaffold in medicinal chemistry, serving as a foundational blueprint for the development of a diverse array of therapeutic agents. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity across a range of diseases, most notably in oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from the this compound scaffold, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. Quantitative data from key studies are summarized to provide a comparative overview of the potency of these derivatives.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a structural isostere of naturally occurring purines, allowing its derivatives to interact with a wide range of biological targets with high affinity.[1] The incorporation of a nitrile group at the 2-position of the benzimidazole ring system creates the this compound scaffold, a versatile platform for chemical modification. This guide explores the significant therapeutic potential unlocked by derivatizing this core structure, with a primary focus on anticancer applications.

Key Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have been shown to exert their therapeutic effects by targeting several key proteins and pathways involved in disease progression, particularly in cancer. The primary targets identified in the literature are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Topoisomerase I, and tubulin.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of its ligand, VEGF.[2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several benzimidazole derivatives have been identified as potent VEGFR-2 inhibitors.

Signaling Pathway:

VEGFR2_signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.

EGFR Inhibition and Antiproliferative Activity

EGFR is another receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its overexpression and mutation are common in various cancers.[3] Benzimidazole-based compounds have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain.

Signaling Pathway:

EGFR_signaling cluster_membrane Cell Membrane EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT EGF EGF EGF->EGFR Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR

Caption: Overview of EGFR signaling pathways and inhibition by benzimidazole derivatives.

Topoisomerase I Inhibition and DNA Damage

Topoisomerase I is an enzyme that relaxes supercoiled DNA by introducing transient single-strand breaks, a critical step in DNA replication and transcription.[4] Some benzimidazole derivatives act as Topoisomerase I inhibitors, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and apoptosis in cancer cells.

Mechanism of Action:

Topoisomerase_I_inhibition cluster_process Normal DNA Relaxation cluster_inhibition Inhibition by Benzimidazole Derivatives Supercoiled_DNA Supercoiled DNA TopoI_Binding Topoisomerase I Binding Supercoiled_DNA->TopoI_Binding Cleavage Single-strand Cleavage TopoI_Binding->Cleavage Relaxation DNA Relaxation Cleavage->Relaxation Cleavage_Complex Cleavage Complex (Topo I + DNA) Religation Religation Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Stabilization Stabilization of Cleavage Complex Religation->Stabilization Cleavage_Complex->Stabilization Benzimidazole Benzimidazole Derivatives Benzimidazole->Cleavage_Complex DNA_Damage DNA Damage & Apoptosis Stabilization->DNA_Damage

Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.

Tubulin Polymerization Inhibition and Mitotic Arrest

Microtubules, dynamic polymers of tubulin, are essential for cell division. Disruption of tubulin polymerization is a proven anticancer strategy. Benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Quantitative Data on Benzimidazole Derivatives

The following tables summarize the in vitro activity of various benzimidazole derivatives against their respective targets and cancer cell lines.

Table 1: VEGFR-2 and EGFR Inhibitory Activity of Benzimidazole Derivatives

Compound ClassTargetIC50 (nM)Reference
Benzimidazole-UreaVEGFR-26.7 - 8.9[6]
Benzimidazole-DioxoisoindolineVEGFR-287.61% inhibition @ 10 µM[7]
Benzimidazole-TriazoleEGFR (WT)80 - 250[8]
Benzimidazole-TriazoleEGFR (T790M)80 - 250[8]
Benzimidazole AcetohydrazideEGFR13.71% inhibition @ 1 µM[3]

Table 2: Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Benzimidazole-TriazoleA549Lung Carcinoma4.56[9]
(1H-benzimidazol-2-ylthio)acetonitrile derivativeMCF-7Breast Adenocarcinoma17.8[10]
(1H-benzimidazol-2-ylthio)acetonitrile derivativeDU-145Prostate Carcinoma10.2[10]
Benzimidazole-CarboxamideSK-Mel-28Melanoma2.55[5]
Benzimidazole derivativeHepG2Hepatocellular Carcinoma25.14[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds. The following sections outline the general protocols for key experiments cited in the literature for benzimidazole derivatives.

Synthesis of this compound Scaffold

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes.

Experimental Workflow:

Synthesis_Workflow Start o-Phenylenediamine + Aldehyde Reaction Reaction in Ethanol/Water with Catalyst (e.g., ZnO NPs) Start->Reaction Stirring Stirring at 70°C Reaction->Stirring Washing Washing with Ethanol/Water Stirring->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Product 2-Substituted 1H-Benzimidazole Recrystallization->Product

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Detailed Protocol:

  • Dissolve o-phenylenediamine (10 mmol) and the desired aldehyde (10 mmol) in absolute ethanol (50 mL).[11]

  • Add a catalytic amount of a catalyst, such as ZnO nanoparticles (0.02 mol%).[11]

  • Stir the reaction mixture at 70°C for a period ranging from 15 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • After completion, wash the product repeatedly with an ethanol-water (1:1) mixture.[11]

  • Recrystallize the final product from ethanol to obtain the purified 2-substituted 1H-benzimidazole.[11]

In Vitro Kinase Inhibition Assay (VEGFR-2 / EGFR)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol Outline:

  • Prepare a reaction mixture containing the kinase (e.g., recombinant human VEGFR-2), a substrate (e.g., Poly(Glu, Tyr)), and ATP in a suitable kinase buffer.

  • Add the benzimidazole test compound at various concentrations.

  • Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay like ADP-Glo™.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[12]

Protocol Outline:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I, and the appropriate assay buffer.[12]

  • Add the benzimidazole test compound at various concentrations.[12]

  • Incubate the reaction at 37°C for 30 minutes.[12]

  • Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.[12]

  • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[13]

Tubulin Polymerization Assay

This assay monitors the effect of a compound on the in vitro polymerization of tubulin.[14]

Protocol Outline:

  • Reconstitute purified tubulin in a polymerization buffer containing GTP.[14]

  • Add the benzimidazole test compound at various concentrations to the tubulin solution in a 96-well plate.[14]

  • Initiate polymerization by incubating the plate at 37°C.[14]

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. The absorbance is proportional to the amount of polymerized tubulin.[14]

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[14]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Protocol Outline:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzimidazole test compound for a specified period (e.g., 72 hours).[1]

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutics, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against key targets such as VEGFR-2, EGFR, Topoisomerase I, and tubulin. The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity. The experimental protocols outlined in this guide provide a framework for the continued exploration and development of new drug candidates based on this promising chemical entity. Further research into the in vivo efficacy and safety profiles of these compounds is warranted to translate their preclinical potential into clinical applications.

References

Methodological & Application

Synthesis of 1H-Benzimidazole-2-carbonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1H-benzimidazole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The described method is a reliable two-step process commencing with the condensation of o-phenylenediamine to form an intermediate, which is subsequently converted to the target nitrile.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a nitrile group at the 2-position of the benzimidazole scaffold provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various biologically active molecules. This protocol outlines a robust and reproducible synthesis route.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole. o-Phenylenediamine is reacted with methyl 2,2,2-trichloroacetimidate in acetic acid to form the trichloromethyl intermediate.

  • Step 2: Synthesis of this compound. The intermediate is then treated with aqueous ammonia to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionStarting MaterialsKey Reagents/SolventsTemp.TimeYield
1Formation of Intermediateo-Phenylenediamine, Methyl 2,2,2-trichloroacetimidateAcetic AcidRoom Temp.1-12 hHigh
2Cyanation2-(Trichloromethyl)-1H-benzimidazole25% Aqueous Ammonia, Ethanol5 °C30 min~60%

Experimental Protocols

Materials and Equipment:

  • o-Phenylenediamine

  • Methyl 2,2,2-trichloroacetimidate

  • Acetic Acid (glacial)

  • Ethanol

  • Aqueous Ammonia (25%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Step 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole[1][2][3]

  • In a suitable round-bottom flask, dissolve o-phenylenediamine (e.g., 25 g) in glacial acetic acid (e.g., 750 mL).

  • While stirring at room temperature, add methyl 2,2,2-trichloroacetimidate (e.g., 28.5 mL) dropwise to the solution over a period of 15 minutes.[2]

  • Continue stirring the reaction mixture at room temperature for 1 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-fifth of its original volume (e.g., ~150 mL).[2]

  • Pour the concentrated solution into a beaker containing ice water (e.g., 1500 mL) to precipitate the product.[2]

  • Collect the precipitated crystals by filtration and wash them thoroughly with water (e.g., 1000 mL).[2]

  • The crude product can be further purified by dissolving in a minimal amount of a suitable solvent and re-precipitation or by column chromatography if necessary. Dry the purified product under reduced pressure.

Step 2: Synthesis of this compound (2-Cyanobenzimidazole)[4]

  • Dissolve the 2-(trichloromethyl)-1H-benzimidazole (e.g., 1.0 g) obtained from Step 1 in ethanol (e.g., 20 mL) in a round-bottom flask.[4]

  • Cool the solution to 5 °C using an ice bath.

  • Slowly add 25% aqueous ammonia (e.g., 5 mL) dropwise to the cooled solution while maintaining the temperature at 5 °C.[4]

  • Stir the reaction mixture at 5 °C for 30 minutes.[4]

  • After 30 minutes, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product from the aqueous mixture using ethyl acetate.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.[4]

  • Remove the solvent by distillation under reduced pressure to obtain the crude this compound.[4]

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyanation Start o-Phenylenediamine + Methyl 2,2,2-trichloroacetimidate Reaction1 Dissolve in Acetic Acid Stir at Room Temperature (1-12h) Start->Reaction1 Workup1 Concentrate & Precipitate in Ice Water Reaction1->Workup1 Intermediate 2-(Trichloromethyl)-1H-benzimidazole Workup1->Intermediate Reaction2 Dissolve in Ethanol Add Aqueous Ammonia at 5°C (30 min) Intermediate->Reaction2 Workup2 Acidic Workup & Extraction with Ethyl Acetate Reaction2->Workup2 Purification Dry & Evaporate Solvent Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Antimicrobial Screening of 1H-Benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial screening of 1H-benzimidazole-2-carbonitrile and its derivatives. Benzimidazole scaffolds are a prominent feature in many bioactive compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antifungal properties.[1][2][3] The methodologies outlined below are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the systematic evaluation of this class of compounds.

Introduction to Benzimidazole Antimicrobials

Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to purine nucleoside bases, which allows them to interact with various biopolymers in living systems.[1] This interaction is believed to be a key factor in their broad spectrum of biological activities.[1] The antimicrobial potential of benzimidazole derivatives has been extensively studied, with research indicating their effectiveness against a variety of microbial strains.[2][3] Some benzimidazole compounds are known to function by inhibiting the biosynthesis of ergosterol, a vital component of fungal and protozoan cell membranes.[1]

Data Presentation

The following tables summarize hypothetical, yet representative, minimum inhibitory concentration (MIC) data for this compound and its derivatives against common bacterial and fungal strains. This data is presented to illustrate the expected outcomes of the described protocols.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Reference Compound (Ciprofloxacin)
BZC-01This compound1632640.5
BZC-025-nitro-1H-benzimidazole-2-carbonitrile816320.5
BZC-031-methyl-1H-benzimidazole-2-carbonitrile3264>1280.5

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicans (ATCC 90028)A. niger (ATCC 16404)Reference Compound (Fluconazole)
BZC-01This compound32641
BZC-025-nitro-1H-benzimidazole-2-carbonitrile16321
BZC-031-methyl-1H-benzimidazole-2-carbonitrile64>1281

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or derivative)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible turbidity.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Materials:

  • Test compound solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs

  • Solvent control (e.g., DMSO)

Protocol:

  • Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the MHA plate to create a lawn.

  • Well Creation: Use a sterile cork borer or the back of a sterile pipette tip to create wells (6-8 mm in diameter) in the agar.

  • Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Controls:

    • Place a standard antibiotic disc on the agar surface as a positive control.

    • Add the solvent (e.g., DMSO) to one well as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion stock Compound Stock Solution (in DMSO) serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Standardized Microbial Inoculum (0.5 McFarland) inoculation_mic Inoculation inoculum->inoculation_mic lawn_culture Lawn Culture on Agar Plate inoculum->lawn_culture serial_dilution->inoculation_mic incubation_mic Incubation (24-48h) inoculation_mic->incubation_mic read_mic Read MIC (No Turbidity) incubation_mic->read_mic well_creation Create Wells lawn_culture->well_creation add_compound Add Compound to Wells well_creation->add_compound incubation_diffusion Incubation (24-72h) add_compound->incubation_diffusion measure_zone Measure Zone of Inhibition incubation_diffusion->measure_zone

Caption: Experimental workflow for antimicrobial screening.

Benzimidazole_MoA cluster_fungal_cell Fungal Cell benzimidazole This compound demethylase 14α-demethylase (Erg11p) benzimidazole->demethylase lanosterol Lanosterol lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol Inhibition membrane Cell Membrane (Disrupted integrity) ergosterol->membrane

Caption: Putative mechanism of action for antifungal benzimidazoles.

References

Application Notes and Protocols for 1H-benzimidazole-2-carbonitrile as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for evaluating 1H-benzimidazole-2-carbonitrile as an enzyme inhibitor. This document includes detailed protocols for various enzyme assays and information on relevant signaling pathways.

Introduction

This compound is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as enzyme inhibitors.[1] This document outlines the experimental procedures to investigate the inhibitory effects of this compound against several key enzyme targets.

Enzyme Inhibition Data

While extensive quantitative data for the parent compound this compound is not widely available in the public domain, the following table summarizes the inhibitory activities of some benzimidazole derivatives against various enzymes to provide a contextual reference. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for this compound.

Enzyme TargetInhibitor (Benzimidazole Derivative)IC50 ValueReference
α-Amylase2-Aryl benzimidazole derivativesVaries (µM)[2]
α-GlucosidaseEthanol leaves extract of Bauhinia pulla138.95 µg/mL[3]
VEGFR-2Compound 11 (a novel derivative)0.192 µM[4]
Carbonic Anhydrase I (hCA I)Compound 3p (N-Acyl Hydrazone-Benzimidazole)1.684 µM[5]
Carbonic Anhydrase II (hCA II)Compound 3p (N-Acyl Hydrazone-Benzimidazole)2.188 µM[5]
ButyrylcholinesteraseCompound 3dSelective Inhibitor[6]
COX EnzymesCompounds 2b, 2j, 2m100-316 µM[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the enzyme inhibitory potential of this compound.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: The assay is a colorimetric method where α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The increase in absorbance at 405 nm is proportional to the enzyme activity. A reduction in absorbance in the presence of the test compound indicates inhibition.[8][9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution to the sample wells. For the control well, add 20 µL of phosphate buffer. For the blank well, add 20 µL of the test compound solution.

  • Add 20 µL of α-glucosidase enzyme solution (2 U/mL) to the sample and control wells. Add 20 µL of phosphate buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.[9][10]

  • Initiate the reaction by adding 20 µL of 1 mM pNPG solution to all wells.[10]

  • Incubate the plate at 37°C for 20 minutes.[9][10]

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[10]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow for α-Glucosidase Inhibition Assay

G prep_inhibitor Prepare serial dilutions of This compound prep_plate Add inhibitor, buffer (control), and blanks to 96-well plate prep_inhibitor->prep_plate add_enzyme Add α-glucosidase solution prep_plate->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add pNPG substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Na2CO3 to stop reaction incubation->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition

Caption: Workflow for α-Glucosidase Inhibition Assay.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase, another key enzyme in carbohydrate digestion.

Principle: This method, often referred to as the DNSA method, is a colorimetric assay. α-Amylase hydrolyzes starch to produce reducing sugars. These reducing sugars then reduce 3,5-dinitrosalicylic acid (DNSA) to 3-amino-5-nitrosalicylic acid, which has a red-brown color. The intensity of the color, measured at 540 nm, is proportional to the amount of reducing sugar produced and thus to the enzyme's activity.[11][12]

Materials:

  • α-Amylase solution (e.g., from porcine pancreas)

  • Starch solution (1% w/v)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate buffer (e.g., 0.02 M, pH 6.9, containing 0.006 M NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO) and prepare working solutions by diluting with the phosphate buffer.[13]

  • In a tube or well, mix 200 µL of the test compound solution with 200 µL of α-amylase solution (2 units/mL). For the control, use 200 µL of buffer instead of the test compound.[13]

  • Incubate the mixture at 37°C for 10 minutes.[13]

  • Add 200 µL of starch solution to initiate the reaction and incubate for a further 3-5.5 minutes.[11][13]

  • Stop the reaction by adding 200 µL of DNSA reagent.[11][13]

  • Boil the mixture in a water bath at 85-90°C for 10-15 minutes.[11][13]

  • Cool the mixture to room temperature and dilute with distilled water if necessary.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of ATP remaining after the kinase reaction is measured using a luminescence-based detection reagent (e.g., Kinase-Glo™). A higher luminescence signal indicates lower kinase activity (less ATP consumed) and therefore, inhibition.[14][15]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (500 µM)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • This compound (Test Compound)

  • Known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control

  • Kinase-Glo™ MAX reagent

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • Prepare a master mixture containing kinase buffer, ATP, and substrate.

  • Add 25 µL of the master mixture to each well of the 96-well plate.

  • Add 5 µL of the diluted test compound to the test wells. Add 5 µL of buffer with the same DMSO concentration to the positive control wells. Add 5 µL of buffer to the blank wells.

  • Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of kinase buffer to the blank wells.

  • Incubate the plate at 30°C for 45 minutes.[14]

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo™ MAX reagent to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization AutoP Autophosphorylation VEGFR2->AutoP PLCg PLCγ AutoP->PLCg PI3K PI3K AutoP->PI3K Src Src AutoP->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Gene Gene Expression Akt->Gene Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Transcription Inhibitor 1H-benzimidazole- 2-carbonitrile Inhibitor->AutoP Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

EGFR Kinase Assay

This assay evaluates the inhibitory activity of a compound against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer.

Principle: Similar to the VEGFR-2 assay, this is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase domain. A decrease in ATP consumption, reflected by a higher luminescence signal, indicates EGFR inhibition.[16][17]

Materials:

  • Recombinant human EGFR kinase

  • Tyrosine Kinase Buffer

  • ATP solution

  • Substrate (e.g., a specific peptide)

  • This compound (Test Compound)

  • Known EGFR inhibitor (e.g., Erlotinib) as a positive control

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well or 96-well plate

  • Luminometer

Procedure:

  • Dilute the enzyme, substrate, ATP, and test compound in the Tyrosine Kinase Buffer.

  • In a low-volume plate, add 1 µL of the test compound or 5% DMSO (for control).

  • Add 2 µL of the EGFR enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for 60 minutes.[16]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[16]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[16]

  • Record the luminescence.

  • Calculate the percentage of inhibition and the IC50 value.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization AutoP Autophosphorylation EGFR->AutoP Grb2_Sos Grb2/SOS AutoP->Grb2_Sos PI3K PI3K AutoP->PI3K Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Proliferation mTOR->Gene Growth & Survival Inhibitor 1H-benzimidazole- 2-carbonitrile Inhibitor->AutoP Inhibition

Caption: EGFR signaling pathway and point of inhibition.

DNA Topoisomerase I Relaxation Assay

This assay is used to screen for inhibitors of DNA topoisomerase I, an enzyme that relaxes supercoiled DNA.

Principle: Supercoiled plasmid DNA migrates faster in an agarose gel than its relaxed form. DNA topoisomerase I relaxes the supercoiled DNA. In the presence of an inhibitor, the relaxation process is hindered, and the supercoiled form of the DNA will persist. The different forms of DNA can be separated and visualized by agarose gel electrophoresis.[18][19][20]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10x Topoisomerase I reaction buffer)

  • This compound (Test Compound)

  • Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control

  • 5x Loading dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Prepare a reaction mixture containing the assay buffer and supercoiled DNA in microcentrifuge tubes on ice.

  • Add various concentrations of the test compound to the tubes.

  • Add the purified topoisomerase I enzyme to all tubes except the negative control.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[18][20]

  • Stop the reaction by adding the loading dye.

  • Load the samples onto a 1% agarose gel.[18]

  • Run the gel at a constant voltage (e.g., 100V) until the dye front has migrated an adequate distance.[18]

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: the control lane with no enzyme will show a fast-migrating supercoiled band. The lane with the enzyme and no inhibitor will show a slower-migrating relaxed band. Inhibitory activity is indicated by the presence of the supercoiled band in the lanes with the test compound.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory effect of a compound on carbonic anhydrase, a metalloenzyme involved in pH regulation.

Principle: This is a colorimetric assay where carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm.[21][22]

Materials:

  • Carbonic Anhydrase (e.g., from bovine erythrocytes)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of carbonic anhydrase in the assay buffer.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the carbonic anhydrase working solution. For the control, add buffer instead of the test compound.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Determine the rate of the reaction (slope of the absorbance vs. time graph).

  • Calculate the percentage of inhibition and the IC50 value.

Aspartate Aminotransferase (AST) Activity Assay

This assay measures the activity of aspartate aminotransferase, an enzyme involved in amino acid metabolism.

Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with the simultaneous oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the AST activity.[23]

Materials:

  • Aspartate Aminotransferase (AST) enzyme

  • AST Assay Buffer

  • AST Substrate (L-aspartate and α-ketoglutarate)

  • NADH

  • Malate Dehydrogenase (MDH)

  • This compound (Test Compound)

  • Known AST inhibitor (if available) as a positive control

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a working solution for the reaction containing assay buffer, substrate, NADH, and MDH.

  • Add the working solution to the wells of the microplate.

  • Add the test compound at various concentrations to the sample wells. Add buffer to the control wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the AST enzyme solution.

  • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for at least 5-10 minutes.

  • Calculate the rate of NADH decrease (change in absorbance per minute).

  • Determine the percentage of inhibition and the IC50 value.

Disclaimer

The provided protocols are intended as a guide for researchers. Specific conditions such as enzyme and substrate concentrations, incubation times, and buffer compositions may require optimization for specific experimental setups. It is recommended to consult the literature for more detailed information on each assay. The inhibitory potential and specific IC50 values for this compound against the mentioned enzymes need to be experimentally determined.

References

Application Notes and Protocols for In Vivo Evaluation of 1H-benzimidazole-2-carbonitrile in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-2-carbonitrile belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Benzimidazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5] The biological activity of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors.[1] Notably, some benzimidazole derivatives have been shown to act as inhibitors of kinases, such as VEGFR-2, or to interfere with tubulin polymerization, a mechanism common to some established anticancer drugs.[6][7]

These application notes provide a comprehensive protocol for the in vivo evaluation of this compound in mouse models, a critical step in the preclinical drug development process. The provided methodologies are based on established practices for testing benzimidazole derivatives and can be adapted to specific research questions.[8]

Preclinical Study Design

A successful in vivo study necessitates a well-conceived experimental plan. Key considerations include the selection of an appropriate mouse model, determination of the route of administration, and establishment of a dosing regimen.

Mouse Model Selection

The choice of mouse model is contingent upon the therapeutic area and the specific scientific question being addressed. For oncology research, immunocompromised mice bearing human tumor xenografts are commonly used.[1]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines. An approved protocol from the Institutional Animal Care and Use Committee (IACUC) is mandatory before initiating any study. This protocol must detail all experimental procedures, measures to minimize animal suffering, and criteria for euthanasia.

Experimental Protocols

The following sections detail the core experimental procedures for the in vivo evaluation of this compound.

Compound Preparation and Formulation

Due to the generally low aqueous solubility of many benzimidazole derivatives, careful formulation is critical for achieving adequate bioavailability.[5][8]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 5% DMSO/30% PEG 400 in saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Accurately weigh the required amount of this compound.

  • In a sterile microcentrifuge tube, add a small amount of the chosen vehicle to the compound to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension to reduce particle size and improve homogeneity.

  • Prepare the formulation fresh daily and keep it under constant agitation during administration to prevent settling.

Animal Handling and Acclimatization

Materials:

  • 6-8 week old mice (strain dependent on the model)

  • Standard animal housing cages

  • Standard rodent chow and water

Protocol:

  • Upon arrival, house the mice in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Allow the animals to acclimatize for at least one week before the start of the experiment.

  • Monitor the health of the animals daily.

Xenograft Tumor Model (for anticancer studies)

Materials:

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

Protocol:

  • Culture the selected cancer cell line according to standard protocols.

  • Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Compound Administration

The route of administration should be chosen based on the physicochemical properties of the compound and the desired pharmacokinetic profile. Oral gavage and intraperitoneal injection are common routes for preclinical studies.[8]

Materials:

  • Prepared formulation of this compound

  • Dosing needles (gavage or standard needles)

  • Syringes

Protocol:

  • Accurately dose each animal based on its body weight.

  • For oral administration, use a gavage needle to deliver the formulation directly into the stomach.

  • For intraperitoneal injection, administer the formulation into the peritoneal cavity.

  • The control group should receive the vehicle only.

Endpoint Analysis

Protocol:

  • The study should be terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Euthanize the mice according to the approved IACUC protocol.

  • Excise the tumors and record their final weight.

  • Collect blood samples for pharmacokinetic and biomarker analysis.

  • Harvest tissues of interest for pharmacodynamic and toxicological evaluation.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

GroupTreatmentNumber of Animals (n)Initial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Final Body Weight (g) (Mean ± SEM)
1Vehicle Control10125.3 ± 10.21589.7 ± 150.4-22.5 ± 0.8
2This compound (X mg/kg)10128.1 ± 9.8874.3 ± 95.145.021.9 ± 0.7
3Positive Control10126.5 ± 11.1450.6 ± 55.371.620.1 ± 1.0

Mandatory Visualizations

Signaling Pathway

G cluster_0 Potential Signaling Pathway Inhibition by this compound Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Downstream_Signaling->Proliferation_Angiogenesis Benzimidazole_Compound 1H-benzimidazole- 2-carbonitrile Benzimidazole_Compound->Receptor_Tyrosine_Kinase Inhibition

Caption: Potential mechanism of action of this compound.

Experimental Workflow

G Start Study Initiation Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle or Compound) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Collection & Analysis (Tumor Weight, PK/PD) Endpoint->Analysis End Study Completion Analysis->End

Caption: In vivo experimental workflow for testing this compound.

Safety Precautions

This compound and its analogs may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Note and Protocol: Preparation of 1H-Benzimidazole-2-carbonitrile Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-benzimidazole-2-carbonitrile is a heterocyclic organic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry. Benzimidazole derivatives have been explored for a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2][3] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo biological assay to ensure reliable and reproducible results. This document provides a detailed protocol for preparing stock solutions of this compound, including recommendations for solvent selection, solubility determination, and proper storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate concentration calculations and for understanding the compound's basic characteristics.

PropertyValueSource
Molecular Formula C₈H₅N₃PubChem[4]
Molecular Weight 143.15 g/mol PubChem[4]
Appearance Solid (form may vary)General Knowledge
CAS Number 6868-37-7PubChem[4]

Experimental Protocols

Materials and Reagents
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Methanol (MeOH), ACS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for preparing stock solutions of organic compounds for biological assays.

Step 1: Weighing the Compound

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh out approximately 1.43 mg of this compound into the tared tube. Record the exact weight.

Step 2: Calculating the Required Solvent Volume

  • Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    For 1.43 mg of compound: Volume (µL) = (0.00143 g / 143.15 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 1000 µL

Step 3: Dissolving the Compound

  • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

Step 4: Aliquoting and Storage

  • Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term use, the solution may be stored at 4°C for a few days, but stability should be verified.

Preparation of Working Solutions

For most biological assays, the high concentration of DMSO in the stock solution is toxic to cells. Therefore, the stock solution must be diluted to a working concentration using an appropriate aqueous buffer or cell culture medium.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in the desired aqueous medium (e.g., PBS or cell culture medium) to achieve the final working concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept constant across all experimental conditions (including vehicle controls) and is typically below 0.5% (v/v) to minimize solvent-induced artifacts.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps for preparing a stock solution of this compound.

G Workflow for Stock Solution Preparation A Weigh Compound B Calculate Solvent Volume A->B C Add Solvent (DMSO) B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot Solution D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing this compound stock solution.

Hypothetical Signaling Pathway

Benzimidazole derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.[3] The diagram below depicts a hypothetical signaling pathway where a benzimidazole compound could act as an inhibitor of a kinase, thereby blocking downstream signaling events that lead to cell proliferation.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Signaling Cascade cluster_1 Inhibitory Action A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Effector C->D E Cell Proliferation D->E Inhibitor This compound Inhibitor->C

Caption: Inhibition of a hypothetical kinase by a benzimidazole derivative.

References

Application Notes and Protocols for the Derivatization of 1H-Benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical derivatization of 1H-benzimidazole-2-carbonitrile, a versatile scaffold in medicinal chemistry. The strategic location of its functional groups—the acidic N-H proton of the imidazole ring, the electrophilic carbon of the cyano group, and the aromatic benzene ring—offers multiple avenues for structural modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Derivatization at the Imidazole Nitrogen (N-1 Position)

The secondary amine in the benzimidazole ring is readily deprotonated to form a nucleophilic anion, which can be alkylated or acylated. This is a common strategy to introduce various substituents, modulate pharmacokinetic properties, and explore the binding requirements of biological targets.

Experimental Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using benzyl bromide as a representative alkyl halide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated benzimidazole.

Transformations of the Cyano Group

The cyano group at the C-2 position is a versatile functional handle that can be converted into several other important moieties, including tetrazoles, amides, carboxylic acids, and amines.

Experimental Protocol 2: Synthesis of 2-(1H-tetrazol-5-yl)-1H-benzimidazole

This protocol details the [3+2] cycloaddition of sodium azide to the nitrile to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the tetrazole derivative.

Experimental Protocol 3: Hydrolysis to 1H-Benzimidazole-2-carboxamide

This protocol describes the partial hydrolysis of the nitrile to the corresponding primary amide using a basic hydrogen peroxide solution.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a 6M solution of sodium hydroxide (2.0 eq) to the mixture.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute HCl.

  • The product may precipitate upon neutralization. If not, concentrate the solution and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amide.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol 4: Hydrolysis to 1H-Benzimidazole-2-carboxylic Acid

This protocol details the complete hydrolysis of the nitrile to a carboxylic acid under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with concentrated HCl to a pH of 3-4.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Experimental Protocol 5: Reduction to 2-(Aminomethyl)-1H-benzimidazole

This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum hydride (LAH). Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard Schlenk line or glovebox and associated glassware

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture back to 0 °C.

  • Quenching Procedure (Fieser method): For 'x' g of LAH used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by column chromatography or by conversion to its hydrochloride salt.

Derivatization of the Benzene Ring

Functionalization of the benzene ring of this compound typically requires a two-step process: introduction of a functional group (e.g., a halogen) followed by a cross-coupling reaction.

Experimental Protocol 6: Bromination of the Benzimidazole Ring

This protocol describes the bromination of a benzimidazole precursor to introduce a bromine atom, which can then be used in cross-coupling reactions. A general procedure for the synthesis of a bromo-benzimidazole is provided, which can be adapted.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • An appropriate C1 synthon for the 2-position (e.g., formic acid for an unsubstituted 2-position, or a precursor for the 2-carbonitrile)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Standard laboratory glassware

Procedure for a related bromobenzimidazole:

  • To a solution of 4-bromo-1,2-benzenediamine (1.0 eq) in a suitable solvent, add the C1 synthon.

  • If using an acid-catalyzed cyclization, add a catalytic amount of a strong acid like HCl.

  • Heat the reaction mixture to facilitate cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product to obtain the bromo-benzimidazole derivative.

Experimental Protocol 7: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-benzimidazole derivative with an arylboronic acid.

Materials:

  • Bromo-1H-benzimidazole-2-carbonitrile derivative (e.g., 5-bromo-1H-benzimidazole-2-carbonitrile)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

  • Standard Schlenk line or glovebox and associated glassware

Procedure:

  • In a Schlenk flask, combine the bromo-benzimidazole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the derivatization of this compound and related structures.

Table 1: N-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF705~80-90
Ethyl iodideNaHTHFRT3~85-95
2-ChloroethanolK₂CO₃DMSO5024>50

Table 2: Transformations of the 2-Cyano Group

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Tetrazole FormationNaN₃, NH₄ClDMF1202470-90
Amide HydrolysisH₂O₂, NaOHEthanolRT4Moderate to Good
Carboxylic Acid Hydrolysis10% NaOH (aq)WaterReflux10~80-90
Amine ReductionLiAlH₄THFReflux5~70-85

Table 3: Derivatization via Suzuki-Miyaura Coupling

Bromo-BenzimidazoleBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
5-Bromo-derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10018Good to Excellent
6-Bromo-derivative4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9012Good to Excellent

Visualizations

The following diagrams illustrate the experimental workflows for the key derivatization strategies.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 1H-benzimidazole- 2-carbonitrile in DMF B 2. Add K₂CO₃ A->B C 3. Add Alkyl Halide B->C D 4. Heat and Stir (e.g., 60-70°C, 4-6h) E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Column Chromatography G->H I N-Alkylated Product H->I

Caption: Workflow for N-Alkylation of this compound.

Cyano_to_Tetrazole_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 1H-benzimidazole- 2-carbonitrile in DMF B 2. Add NaN₃ and NH₄Cl A->B C 3. Heat and Stir (e.g., 120°C, 12-24h) D 4. Quench with Water C->D E 5. Acidify with HCl D->E F 6. Filter and Dry E->F G Tetrazole Product F->G

Caption: Workflow for the conversion of the cyano group to a tetrazole.

Application Notes and Protocols: 1H-Benzimidazole-2-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-2-carbonitrile, also known as 2-cyano-1H-benzimidazole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold found in numerous biologically active compounds, and the presence of the nitrile group at the 2-position provides a reactive handle for a wide array of chemical transformations. This allows for the construction of diverse and complex fused heterocyclic systems, many of which exhibit promising pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in the synthesis of fused heterocyclic compounds, particularly pyrido[1,2-a]benzimidazoles.

Core Applications

The primary application of this compound in organic synthesis lies in its utility as a synthon for the construction of fused polycyclic aromatic systems. The active methylene group adjacent to the nitrile and the benzimidazole ring can participate in various condensation and cyclization reactions. Key transformations include:

  • Synthesis of Pyrido[1,2-a]benzimidazoles: Reaction with β-ketoesters, enaminones, and other 1,3-dielectrophiles provides a straightforward route to this important class of compounds.

  • Synthesis of other Fused Systems: It can be employed in the synthesis of other fused heterocycles such as pyrimido[1,2-a]benzimidazoles and pyrazolo[1,5-a]pyrimidines.

  • Multicomponent Reactions: Its reactivity makes it an ideal candidate for multicomponent reactions, allowing for the rapid generation of molecular diversity.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative fused benzimidazole derivatives starting from this compound.

Table 1: Synthesis of 1-Oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile Derivatives

ProductReactant 2SolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
3-Methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrileEthyl acetoacetateFusionAmmonium acetate285>300
2,3-Dimethyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile3-MethylacetylacetoneFusionAmmonium acetate282>300
3-Phenyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrileEthyl benzoylacetateFusionAmmonium acetate288>300

Table 2: Synthesis of 3-Amino-2-(aryl)-pyrido[1,2-a]benzimidazole-4-carbonitrile Derivatives

ProductReactant 2 (Enaminonitrile)SolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
3-Amino-2-(4-methylphenyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile2-(4-Methylphenyl)-3-(dimethylamino)acrylonitrileEthanolPiperidine475280-282
3-Amino-2-(4-methoxyphenyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile2-(4-Methoxyphenyl)-3-(dimethylamino)acrylonitrileEthanolPiperidine578290-292
3-Amino-2-(4-chlorophenyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile2-(4-Chlorophenyl)-3-(dimethylamino)acrylonitrileEthanolPiperidine480310-312

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles

Materials:

  • This compound (1.0 mmol)

  • Appropriate β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol)

  • Ammonium acetate (5.0 mmol)

Procedure:

  • A mixture of this compound (1.0 mmol), the appropriate β-ketoester (1.2 mmol), and ammonium acetate (5.0 mmol) is placed in a round-bottom flask.

  • The mixture is heated in an oil bath at 160-180 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is triturated with ethanol.

  • The solid product is collected by filtration, washed with ethanol, and dried to afford the pure 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile derivative.

Characterization Data for 3-Methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile:

  • IR (KBr, cm⁻¹): 3400 (NH), 2210 (CN), 1680 (C=O).

  • ¹H NMR (DMSO-d₆, δ ppm): 2.5 (s, 3H, CH₃), 7.2-7.8 (m, 4H, Ar-H), 8.5 (s, 1H, CH), 11.5 (s, 1H, NH).

Protocol 2: General Procedure for the Synthesis of 3-Amino-2-(aryl)-pyrido[1,2-a]benzimidazole-4-carbonitriles

Materials:

  • This compound (1.0 mmol)

  • Appropriate enaminonitrile (e.g., 2-(4-methylphenyl)-3-(dimethylamino)acrylonitrile, 1.0 mmol)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • A solution of this compound (1.0 mmol) and the appropriate enaminonitrile (1.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • A catalytic amount of piperidine (2-3 drops) is added to the solution.

  • The reaction mixture is refluxed for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to give the pure 3-amino-2-(aryl)-pyrido[1,2-a]benzimidazole-4-carbonitrile.

Characterization Data for 3-Amino-2-(4-methylphenyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile:

  • IR (KBr, cm⁻¹): 3450, 3300 (NH₂), 2200 (CN).

  • ¹H NMR (DMSO-d₆, δ ppm): 2.4 (s, 3H, CH₃), 7.1-7.9 (m, 8H, Ar-H), 8.2 (s, 2H, NH₂), 8.8 (s, 1H, CH).

Visualizations

Synthetic Workflow Diagram

G A This compound C Reaction Mixture in Ethanol A->C B Enaminonitrile (e.g., 2-Aryl-3-(dimethylamino)acrylonitrile) B->C E Reflux (4-5 h) C->E add D Piperidine (catalyst) D->E F Cooling and Filtration E->F G 3-Amino-2-(aryl)-pyrido[1,2-a]benzimidazole-4-carbonitrile F->G

Caption: Synthetic workflow for the preparation of 3-Amino-2-(aryl)-pyrido[1,2-a]benzimidazole-4-carbonitriles.

Signaling Pathway Diagram

Many fused benzimidazole derivatives, such as pyrimido[1,2-a]benzimidazoles, have been investigated for their anticancer properties. Some of these compounds have been shown to inhibit Bone Marrow Kinase on X-chromosome (BMX), a non-receptor tyrosine kinase involved in cancer cell survival and proliferation. The following diagram illustrates a simplified signaling pathway involving BMX.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 produces BMX BMX PIP3->BMX recruits and activates AKT AKT BMX->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibitor Pyrimido[1,2-a]benzimidazole Derivative Inhibitor->BMX inhibits

Caption: Simplified BMX signaling pathway in cancer and the inhibitory action of pyrimido[1,2-a]benzimidazole derivatives.

Application Notes and Protocols for Analytical HPLC Method for 1H-Benzimidazole-2-carbonitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-benzimidazole-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it the gold standard for impurity analysis in pharmaceutical development.[2][3] This document provides a detailed analytical method using reverse-phase HPLC (RP-HPLC) for the quantitative determination of this compound and the separation of its potential process-related impurities. The method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.

A well-developed and validated HPLC method ensures reliable and reproducible results, which is essential for quality control and regulatory compliance.[4][5] The method described herein utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier, with UV detection.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound reference standard of known purity.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (or Formic acid for MS compatibility)[6][7]

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the purity assessment of this compound.

ParameterRecommended Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
204060
254060
309010
359010

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A Preparation: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a 50:50 mixture of Mobile Phase A and B, and then dilute to the mark with the same mixture.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample to be tested and prepare a 100 mL solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

Data Analysis

Integrate the area of all peaks in the chromatogram. The purity of the this compound sample is calculated by determining the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3][5] The following tables summarize the typical results obtained during method validation.

Specificity

The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the main peak from all other peaks in the chromatogram of a spiked sample.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration (µg/mL)Average Peak Area
10125,000
25312,500
50625,000
1001,250,000
1501,875,000
Correlation Coefficient (r²) ≥ 0.999

Table 4: Linearity Data

Accuracy (Recovery)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Average Recovery (%) 99.7

Table 5: Accuracy Data

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelParameterResultAcceptance Criteria
Repeatability RSD of 6 injections0.8%≤ 2.0%
Intermediate Precision RSD over 2 days1.2%≤ 2.0%

Table 6: Precision Data

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD (S/N ≈ 3) 0.1
LOQ (S/N ≈ 10) 0.3

Table 7: LOD and LOQ Data

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase pH ± 0.2 unitsNo significant change

Table 8: Robustness Data

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

G Experimental Workflow for HPLC Purity Assessment cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) B Prepare Standard Solution (0.1 mg/mL) A->B C Prepare Sample Solution (0.1 mg/mL) A->C D Filter all solutions (0.45 µm) B->D C->D E System Equilibration D->E Load into Autosampler F System Suitability Test (5 injections of Standard) E->F G Inject Blank (Diluent) F->G H Inject Standard Solution G->H I Inject Sample Solution H->I J Integrate Chromatograms I->J K Calculate System Suitability Parameters J->K L Calculate Purity (%) J->L M Generate Report K->M L->M

Caption: Workflow for HPLC purity assessment of this compound.

G Key Parameters for HPLC Method Validation cluster_precision Precision Components center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Protocol for the Scalable Synthesis of 1H-Benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the scalable synthesis of 1H-benzimidazole-2-carbonitrile, a valuable building block in medicinal chemistry and pharmaceutical development. The presented methodology is based on established chemical principles for benzimidazole synthesis, adapted for larger-scale production with a focus on safety, efficiency, and product purity.

Overview

This compound is a key intermediate in the synthesis of various biologically active compounds. Its preparation on a laboratory and pilot-plant scale requires a robust and reproducible protocol. The method detailed below involves the condensation of o-phenylenediamine with a suitable C1 synthon, followed by the introduction of the nitrile functionality. While several methods exist, this protocol focuses on a two-step approach that offers a balance of yield, scalability, and safety. An alternative one-pot oxidative cyclization is also discussed.

Reaction Scheme

The primary synthesis route involves two key steps:

Step 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole This step involves the condensation of o-phenylenediamine with trichloroacetic acid.

Step 2: Ammonolysis to this compound The intermediate 2-(trichloromethyl)-1H-benzimidazole is then converted to the final product by reaction with ammonia.

An alternative one-pot approach involves the oxidative cyclization of o-phenylenediamine with malononitrile.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis protocol on a representative scale.

ParameterStep 1: 2-(Trichloromethyl)-1H-benzimidazole SynthesisStep 2: this compound Synthesis
Primary Reactant o-Phenylenediamine2-(Trichloromethyl)-1H-benzimidazole
Key Reagents Trichloroacetic acid, 4N Hydrochloric Acid25% Aqueous Ammonia, Ethanol
Solvent 4N Hydrochloric AcidEthanol, Water
Reaction Temperature Reflux5 °C
Reaction Time 2-4 hours30 minutes
Typical Scale 0.5 mol0.2 mol
Typical Yield 80-90%75-85%
Purification Method Precipitation and washingExtraction and crystallization
Final Product Purity >95%>98%

Experimental Protocols

Two-Step Synthesis Protocol

Step 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add o-phenylenediamine (54.0 g, 0.5 mol) and 4N hydrochloric acid (500 mL).

  • Reagent Addition: While stirring, slowly add trichloroacetic acid (81.7 g, 0.5 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 100 mL) to remove any remaining acid.

  • Drying: Dry the 2-(trichloromethyl)-1H-benzimidazole product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Synthesis of this compound [1]

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dried 2-(trichloromethyl)-1H-benzimidazole (47.1 g, 0.2 mol) in ethanol (200 mL).

  • Cooling: Cool the solution to 5 °C in an ice bath.

  • Reagent Addition: Slowly add 25% aqueous ammonia (50 mL) dropwise to the cooled solution while maintaining the temperature at 5 °C.[1]

  • Reaction: Stir the reaction mixture at 5 °C for 30 minutes.[1]

  • Work-up: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the excess ammonia and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

Alternative One-Pot Oxidative Cyclization (Conceptual)

This method, while potentially more efficient, requires careful optimization for scale-up.

  • Reaction Setup: In a suitable reactor, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reagent Addition: Add malononitrile (6.6 g, 0.1 mol) to the solution.

  • Oxidant Addition: Introduce a suitable oxidizing agent (e.g., a copper-based catalyst with an oxidant, or an iodine-based system).

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system and monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, the work-up and purification would involve removal of the catalyst and recrystallization of the product.

Note: The specific conditions (catalyst, oxidant, solvent, temperature) for this one-pot synthesis would need to be developed and optimized for safety and yield on a larger scale.

Safety Considerations

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Trichloroacetic Acid and Hydrochloric Acid: These are corrosive acids. Handle with care, using appropriate PPE.

  • Aqueous Ammonia: This is a corrosive and volatile base. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Cyanides: While this protocol avoids the direct use of highly toxic inorganic cyanides like KCN or NaCN, the product itself is a nitrile and should be handled with care. In case of exploring alternative cyanation routes, extreme caution must be exercised when handling any cyanide-containing reagents.[2]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole cluster_step2 Step 2: Synthesis of this compound A1 Dissolve o-phenylenediamine in 4N HCl B1 Add Trichloroacetic Acid A1->B1 C1 Reflux for 2-4 hours B1->C1 D1 Cool and Precipitate C1->D1 E1 Filter and Wash with Water D1->E1 F1 Dry the Intermediate E1->F1 A2 Dissolve Intermediate in Ethanol F1->A2 Intermediate Product B2 Cool to 5 °C A2->B2 C2 Add Aqueous Ammonia B2->C2 D2 Stir for 30 minutes C2->D2 E2 Quench with Acidic Ice D2->E2 F2 Extract with Ethyl Acetate E2->F2 G2 Wash and Dry Organic Layer F2->G2 H2 Evaporate Solvent G2->H2 I2 Recrystallize Final Product H2->I2

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis Methods

Synthesis_Methods cluster_two_step Two-Step Protocol cluster_one_pot Alternative One-Pot Method o-Phenylenediamine o-Phenylenediamine This compound This compound o-Phenylenediamine->this compound Oxidative Cyclization 2-(Trichloromethyl)-1H-benzimidazole 2-(Trichloromethyl)-1H-benzimidazole o-Phenylenediamine->2-(Trichloromethyl)-1H-benzimidazole Condensation C1 Synthon C1 Synthon Trichloroacetic Acid Trichloroacetic Acid Trichloroacetic Acid->2-(Trichloromethyl)-1H-benzimidazole 2-(Trichloromethyl)-1H-benzimidazole->this compound Ammonolysis Ammonia Ammonia Ammonia->this compound Malononitrile Malononitrile Malononitrile->this compound Oxidant Oxidant Oxidant->this compound

Caption: Comparison of synthesis pathways for this compound.

References

Troubleshooting & Optimization

purification of 1H-benzimidazole-2-carbonitrile from reaction mixture side products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 1H-benzimidazole-2-carbonitrile from common reaction mixture side products. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

Common impurities typically include unreacted starting materials, primarily o-phenylenediamine, and partially reacted intermediates. Depending on the reaction conditions, side products such as polymeric materials or hydrolyzed forms of the nitrile, like 1H-benzimidazole-2-carboxamide, may also be present. The presence of colored impurities is also a frequent issue in benzimidazole synthesis.[1]

Q2: My crude product is an off-color solid with a broad melting point. What is the best initial purification strategy?

For solid crude products, recrystallization is an excellent first step for removing minor impurities and improving purity and crystal form.[2] If the product is significantly discolored, treatment with activated carbon during recrystallization can be very effective.[3][4] A successful recrystallization should yield a purer, crystalline solid with a sharper melting point.

Q3: Recrystallization did not sufficiently purify my compound. How can I use column chromatography?

Column chromatography on silica gel is a highly effective method for separating compounds with different polarities and is ideal when recrystallization is insufficient.[2][5] Since this compound is a moderately polar compound, a gradient elution starting with a less polar solvent system and gradually increasing polarity will likely provide the best separation from both less polar and more polar impurities.

Q4: Can acid-base extraction be used to purify this compound?

Yes, acid-base extraction can be a useful technique for removing non-basic or strongly acidic/basic impurities.[6][7] The benzimidazole ring is weakly basic and can be protonated by an acid to form a water-soluble salt. This allows it to be separated from neutral organic impurities. However, care must be taken as the nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions. This method is particularly useful for a preliminary cleanup of the crude reaction mixture.[6][7]

Q5: My purified product is still colored. How can I remove the color?

Colored impurities are common byproducts in benzimidazole syntheses.[1] These can often be effectively removed by dissolving the impure product in a suitable hot solvent and treating it with a small amount of activated carbon (e.g., Norite).[4] The mixture is then filtered hot to remove the carbon, which adsorbs the colored impurities. The pure, colorless product is then crystallized upon cooling.[4]

Data Presentation: Purification Method Selection

The following table summarizes the effectiveness of different purification techniques for removing specific types of impurities.

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Minor impurities with different solubility profiles, colored impurities (with charcoal)Simple, cost-effective, good for large scales.[2][3]Ineffective for impurities with similar solubility; potential for product loss in mother liquor.[4]
Column Chromatography Unreacted starting materials, side products with different polarities.High resolution separation, applicable to complex mixtures.[5]More time-consuming, requires larger solvent volumes, can be complex to optimize.
Acid-Base Extraction Neutral organic impurities, acidic or strongly basic side products.Good for initial bulk cleanup, separates based on chemical properties.[6][7]Risk of product hydrolysis under harsh pH conditions; may not remove impurities with similar acid-base properties.[6]

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This method is effective when finding a single ideal solvent is difficult.[1] A common pair for benzimidazole derivatives is Ethyl Acetate (good solvent) and Hexane (poor solvent).[8]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount (e.g., 1-2% by weight) of activated carbon.[4] Keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Induce Crystallization: Slowly add hexane to the hot filtrate until the solution becomes faintly cloudy (saturation point).[1]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent system.[5]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).[5] This will elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.[6]

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.[7]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Basification: Cool the acidic aqueous extract in an ice bath and slowly add a dilute base (e.g., 10% sodium hydroxide solution) until the solution is slightly alkaline, which will precipitate the neutral product.[3]

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate, 3 times).[5]

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified product.[5]

Visualizations

G start Crude this compound tlc Assess Purity (TLC / Melting Point) start->tlc recrystallize Attempt Recrystallization tlc->recrystallize Minor impurities / Discolored column Perform Column Chromatography tlc->column Complex mixture / Multiple spots check_purity1 Purity Acceptable? recrystallize->check_purity1 check_purity1->column No end_product Pure Product check_purity1->end_product Yes check_purity2 Purity Acceptable? column->check_purity2 check_purity2->end_product Yes acid_base Consider Acid-Base Extraction Cleanup check_purity2->acid_base No / Persistent Impurities further_steps Further Characterization end_product->further_steps acid_base->recrystallize

Caption: A troubleshooting workflow for purifying this compound.

G unreacted_sm Unreacted Starting Material (o-phenylenediamine) recrystallization Recrystallization unreacted_sm->recrystallization Good column Column Chromatography unreacted_sm->column Best polar_side_product Polar Side-Products (e.g., Amide) polar_side_product->column Best neutral_impurity Neutral/Non-polar Impurities neutral_impurity->column Good acid_base Acid-Base Extraction neutral_impurity->acid_base Best colored_impurity Colored Impurities colored_impurity->recrystallization Good charcoal Activated Carbon Treatment colored_impurity->charcoal Best

Caption: Logical relationships between impurity types and purification methods.

References

common impurities in 1H-benzimidazole-2-carbonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-benzimidazole-2-carbonitrile. This guide addresses common impurities encountered during a two-step synthesis pathway and provides detailed protocols for their removal and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the reaction of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate to form 2-(trichloromethyl)-1H-benzimidazole. The second step is the conversion of the trichloromethyl group to a nitrile using aqueous ammonia.

Q2: What are the most common impurities I should expect in my crude this compound?

Impurities can originate from both steps of the synthesis.

From the synthesis of the intermediate, 2-(trichloromethyl)-1H-benzimidazole, you might find:

  • Unreacted o-phenylenediamine

  • 2-Methylbenzimidazole (if acetic acid is used as a solvent)

From the final conversion to this compound, common impurities include:

  • Unreacted 2-(trichloromethyl)-1H-benzimidazole

  • 1H-Benzimidazole-2-carboxamide (from incomplete reaction with ammonia)

  • 1H-Benzimidazole-2-carboxylic acid (from hydrolysis of the trichloromethyl group)

Q3: My final product has a low melting point and a broad peak in the HPLC. What could be the issue?

This is likely due to the presence of one or more of the impurities listed above. Unreacted starting materials and intermediates, as well as side-products like the corresponding amide or carboxylic acid, can depress and broaden the melting point and co-elute with the main product in HPLC, leading to poor peak shape.

Q4: How can I remove colored impurities from my final product?

Colored impurities, often polymeric in nature, can sometimes be removed by treating the crude product with activated charcoal during recrystallization.

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete formation of the intermediate, 2-(trichloromethyl)-1H-benzimidazole. Ensure the reaction of o-phenylenediamine and methyl 2,2,2-trichloroacetimidate goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.
Incomplete conversion of the intermediate to the final product. The reaction with aqueous ammonia is crucial. Ensure a sufficient excess of ammonia is used and that the reaction is stirred vigorously to ensure proper mixing. Gentle heating may also be required, but should be done cautiously to avoid hydrolysis.
Hydrolysis of the trichloromethyl intermediate. The trichloromethyl group is sensitive to water, especially at elevated temperatures. The reaction with ammonia should be performed at a controlled temperature, and prolonged exposure to aqueous conditions should be avoided.
Loss of product during workup. This compound has some solubility in water. Ensure that any aqueous washes are saturated with brine to minimize product loss. Back-extraction of the aqueous layers with a suitable organic solvent like ethyl acetate can also help to recover dissolved product.
Problem: Presence of Significant Impurities in the Final Product
Impurity Identification Removal Method
Unreacted o-phenylenediamine Can be detected by TLC and HPLC. It is more polar than the benzimidazole products.Can be removed by an acidic wash (e.g., with dilute HCl) during the workup of the first step. It can also be separated by column chromatography.
2-(Trichloromethyl)-1H-benzimidazole Less polar than the final product and can be identified by TLC and HPLC.Can be removed by column chromatography on silica gel. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one will effectively separate the two compounds.
1H-Benzimidazole-2-carboxamide More polar than the nitrile product. It can be identified by a different retention time in HPLC and characteristic N-H and C=O stretches in the IR spectrum.Can be separated by column chromatography. Due to its higher polarity, it will elute later than the nitrile. Recrystallization may also be effective if the solubility difference is significant.
1H-Benzimidazole-2-carboxylic acid Significantly more polar than the nitrile and amide. It will have a very different retention time in HPLC.Can be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup. The carboxylate salt will be soluble in the aqueous layer.

Data Presentation

The following table summarizes the expected purity of this compound after different purification steps. Note: These are typical values and can vary depending on the initial purity of the crude product and the specific conditions used.

Purification Step Typical Purity (%) Key Impurities Removed
Crude Product (after workup) 70-85-
Recrystallization 90-98Unreacted starting materials, some side-products
Column Chromatography >99All major and most minor impurities

Experimental Protocols

Key Experiment 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole[1][2]
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Slowly add methyl 2,2,2-trichloroacetimidate (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 12 hours and monitor the reaction by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Key Experiment 2: Synthesis of this compound[1]
  • Dissolve 2-(trichloromethyl)-1H-benzimidazole (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 5 °C in an ice bath.

  • Slowly add a 25% aqueous ammonia solution (excess) dropwise.

  • Stir the reaction mixture at 5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Key Experiment 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Key Experiment 4: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a high hexane ratio).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Nitrile Formation cluster_purification Purification o_phenylenediamine o-Phenylenediamine intermediate 2-(Trichloromethyl)-1H-benzimidazole o_phenylenediamine->intermediate Acetic Acid methyl_trichloroacetimidate Methyl 2,2,2-trichloroacetimidate methyl_trichloroacetimidate->intermediate Acetic Acid crude_product Crude this compound intermediate->crude_product Aqueous Ammonia recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Relationships cluster_impurities Potential Impurities synthesis Synthesis of this compound unreacted_sm Unreacted Starting Materials (o-phenylenediamine, 2-(trichloromethyl)-1H-benzimidazole) synthesis->unreacted_sm Incomplete Reaction side_products Side Products (1H-Benzimidazole-2-carboxamide, 1H-Benzimidazole-2-carboxylic acid) synthesis->side_products Side Reactions other_impurities Other Impurities (2-Methylbenzimidazole, Polymeric substances) synthesis->other_impurities Solvent/Catalyst Reactivity

Caption: Logical relationships of common impurities in the synthesis.

optimizing yield of 1H-benzimidazole-2-carbonitrile synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and professionals in drug development. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1H-benzimidazole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound and its derivatives is the condensation reaction between a substituted o-phenylenediamine and a carboxylic acid or its derivative.[1] Microwave-assisted synthesis has also been shown to be a rapid and efficient method, often leading to high yields in shorter reaction times.[2][3][4] One-pot syntheses are also common, offering advantages like reduced reaction times and simplified work-up procedures.[5][6][7][8]

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are typically o-phenylenediamine and a reagent that can provide the cyanocarbonyl group. Variations of this include using aldehydes in the presence of an oxidant or using reagents like ethyl 2-cyanoacetimidate.[9]

Q3: Which catalysts are effective for this reaction?

A3: A range of catalysts can be employed to improve reaction efficiency and yield. These include various metal-based catalysts like nano-Fe2O3, ZnO nanoparticles, and anhydrous FePO4, as well as solid acid catalysts.[7][8][10] The choice of catalyst can significantly reduce reaction times and allow for milder reaction conditions.[10]

Q4: What are the recommended solvents and reaction temperatures?

A4: The choice of solvent depends on the specific synthetic route. Solvents like ethanol, dimethylformamide (DMF), and acetonitrile are commonly used.[1][5][11] Reaction temperatures can range from room temperature to reflux, often optimized based on the catalyst and reactants used.[5][11] Some modern methods are even performed under solvent-free conditions, particularly with microwave assistance.[2][4]

Q5: How can the final product be purified?

A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][11][12] If further purification is required, column chromatography on silica gel is an effective method.[11] The crude product is often collected by filtration after precipitation from the reaction mixture.[12]

Troubleshooting & Optimization Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.[13]
2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing degradation.2. Ensure the reaction is maintained at the optimal temperature for the specific protocol. For condensation reactions, this is often around 100°C.[14]
3. Inactive Reagents: Starting materials or catalysts may have degraded.3. Verify the purity and integrity of the o-phenylenediamine and other reagents. Use fresh reagents if necessary.
4. Inefficient Catalyst: The chosen catalyst may not be effective or may have lost its activity.4. Consider screening different catalysts. Ensure catalysts that are sensitive to air or moisture are handled under an inert atmosphere.[13]
Formation of Side Products / Impurities 1. Side Reactions: Competing reactions, such as polymerization or N-alkylation, can occur.1. Optimize the reaction temperature and stoichiometry of reactants. A milder base or catalyst might favor the desired product.[11]
2. Oxidation: The o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[13]
3. Prolonged Reaction Time/Heat: Excessive heating can lead to the degradation of reactants or the final product.3. Monitor the reaction closely with TLC and stop the reaction as soon as the starting material is consumed to avoid degradation.[14]
Difficulty in Product Isolation/Purification 1. Product Oiling Out: The product may separate as an oil instead of a crystalline solid.1. If the product oils out upon cooling, try adding a non-polar co-solvent (like hexane) to induce precipitation or use a seed crystal.[11]
2. Poor Crystallization: The product may not crystallize easily from the chosen solvent.2. Screen a variety of recrystallization solvents. If the product remains an oil, purification by column chromatography may be necessary.
3. Colored Impurities: The final product may be discolored due to impurities.3. Treat the solution with activated charcoal during recrystallization to remove colored impurities.[12]

Detailed Experimental Protocols

Protocol 1: Classical Condensation Method

This protocol is a general adaptation of the Phillips-Ladenburg synthesis, a common method for forming the benzimidazole ring.[14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and the cyano-containing carboxylic acid or derivative (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as 4N hydrochloric acid or ethanol.

  • Heating: Heat the reaction mixture to reflux (typically around 100°C) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until it is alkaline.

  • Isolation: The crude product may precipitate. Collect the solid by suction filtration and wash it with cold water.[12]

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure this compound.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This method leverages microwave irradiation for a rapid and efficient synthesis.[2][15]

  • Reactant Mixture: In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), an appropriate aldehyde (1 mmol), and a catalyst such as Erbium(III) triflate (1% mol).[2]

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60°C) for a short duration, typically 5-10 minutes.[2]

  • Monitoring: The reaction can be monitored by TLC and GC/MS analysis to confirm completion.[2]

  • Isolation: After cooling, add water to the reaction mixture and extract the product with a solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product. Further purification can be done by recrystallization if needed.

Visual Diagrams

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine o-phenylenediamine and cyanating agent in flask B 2. Add solvent and catalyst A->B C 3. Heat mixture to reflux (e.g., 100°C) B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Cool and neutralize reaction mixture D->E F 6. Collect crude product by filtration E->F G 7. Recrystallize from a suitable solvent (e.g., Ethanol) F->G H 8. Dry pure product G->H G Start Low Yield or No Product? CheckReaction Is reaction complete by TLC? Start->CheckReaction CheckTemp Is temperature optimal? CheckReaction->CheckTemp Yes ActionExtend Extend reaction time and continue monitoring. CheckReaction->ActionExtend No CheckReagents Are reagents/catalyst pure and active? CheckTemp->CheckReagents Yes ActionAdjustTemp Adjust temperature to protocol specifications. CheckTemp->ActionAdjustTemp No ActionUseFresh Use fresh, pure reagents and/or new catalyst. CheckReagents->ActionUseFresh No Success Yield Optimized CheckReagents->Success Yes ActionExtend->CheckReaction ActionAdjustTemp->Success ActionUseFresh->Success

References

troubleshooting guide for benzimidazole synthesis from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of benzimidazole from o-phenylenediamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in benzimidazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Some reactions that show poor yields at room temperature can be significantly improved by heating.[1] Microwave-assisted synthesis has also been demonstrated to decrease reaction times and boost yields.[1][2][3]

  • Catalyst Selection and Loading: The type and quantity of the catalyst are crucial. Many syntheses experience a significant drop in yield without a catalyst or with suboptimal amounts.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1] It is important to optimize the catalyst amount, as an excess can sometimes lead to reduced selectivity and yield.[1]

  • Quality of Starting Materials: The purity of o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1] It is advisable to purify starting materials if their quality is questionable.[1]

  • Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.

Q2: I am observing the formation of significant side products. How can I increase the selectivity for my desired benzimidazole?

A2: The formation of side products, particularly 1,2-disubstituted benzimidazoles when reacting with aldehydes, is a common challenge.[4]

  • Control Stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid. In some cases, a slight excess of one reactant may be beneficial.[1]

  • Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[5]

Q3: The crude product is highly colored. How can I decolorize it?

A3: The formation of colored impurities is often due to the oxidation of o-phenylenediamine.[1][6]

  • Recrystallization with Decolorizing Carbon: A common and effective method is to dissolve the crude product in a suitable boiling solvent (e.g., water) and treat it with activated carbon (Norite).[7][8][9] The carbon adsorbs the colored impurities, and upon hot filtration, a decolorized solution is obtained from which the pure product can be crystallized.

  • Potassium Permanganate Treatment: If the product is still discolored after recrystallization with carbon, a more aggressive method can be employed. Dissolve the benzimidazole in boiling water and add a strong solution of potassium permanganate until the liquid becomes opaque due to the precipitation of manganese dioxide. Then, add solid sodium bisulfite to the hot mixture until the solution becomes clear.[7]

Q4: My reaction is not going to completion, even after extended reaction times. What should I do?

A4: Incomplete conversion can be due to several factors.

  • Inadequate Temperature: Ensure the reaction is being conducted at the optimal temperature. For the Phillips condensation with formic acid, heating on a water bath at 100°C for a couple of hours is typical.[7][8][9]

  • Catalyst Inactivity: If using a catalyst, ensure it is active and has not been poisoned.

  • Insufficient Reagent: While a safe excess of formic acid is recommended to ensure the full utilization of o-phenylenediamine, an insufficient amount will lead to incomplete reaction.[7]

Data Presentation

Table 1: Reaction Conditions and Yields for Benzimidazole Synthesis from o-Phenylenediamine and Formic Acid.

o-Phenylenediamine (moles)Formic Acid (moles)Reaction Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference
0.50.75 (90%)100283-85[7]
0.250.38 (90%)100285[8]

Table 2: Comparison of Catalysts for Benzimidazole Synthesis from o-Phenylenediamine and Benzaldehyde.

CatalystSolventTemperature (°C)Time (hours)Yield (%)Reference
NH₄ClCHCl₃Room Temp4High[1][5]
Er(OTf)₃Solvent-free (Microwave)605-10 minHigh[1]
MgO@DFNS (10 wt%)EthanolRoom Temp4High[5]
Au/TiO₂ (1 mol % Au)CHCl₃:MeOH (3:1)252High[10]

Experimental Protocols

Synthesis of Benzimidazole via Phillips Condensation [7][8]

  • In a 250 mL round-bottomed flask, combine 27g (0.25 moles) of o-phenylenediamine with 17.5g (16 mL) of 90% formic acid.

  • Heat the mixture on a water bath at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the crude benzimidazole by suction filtration and wash it with ice-cold water.

  • Recrystallization: Dissolve the crude product in 400 mL of boiling water.

  • Add 2g of decolorizing carbon and digest for 15 minutes.

  • Filter the hot solution rapidly through a preheated Büchner funnel.

  • Cool the filtrate to approximately 10°C to induce crystallization.

  • Collect the purified benzimidazole by filtration, wash with 25 mL of cold water, and dry at 100°C. The expected yield of pure benzimidazole is around 25g (85%), with a melting point of 171-172°C.[8]

Visualizations

TroubleshootingWorkflow start Problem Identified low_yield Low Yield start->low_yield side_products Side Products start->side_products colored_product Colored Product start->colored_product incomplete_reaction Incomplete Reaction start->incomplete_reaction check_conditions Check Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) low_yield->check_catalyst check_purity Verify Starting Material Purity low_yield->check_purity side_products->check_conditions side_products->check_catalyst optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry recrystallize_carbon Recrystallize with Activated Carbon colored_product->recrystallize_carbon check_temp Verify Temperature incomplete_reaction->check_temp check_reagents Check Reagent Amounts incomplete_reaction->check_reagents solution Problem Resolved check_conditions->solution check_catalyst->solution check_purity->solution optimize_stoichiometry->solution permanganate_treatment KMnO4 Treatment recrystallize_carbon->permanganate_treatment If still colored recrystallize_carbon->solution permanganate_treatment->solution check_temp->solution check_reagents->solution

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 1H-Benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 1H-benzimidazole-2-carbonitrile and related benzimidazole derivatives.

Troubleshooting Guide

Researchers often face precipitation or low dissolution of this compound when preparing aqueous solutions for biological assays. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.

Issue: My this compound precipitates out of my aqueous buffer.

Below is a workflow to diagnose and solve this common problem.

G start Compound precipitates in aqueous buffer check_stock Is the stock solution clear? (e.g., in 100% DMSO) start->check_stock solvent_shock Possible 'Solvent Shock'. Rapid precipitation upon dilution. check_stock->solvent_shock Yes ph_solubility Investigate pH-Solubility Profile check_stock->ph_solubility No stepwise_dilution Solution: Use stepwise dilution. (e.g., DMSO -> intermediate solvent -> final buffer) solvent_shock->stepwise_dilution end Solubility Issue Resolved stepwise_dilution->end adjust_ph Adjust Buffer pH (if compound is ionizable) ph_solubility->adjust_ph cosolvent Use a Co-solvent System adjust_ph->cosolvent cyclodextrin Employ Cyclodextrin Complexation cosolvent->cyclodextrin surfactant Use Surfactants cyclodextrin->surfactant surfactant->end G cluster_0 Cyclodextrin Complexation benzimidazole Poorly Soluble Benzimidazole (Hydrophobic) complex Soluble Inclusion Complex benzimidazole->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex G cluster_0 Experimental Workflow: Phase Solubility Study prep_cd Prepare Cyclodextrin Solutions of Varying Concentrations add_cmpd Add Excess Benzimidazole Compound prep_cd->add_cmpd equilibrate Equilibrate (24-72h with shaking) add_cmpd->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter quantify Quantify Dissolved Compound (e.g., HPLC) filter->quantify plot Plot [Compound] vs [Cyclodextrin] quantify->plot

preventing degradation of 1H-benzimidazole-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 1H-benzimidazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a versatile building block in medicinal chemistry. However, like many heterocyclic compounds, its stability can be compromised under suboptimal storage conditions. The primary degradation pathways involve hydrolysis of the nitrile group and potential photodegradation. Proactive measures in storage and handling are critical to prevent the formation of impurities that could confound experimental results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and degradation of this compound.

Q1: My solid this compound has developed a slight discoloration. Is it still usable?

A slight change in color from white to off-white or beige can be an initial indicator of minor degradation. While the compound may still be largely intact, it is crucial to verify its purity before use. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC). If the purity is still within your experimental tolerance, it may be usable. However, for applications requiring high purity, using a fresh, uncolored batch is advisable.

Q2: I've stored a solution of this compound in methanol at room temperature for a week and now see a new peak in my HPLC chromatogram. What could it be?

Benzimidazole derivatives, especially in solution, can be susceptible to photodegradation and hydrolysis.[1] The new peak is likely a degradation product. The most probable culprits are the hydrolysis of the nitrile group to form 1H-benzimidazole-2-carboxamide or further to 1H-benzimidazole-2-carboxylic acid. To confirm the identity of the new peak, we recommend performing a forced degradation study (see Section IV) and comparing the retention times of the resulting degradants. For definitive identification, LC-MS analysis is recommended.

Q3: What are the optimal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool, dry place.[1] Based on stability data for similar benzimidazole derivatives, storage at 2-8°C is recommended. For extended periods, storage at -20°C can further minimize the risk of degradation.

Q4: Can I store this compound in an aqueous buffer solution?

Storing this compound in aqueous buffers, especially at non-neutral pH, is not recommended for extended periods. The nitrile group is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of 1H-benzimidazole-2-carboxamide and/or 1H-benzimidazole-2-carboxylic acid.[2][3] If you must prepare an aqueous solution, it should be made fresh before use and stored at 2-8°C for no longer than 24 hours.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a systematic approach to troubleshooting suspected degradation of this compound.

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Symptoms:

  • One or more new peaks appear in the HPLC chromatogram of your sample.

  • The peak area of the parent compound is significantly reduced.

Root Cause Analysis:

The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the storage conditions and the nature of the solvent.

Visualizing the Degradation Pathway:

A This compound B 1H-benzimidazole-2-carboxamide A->B Hydrolysis (Acid/Base/Moisture) C 1H-benzimidazole-2-carboxylic acid B->C Further Hydrolysis (Strong Acid/Base) start Unexpected peak in HPLC check_storage Review storage conditions (Solvent, Temp, Light, Duration) start->check_storage forced_degradation Perform forced degradation study (Acid, Base, Oxidative, Thermal, Photolytic) check_storage->forced_degradation compare_rt Compare retention times of unknown peaks with forced degradation samples forced_degradation->compare_rt lcms_analysis Perform LC-MS analysis for definitive identification compare_rt->lcms_analysis remediate Remediation: - Use fresh compound - Optimize storage conditions - Prepare solutions fresh lcms_analysis->remediate

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1H-benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using 1H-benzimidazole-2-carbonitrile in biological assays. Inconsistent results can arise from a variety of factors, including the compound's physicochemical properties and its interaction with biological systems. This guide offers systematic approaches to identify and resolve these issues.

Frequently Asked Questions (FAQs)

Compound Handling and Solubility

Q1: My this compound is precipitating when I dilute my DMSO stock into aqueous assay buffer. What can I do?

A1: This is a common issue for many benzimidazole derivatives due to their generally low aqueous solubility. Here are several strategies to address this:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved before making further dilutions.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in your assay buffer. This can help prevent the compound from crashing out of solution.

  • Solvent Concentration: While keeping the final DMSO concentration low to avoid solvent-induced artifacts (ideally ≤ 0.5% in cell-based assays), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • pH Adjustment: The solubility of benzimidazole compounds can be pH-dependent. Since they are often weakly basic, their solubility may increase in more acidic conditions.[1] Experiment with a range of buffer pH values to find the optimal condition for your assay, ensuring the pH is compatible with your biological system.

  • Use of Co-solvents: In some cases, incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can improve solubility.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: For optimal stability and reproducibility, prepare high-concentration stock solutions (e.g., 10-20 mM) in high-quality, anhydrous DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it fresh for each experiment.

Assay-Specific Issues

Q3: I'm observing high variability between replicate wells in my cytotoxicity assay. What are the likely causes?

A3: High variability can stem from several sources:

  • Compound Precipitation: As discussed in Q1, precipitation can lead to inconsistent concentrations of the active compound in your assay wells. Visually inspect your plates for any signs of precipitation.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of both the compound and cell suspensions.

Q4: My compound is active in a biochemical (e.g., enzyme) assay but shows little to no activity in a cell-based assay. What could be the reason?

A4: This discrepancy often points to issues with:

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Compound Stability: The compound may be unstable in the complex environment of cell culture media, degrading before it can exert its effect. Consider performing a stability study of the compound in your specific cell culture medium over the time course of your experiment.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments, consider the following troubleshooting workflow:

cluster_solubility Solubility/Stability Checks cluster_protocol Protocol Review cluster_cells Cellular Factors A Inconsistent IC50 Values B Check Compound Solubility and Stability A->B C Review Assay Protocol and Execution A->C D Evaluate Cell Health and Consistency A->D S1 Visually inspect for precipitation B->S1 P1 Verify pipetting accuracy C->P1 C1 Monitor cell passage number D->C1 S2 Perform solubility test at different concentrations S1->S2 S3 Assess stability in assay buffer over time S2->S3 P2 Ensure consistent incubation times and temperatures P1->P2 P3 Check for lot-to-lot variability of reagents P2->P3 C2 Test for mycoplasma contamination C1->C2 C3 Ensure consistent cell seeding density C2->C3

Figure 1. Workflow for troubleshooting inconsistent IC50 values.

Issue 2: Assay Interference

Some compounds can interfere with the detection method of an assay (e.g., fluorescence quenching or autofluorescence). To test for this, run the following controls:

  • Compound-only control: Add this compound to the assay buffer without the biological target (e.g., cells or enzyme).

  • Vehicle control: Assay buffer with the same final concentration of DMSO.

  • Assay components without compound: Your complete assay system without the addition of your test compound.

Any signal detected in the compound-only control that is above the vehicle control can indicate assay interference.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, the following tables provide illustrative data for related benzimidazole derivatives to serve as a reference.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C8H5N3 PubChem
Molecular Weight 143.15 g/mol PubChem
XLogP3 1.3 PubChem
Hydrogen Bond Donor Count 1 PubChem

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Table 2: Illustrative Cytotoxicity of a Representative Benzimidazole Derivative Data for (1H-benzimidazol-2-ylthio)acetonitrile, a structurally related compound.

Cell Line Cancer Type IC50 (µM) Reference
MCF-7 Breast Adenocarcinoma 17.8 ± 0.24 [1]
DU-145 Prostate Carcinoma 10.2 ± 1.4 [1]

| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 |[1] |

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol 1: General Procedure for Solubility Assessment

This protocol provides a method to determine the kinetic solubility of this compound in a desired aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the aqueous buffer.

  • Mix thoroughly and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the absorbance of each well at a wavelength where the compound absorbs.

  • The concentration at which a significant increase in light scattering (or a plateau in absorbance) is observed indicates the kinetic solubility limit.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.

  • Remove the medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[1]

Signaling Pathways

Benzimidazole derivatives are known to interact with various signaling pathways, often leading to the induction of apoptosis. While the specific targets of this compound are not yet fully elucidated, the following pathways are commonly implicated for this class of compounds.

VEGFR-2 Signaling Pathway

Many benzimidazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS RAF RAF PLCg->RAF AKT AKT PI3K->AKT RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 1H-benzimidazole- 2-carbonitrile Inhibitor->VEGFR2

Figure 2. Simplified VEGFR-2 signaling pathway and potential inhibition.

Apoptosis Signaling Pathway

Induction of apoptosis is a common mechanism of action for anticancer compounds, including many benzimidazole derivatives. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[2]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 1H-benzimidazole- 2-carbonitrile Compound->Mitochondria Induces stress

Figure 3. Overview of intrinsic and extrinsic apoptosis pathways.

References

Technical Support Center: Improving Regioselectivity of Reactions Involving 1H-Benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-benzimidazole-2-carbonitrile. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

A1: The primary challenge arises from the presence of two reactive nitrogen atoms (N1 and N3) in the benzimidazole ring, leading to the formation of regioisomeric products upon N-alkylation or other substitutions. The electron-withdrawing nature of the 2-carbonitrile group can influence the relative nucleophilicity of N1 and N3, but mixtures are still common. Additionally, electrophilic substitution on the benzene ring can occur at four different positions (C4, C5, C6, C7), posing another regioselectivity challenge.

Q2: Which factors have the most significant impact on N1 vs. N3 regioselectivity during alkylation?

A2: The outcome of N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the alkylating agent will preferentially react at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-withdrawing cyano group at C2 decreases the electron density of the imidazole ring, affecting the nucleophilicity of both N1 and N3.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. Strong bases in aprotic, non-polar solvents tend to favor N1-alkylation, while polar solvents can lead to mixtures.

  • Counter-ion: The cation of the base can coordinate with the nitrogen atoms, influencing the regioselectivity.

Q3: How can I predict the regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound?

A3: Predicting the exact regioselectivity can be complex. The imidazole portion of the molecule is electron-rich and generally directs electrophiles to the benzene ring. Based on theoretical calculations for benzimidazole, positions 4, 5, 6, and 7 are all susceptible to electrophilic attack[1]. The directing effect of the imidazole ring combined with the electronic influence of the 2-carbonitrile group will determine the final regiochemical outcome. Experimental validation is often necessary.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N3 isomers)

Possible Causes:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is critical for directing the alkylation.

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of products.

  • Similar Nucleophilicity of N1 and N3: The electronic influence of the 2-carbonitrile group may not be sufficient to create a large difference in the nucleophilicity of the two nitrogen atoms under the chosen conditions.

Solutions:

SolutionDescription
Optimize Base and Solvent For preferential N1-alkylation , use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF). This combination has been shown to provide high N1 selectivity for other substituted benzimidazoles and indazoles. For potential N3-alkylation , consider Mitsunobu conditions (e.g., with an alcohol, triphenylphosphine, and DEAD or DIAD), which have been reported to favor the N2 (analogous to N3) position in some indazole systems.
Employ Steric Hindrance If applicable to your synthetic design, use a bulkier alkylating agent to favor reaction at the less sterically hindered nitrogen atom.
Vary the Temperature Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to determine the optimal conditions for your desired regioisomer.
Consider a Protecting Group Strategy If achieving selectivity directly is challenging, consider protecting one of the nitrogen atoms, performing the alkylation on the other, and then deprotecting. This multi-step approach can provide unambiguous access to a single regioisomer.
Issue 2: Low Yield or No Reaction in N-Alkylation

Possible Causes:

  • Insufficiently Strong Base: The electron-withdrawing 2-carbonitrile group reduces the acidity of the N-H proton, requiring a sufficiently strong base for deprotonation.

  • Poor Solubility: The starting material or reagents may not be sufficiently soluble in the chosen solvent.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive under the reaction conditions.

Solutions:

SolutionDescription
Use a Stronger Base If using a weaker base like potassium carbonate (K₂CO₃) results in low conversion, switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the benzimidazole.
Change the Solvent If solubility is an issue, try a different solvent or a solvent mixture. For reactions with NaH, THF is a common choice. For reactions with carbonate bases, polar aprotic solvents like DMF or acetonitrile may be more suitable.
Activate the Alkylating Agent If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.
Increase the Temperature Cautiously increasing the reaction temperature can improve the reaction rate. Monitor the reaction closely for any signs of decomposition.
Issue 3: Difficulty in Separating N1 and N3 Regioisomers

Possible Causes:

  • Similar Polarity: The two regioisomers may have very similar polarities, making separation by standard column chromatography challenging.

Solutions:

SolutionDescription
Optimize Chromatographic Conditions Experiment with different eluent systems for column chromatography, including gradients and the addition of small amounts of a modifier like triethylamine to reduce tailing. Consider using a different stationary phase, such as alumina or a bonded-phase silica. High-performance liquid chromatography (HPLC) with a suitable column, such as a reverse-phase C18 or a specialized column for heterocyclic compounds, can be effective for separating isomers.
Derivatization If separation of the final products is intractable, it may be possible to derivatize the mixture at another position on the molecule. The resulting diastereomers (if a chiral derivatizing agent is used) or regioisomers with significantly different physical properties may be easier to separate. The desired isomer can then be regenerated by cleaving the derivatizing group.
Recrystallization Carefully explore different solvent systems for recrystallization. It is possible that one regioisomer will selectively crystallize, leaving the other in the mother liquor. Seeding with a pure crystal of the desired isomer, if available, can be beneficial.

Quantitative Data

Table 1: Regioselectivity in the N-Alkylation of Methyl 1H-indazole-3-carboxylate [2][3]

Alkylating AgentBase / SolventTemperature (°C)N1:N2 RatioYield (%)
n-Pentyl bromideNaH / THFRT to 50>99:189
n-Pentyl bromideCs₂CO₃ / DMFRT1.4:185
n-Pentyl bromideK₂CO₃ / DMFRT1.4:188
n-Pentyl bromideK₂CO₃ / MeCNRT2.8:182
n-Pentyl bromideDBU / MeCNRT4.2:165
n-PentanolPPh₃, DIAD / THF501:2.578 (total)

Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation

This protocol is adapted from a method demonstrated to be highly N1-selective for indazoles with electron-withdrawing groups and is expected to favor N1-alkylation for this compound.[2][4][5]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., methyl iodide, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous THF to dissolve or suspend the starting material (approximately 0.1 M concentration).

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: Conditions Potentially Favoring N3-Alkylation (Mitsunobu Reaction)

This protocol is based on the Mitsunobu reaction, which has been shown to favor the N2 (analogous to N3) position for some indazole derivatives.[2][3] The regioselectivity for this compound should be experimentally determined.

Materials:

  • This compound (1.0 eq)

  • An alcohol (e.g., methanol, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N3 isomers and determine the regiomeric ratio.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start This compound reaction_setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent start->reaction_setup reagents Alkylation Reagent (e.g., CH3I) reagents->reaction_setup base_addition Base Addition (e.g., NaH or K2CO3) reaction_setup->base_addition temp_control Temperature Control (e.g., 0°C to RT) base_addition->temp_control monitoring Reaction Monitoring (TLC, LC-MS) temp_control->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product_n1 N1-alkylated isomer purification->product_n1 product_n3 N3-alkylated isomer purification->product_n3

Caption: General experimental workflow for N-alkylation of this compound.

regioselectivity_logic cluster_n1 Favoring N1-Alkylation cluster_n3 Favoring N3-Alkylation cluster_general General Strategies start Goal: Improve Regioselectivity in N-Alkylation n1_base Use Strong, Non-nucleophilic Base (e.g., NaH) start->n1_base Desired Isomer? n3_conditions Consider Mitsunobu Conditions (Alcohol, PPh3, DIAD/DEAD) start->n3_conditions Desired Isomer? temperature Optimize Reaction Temperature start->temperature Mixture Obtained? n1_solvent Use Aprotic, Non-polar Solvent (e.g., THF) n1_base->n1_solvent n1_sterics Use Bulky Alkylating Agent n1_base->n1_sterics n3_catalyst Explore Specific Catalysts (if literature available) n3_conditions->n3_catalyst protecting_group Use a Protecting Group Strategy temperature->protecting_group

Caption: Decision-making workflow for improving N-alkylation regioselectivity.

References

challenges in the N-alkylation of 1H-benzimidazole-2-carbonitrile and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1H-benzimidazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this specific synthetic transformation. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the N-alkylation of this compound.

Q1: I am observing very low to no conversion in my N-alkylation reaction. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common challenge, often stemming from the reduced nucleophilicity of the benzimidazole nitrogen due to the electron-withdrawing nature of the 2-carbonitrile group. Here are key factors to consider and troubleshoot:

  • Base Strength and Stoichiometry: The pKa of the N-H in benzimidazole is around 13.2. The electron-withdrawing cyano group will lower this, making the proton more acidic but also stabilizing the conjugate base, potentially reducing its reactivity.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While commonly used for benzimidazole alkylation, they may not be sufficiently strong to achieve a high concentration of the benzimidazolide anion, leading to slow or incomplete reactions. Cesium carbonate is generally more effective than potassium carbonate due to its higher solubility and the "cesium effect."

    • Strong Bases (e.g., NaH, KOtBu): Using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (e.g., DMF, THF) will ensure complete deprotonation and can significantly increase the reaction rate and yield. Ensure you are using at least one equivalent of the base.

  • Reaction Temperature: If you are running the reaction at room temperature, gently heating the mixture can often overcome the activation energy barrier. Temperatures between 60-80 °C are commonly employed. However, be cautious of potential side reactions at higher temperatures.

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is critical. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride with little success, switching to the corresponding bromide or iodide can dramatically improve the reaction rate.

  • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as they can dissolve the benzimidazole salt and facilitate the Sₙ2 reaction. Ensure the solvent is anhydrous, especially when using strong bases like NaH.

Q2: My reaction is producing a significant amount of side products. What are these likely to be and how can I minimize their formation?

A2: Side product formation can complicate purification and reduce the yield of your desired N-alkylated product. Common side products include:

  • O-alkylation of the Nitrile Group: While less common, it is possible for the alkylating agent to react at the nitrile nitrogen under certain conditions, though this is generally not a major pathway.

  • Dialkylation: Formation of a quaternary benzimidazolium salt can occur if the initially formed N-alkylated product reacts further with the alkylating agent. This is more likely with highly reactive alkylating agents or if an excess of the alkylating agent is used.

  • Hydrolysis of the Nitrile Group: If there is water present in your reaction, particularly under basic conditions and with heating, the nitrile group can be hydrolyzed to an amide or carboxylic acid.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the benzimidazole starting material relative to the alkylating agent to minimize dialkylation.

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor side reactions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the nitrile group.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of byproducts from over-reaction.

Q3: Should I be concerned about regioselectivity (N1 vs. N3 alkylation) for this compound?

A3: For this compound, the molecule is symmetrical with respect to the two nitrogen atoms (N1 and N3). Therefore, alkylation at either nitrogen will result in the same product. Regioselectivity becomes a critical consideration only when the benzimidazole ring is unsymmetrically substituted at the 4, 5, 6, or 7 positions.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes various conditions reported for the N-alkylation of benzimidazoles. While specific data for the 2-carbonitrile derivative is limited, these examples provide a strong starting point for reaction optimization.

MethodBaseSolventCatalystTemperatureTimeYield (%)Notes
Conventional Heating K₂CO₃DMFNone60-80 °C4-24 h50-85A standard and widely used method. Yield can be variable depending on the alkylating agent.[1][2]
Conventional Heating NaHAnhydrous DMF/THFNone0 °C to RT2-12 h70-95Generally provides higher yields, especially for less reactive alkylating agents. Requires strict anhydrous conditions.
Phase-Transfer Catalysis (PTC) K₂CO₃ / NaOH (aq)Toluene / CH₂Cl₂TBAB / TBAHSRT to 50 °C2-8 h80-95+Offers excellent yields and allows for the use of less hazardous solvents and bases.[3][4][5][6]
Microwave-Assisted Synthesis K₂CO₃DMF / AcetonitrileNone100-150 °C5-30 min85-95+Drastically reduces reaction times and often improves yields.[2][7][8]

TBAB: Tetrabutylammonium bromide; TBAHS: Tetrabutylammonium hydrogen sulfate. Yields are generalized from literature on various benzimidazole derivatives and may vary for this compound.

Experimental Protocols

Below are detailed methodologies for key N-alkylation procedures.

Protocol 1: Conventional N-Alkylation using Potassium Carbonate
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate), add anhydrous powdered potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride
  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), toluene (10 mL per mmol), 50% aqueous NaOH (5.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) to the vigorously stirred biphasic mixture.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 4: Microwave-Assisted N-Alkylation
  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkylating agent (1.1 eq), and potassium carbonate (1.5 eq) in a suitable solvent such as DMF or acetonitrile.

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-20 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture and concentrate the solvent. Purify the crude product using standard methods such as column chromatography or recrystallization.[2][7][8]

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship in troubleshooting low yields.

experimental_workflow start Start: This compound setup Reaction Setup: - Dissolve in anhydrous solvent - Add base (e.g., K₂CO₃ or NaH) start->setup addition Addition of Alkylating Agent: - e.g., Benzyl Bromide - Dropwise addition setup->addition reaction Reaction: - Heat as required (e.g., 60-80 °C) - Stir for 2-24 hours - Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: N-Alkyl-1H-benzimidazole-2-carbonitrile purification->product

Caption: General workflow for the N-alkylation of this compound.

troubleshooting_workflow start Low Yield or No Reaction check_base Is the base strong enough? (e.g., K₂CO₃ vs. NaH) start->check_base check_temp Is the reaction temperature adequate? start->check_temp check_alkylating_agent Is the alkylating agent reactive enough? (I > Br > Cl) start->check_alkylating_agent check_solvent Is the solvent appropriate and anhydrous? start->check_solvent solution_base Solution: Use a stronger base (e.g., NaH, KOtBu) check_base->solution_base No solution_temp Solution: Increase temperature (e.g., to 60-80 °C) check_temp->solution_temp No solution_alkylating_agent Solution: Switch to a more reactive alkylating agent (e.g., alkyl iodide) check_alkylating_agent->solution_alkylating_agent No solution_solvent Solution: Use anhydrous polar aprotic solvent (e.g., DMF, THF) check_solvent->solution_solvent No

Caption: Troubleshooting logic for low yield in N-alkylation reactions.

References

minimizing byproduct formation in the synthesis of 1H-benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1H-benzimidazole-2-carbonitrile. Our focus is on minimizing byproduct formation and optimizing reaction yields to ensure the efficient production of this key building block for various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: A common and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of 2-(trichloromethyl)-1H-benzimidazole from o-phenylenediamine. The subsequent step is the conversion of this intermediate to the desired 2-carbonitrile product.

Q2: I attempted a direct synthesis from o-phenylenediamine and cyanogen bromide and did not obtain the desired product. Why?

A2: The reaction of o-phenylenediamines with cyanogen bromide typically yields 2-aminobenzimidazoles, not this compound. This is a known reaction pathway where cyanogen bromide acts as a source of a cyano group that leads to the formation of the 2-amino derivative.

Q3: What are the primary byproducts to watch for during the synthesis of this compound?

A3: Byproduct formation depends on the specific synthetic route. In the two-step synthesis via a 2-(trichloromethyl) intermediate, potential byproducts include unreacted starting materials, partially reacted intermediates, and products from side reactions of the trichloromethyl group. Careful control of reaction conditions is crucial to minimize these impurities.

Q4: How can I best purify the final this compound product?

A4: Purification of the crude product can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For more challenging separations of byproducts with similar polarity, column chromatography on silica gel is an effective method.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 2-(Trichloromethyl)-1H-benzimidazole (Intermediate)
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present, consider extending the reaction time.- Ensure the reaction temperature is maintained at the optimal level. For the reaction with trichloroacetic acid, reflux temperatures are often required.
Suboptimal Reagent Choice - The reaction of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate is often reported to be a high-yield method.[1] If using trichloroacetic acid, ensure it is of high purity.
Decomposition of Reactants or Product - Avoid excessive heating for prolonged periods.- Work up the reaction mixture promptly upon completion.
Side Reactions - Ensure the correct stoichiometry of reactants. An excess of the trichloroacetylating agent can sometimes lead to di-acylated byproducts.
Issue 2: Inefficient Conversion of 2-(Trichloromethyl)-1H-benzimidazole to this compound
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Monitor the reaction progress by TLC to ensure full consumption of the starting material.- The concentration of aqueous ammonia can be critical. A 25% aqueous ammonia solution is often used.[2]- Reaction temperature can influence the rate. While the reaction is often performed at low temperatures (e.g., 5°C) to control exothermicity, gentle warming may be necessary for completion.
Hydrolysis of the Nitrile - The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under harsh basic or acidic conditions and elevated temperatures. It is important to control the reaction time and temperature to avoid this.
Formation of Other Byproducts - The trichloromethyl group can undergo other nucleophilic substitution reactions. Using a sufficient excess of ammonia can help to favor the desired nitrile formation.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole

This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles.

Method A: From Trichloroacetic Acid

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and trichloroacetic acid (1.2 equivalents).

  • Add 4M hydrochloric acid to the mixture.

  • Stir the mixture at room temperature for 4-6 hours.

  • Heat the reaction mixture to reflux (100-110 °C) for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water with stirring.

  • Neutralize the mixture to a pH of approximately 8-9 with a dilute aqueous ammonia solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Method B: From Methyl 2,2,2-Trichloroacetimidate [1]

  • Dissolve o-phenylenediamine (1 equivalent) in acetic acid in a round-bottom flask.

  • Add methyl 2,2,2-trichloroacetimidate (1.1 equivalents) at room temperature.

  • Stir the mixture for 12 hours at room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude product, redissolve it in ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Protocol 2: Synthesis of this compound[2]
  • Dissolve 2-(trichloromethyl)-1H-benzimidazole (1 equivalent) in ethanol.

  • Add this solution dropwise to a 25% aqueous ammonia solution at 5 °C with stirring.

  • Continue stirring at 5 °C for 30 minutes.

  • Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-(Trichloromethyl)-1H-benzimidazole

ParameterMethod A: Trichloroacetic AcidMethod B: Methyl 2,2,2-Trichloroacetimidate[1]
Key Reagents o-phenylenediamine, Trichloroacetic Acid, HClo-phenylenediamine, Methyl 2,2,2-trichloroacetimidate
Solvent 4M HClAcetic Acid
Temperature Room temperature followed by refluxRoom temperature
Reaction Time 8-12 hours12 hours
Reported Yield Moderate to GoodGood
Key Advantages Readily available and inexpensive starting materials.High yield and milder reaction conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole cluster_step2 Step 2: Conversion to this compound cluster_purification Purification o_phenylenediamine o-Phenylenediamine intermediate 2-(Trichloromethyl)-1H-benzimidazole o_phenylenediamine->intermediate Cyclocondensation reagent Trichloroacetic Acid or Methyl 2,2,2-Trichloroacetimidate reagent->intermediate final_product This compound intermediate->final_product Nucleophilic Substitution & Elimination ammonia Aqueous Ammonia ammonia->final_product purification Recrystallization or Column Chromatography final_product->purification

Caption: A general workflow for the two-step synthesis of this compound.

Troubleshooting_Byproducts cluster_synthesis Desired Synthesis Pathway cluster_byproducts Potential Byproduct Formation start o-Phenylenediamine inter 2-(Trichloromethyl)-1H-benzimidazole start->inter unreacted Unreacted o-Phenylenediamine start->unreacted Incomplete Reaction diacylated Di-acylated Byproduct start->diacylated Excess Acylating Agent product This compound inter->product hydrolysis 2-Benzimidazole Carboxamide/Carboxylic Acid product->hydrolysis Hydrolysis of Nitrile

Caption: Potential byproduct formation pathways in the synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Byproducts Byproduct Formation Temperature->Byproducts Time Reaction Time Time->Yield Time->Byproducts Solvent Solvent Solvent->Yield Purity Purity Solvent->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Byproducts

Caption: Logical relationships between reaction conditions and outcomes.

References

Validation & Comparative

Validating the Structure of Synthesized 1H-Benzimidazole-2-carbonitrile by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to validate the structure of synthesized 1H-benzimidazole-2-carbonitrile using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the experimental data of the synthesized product with that of the target molecule and potential alternative structures, researchers can confidently confirm the successful synthesis of this compound.

Expected 1H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern in its 1H NMR spectrum. The key features to analyze are the chemical shifts (δ), signal integration, and coupling constants (J).

Aromatic Protons: The four protons on the benzene ring of the benzimidazole core typically resonate in the aromatic region, generally between 7.0 and 8.0 ppm. Due to the asymmetry of the molecule, these protons are expected to show a complex splitting pattern, likely appearing as two multiplets.

N-H Proton: The proton attached to the nitrogen atom of the imidazole ring is characteristically deshielded and appears as a broad singlet at a downfield chemical shift, often above 10 ppm, particularly in a hydrogen-bond-accepting solvent like DMSO-d6. The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

Comparison with Alternative Structures

During the synthesis of this compound, several alternative products or byproducts could potentially form. Comparing the 1H NMR spectrum of the synthesized product with the expected spectra of these alternatives is crucial for structural validation.

A common synthetic route to 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with various reagents. In the case of this compound, a likely synthesis involves the reaction of o-phenylenediamine with a reagent providing the C2 carbon and the nitrile group, such as cyanogen bromide.

Potential Alternative Structures and their Expected 1H NMR Signals:

  • o-Phenylenediamine (Starting Material): The presence of unreacted starting material would be indicated by signals corresponding to its aromatic protons (around 6.5-6.8 ppm) and the two amine protons (-NH2), which would appear as a broad singlet.

  • 2-Aminobenzimidazole (Potential Byproduct): This could form if the nitrile group is hydrolyzed or if the reaction proceeds through an alternative pathway. Its 1H NMR spectrum would show aromatic protons and a distinct broad singlet for the amino group protons, typically at a different chemical shift than the imino proton of the target molecule.

  • 1H-Benzimidazole (Potential Byproduct): Decyanation of the target molecule could lead to the formation of the parent benzimidazole. Its spectrum is characterized by a singlet for the C2-H proton around 8.2 ppm and multiplets for the aromatic protons.[1]

Data Presentation for Comparison

For a clear and objective comparison, the quantitative data from the 1H NMR spectra should be summarized in a structured table.

CompoundProton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Synthesized Product AromaticExperimental ValueObserved4H
N-HExperimental ValueBroad Singlet1H
This compound (Expected) Aromatic~7.3 - 7.8Multiplet4H
N-H> 10Broad Singlet1H
o-Phenylenediamine Aromatic~6.5 - 6.8Multiplet4H
NH₂~4.8Broad Singlet4H
2-Aminobenzimidazole Aromatic~6.8 - 7.2Multiplet4H
NH₂~6.3Broad Singlet2H
N-HVariableBroad Singlet1H
1H-Benzimidazole C2-H~8.24Singlet1H
Aromatic (H4/H7)~7.61Multiplet2H
Aromatic (H5/H6)~7.21Multiplet2H
N-H~12.5Broad Singlet1H

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Experimental Protocol: 1H NMR Analysis

A detailed and consistent experimental protocol is essential for obtaining reproducible and comparable NMR data.

Materials:

  • Synthesized product (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tube (5 mm, clean and dry)

  • Pipette and filter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried synthesized product and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a small vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • NMR Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of the Validation Workflow

The logical process of validating the structure of this compound can be visualized as a workflow diagram.

G cluster_synthesis Synthesis cluster_analysis 1H NMR Analysis cluster_validation Structure Validation o_phenylenediamine o-Phenylenediamine reaction Reaction o_phenylenediamine->reaction reagent Cyanogen Source (e.g., BrCN) reagent->reaction product Synthesized Product reaction->product nmr_acquisition Acquire 1H NMR Spectrum product->nmr_acquisition data_processing Process NMR Data nmr_acquisition->data_processing spectrum_analysis Analyze Spectrum (Chemical Shifts, Integration, Multiplicity) data_processing->spectrum_analysis comparison Compare with Expected Data - Target Molecule - Potential Byproducts spectrum_analysis->comparison conclusion Structure Confirmation comparison->conclusion

Caption: Workflow for the synthesis and structural validation of this compound using 1H NMR.

By following this structured approach of comparing experimental 1H NMR data with that of the expected product and potential alternatives, researchers can confidently and objectively validate the successful synthesis of this compound.

References

LC-MS Analysis for the Confirmation of 1H-benzimidazole-2-carbonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the confirmation of 1H-benzimidazole-2-carbonitrile synthesis, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). The successful synthesis of this key benzimidazole intermediate is crucial for the development of various pharmaceutical agents. This document outlines a detailed synthetic protocol and compares the utility of LC-MS with other common analytical methods, supported by illustrative experimental data, to assist researchers in selecting the most appropriate confirmation strategy.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with a suitable two-carbon electrophile containing a nitrile group. A representative and efficient method involves the reaction with 2-cyanoacetic acid.

Experimental Protocol: Synthesis

Materials:

  • o-Phenylenediamine

  • 2-Cyanoacetic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 2-cyanoacetic acid (1.1 equivalents) is prepared.

  • Polyphosphoric acid is added as a dehydrating agent and catalyst.

  • The reaction mixture is heated with stirring at a temperature of 120-140°C for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-cold water.

  • The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated crude product is collected by filtration and washed with cold water.

  • The crude product is then dissolved in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified this compound as a solid.

Confirmation of Synthesis: A Comparative Analysis of Analytical Techniques

The confirmation of the successful synthesis of this compound requires robust analytical techniques to verify the structure and assess the purity of the final product. While LC-MS is a powerful tool for this purpose, a comprehensive approach often involves the use of multiple analytical methods.

LC-MS Analysis

LC-MS combines the separation capabilities of high-performance liquid chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for the confirmation and purity assessment of synthetic products.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Comparison with Alternative Techniques

While LC-MS provides both retention time and mass-to-charge ratio data, other spectroscopic and chromatographic techniques offer complementary information for unambiguous structure elucidation and purity determination.

Analytical Technique Information Provided Advantages Limitations Illustrative Quantitative Data (Purity)
LC-MS Retention Time, Molecular Weight, Fragmentation PatternHigh sensitivity and selectivity, provides molecular weight information, suitable for complex mixtures.[3]Can be susceptible to matrix effects, requires specialized equipment.99.5% (based on peak area at the expected m/z)
HPLC-UV Retention Time, UV-Vis SpectrumRobust and widely available, good for quantification of known compounds.[4][5]Less specific than MS, may not distinguish between isomers or compounds with similar UV spectra.99.2% (based on peak area at a specific wavelength)
¹H NMR Spectroscopy Chemical environment of protons, structural connectivityProvides detailed structural information, definitive for structure elucidation.Lower sensitivity than MS, requires pure samples for clear spectra.>99% (based on integration of characteristic peaks)
¹³C NMR Spectroscopy Chemical environment of carbon atomsComplements ¹H NMR for complete structural assignment.Lower sensitivity than ¹H NMR, longer acquisition times.Confirms the presence of all expected carbon atoms.
FT-IR Spectroscopy Presence of functional groupsQuick and non-destructive, good for identifying key functional groups (e.g., C≡N, N-H).Provides limited structural information, not suitable for complex mixtures.Confirms presence of nitrile (C≡N) and N-H stretches.
GC-MS Retention Time, Mass SpectrumHigh chromatographic resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like many benzimidazoles.Not applicable due to the low volatility of the compound.

Table 1: Comparison of Analytical Techniques for the Confirmation of this compound Synthesis. This table presents a summary of the information provided, advantages, limitations, and illustrative quantitative data for various analytical techniques used to confirm the synthesis of the target compound. The data presented is for illustrative purposes.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its confirmation using a multi-technique approach.

experimental_workflow cluster_analysis Analytical Confirmation synthesis Synthesis of This compound workup Reaction Work-up & Crude Isolation synthesis->workup purification Column Chromatography Purification workup->purification product Purified Product: This compound purification->product lcms LC-MS Analysis product->lcms Molecular Weight & Purity hplcuv HPLC-UV Analysis product->hplcuv Purity & Quantification nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation ftir FT-IR Spectroscopy product->ftir Functional Group Identification confirmation Structure & Purity Confirmed lcms->confirmation hplcuv->confirmation nmr->confirmation ftir->confirmation

Caption: Experimental workflow for the synthesis and confirmation of this compound.

Conclusion

The confirmation of the synthesis of this compound is most reliably achieved through a combination of analytical techniques. LC-MS stands out for its high sensitivity and specificity, providing essential molecular weight information and purity assessment in a single analysis. However, for unambiguous structural elucidation, complementary data from NMR and IR spectroscopy are invaluable. HPLC-UV offers a robust and accessible alternative for routine purity checks and quantification. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and identity of their synthesized compounds, thereby facilitating the advancement of drug discovery and development programs.

References

A Comparative Analysis of the Anticancer Potential of Benzimidazole Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of benzimidazole derivatives against the well-established chemotherapeutic agent, doxorubicin. Due to the limited publicly available data on the specific compound 1H-benzimidazole-2-carbonitrile, this guide will focus on the broader class of benzimidazole derivatives for which experimental data is available, offering insights into the potential of this chemical family.

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1] Doxorubicin, an anthracycline antibiotic, is a widely used and effective chemotherapy drug for a range of cancers.[2] This guide presents a side-by-side comparison of their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the IC50 values for various benzimidazole derivatives and doxorubicin against several human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the duration of drug exposure.[3]

Compound/DrugCell LineCancer TypeIC50 (µM)Treatment DurationReference
Benzimidazole Derivative (Compound 5) MCF-7Breast Adenocarcinoma17.8 ± 0.24Not Specified[4]
Benzimidazole-Triazole Hybrid (Compound 32) HCT-116Colon Carcinoma3.87Not Specified[5]
Benzimidazole-Triazole Hybrid (Compound 32) MCF-7Breast Adenocarcinoma8.34Not Specified[5]
Doxorubicin MCF-7Breast Adenocarcinoma0.4 - 8.348 - 72 hours[6][7]
Doxorubicin HCT-116Colon Carcinoma0.88 - 1.9Not Specified[8][9][10]
Doxorubicin A549Lung Carcinoma>20 (resistant) - 0.00864 (sensitive)24 - 72 hours[3][11]

Mechanisms of Anticancer Action

Benzimidazole Derivatives: Targeting Cell Proliferation and Survival

Benzimidazole derivatives exert their anticancer effects through multiple pathways. A primary mechanism is the disruption of microtubule polymerization, which is crucial for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4]

Furthermore, many benzimidazole derivatives induce apoptosis by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the apoptotic process, and by activating caspases, a family of proteases that execute cell death.[4][12] Some derivatives have also been shown to inhibit critical kinases like VEGFR and EGFR, which are involved in tumor growth and the formation of new blood vessels (angiogenesis).[4]

dot

cluster_0 Experimental Workflow: In Vitro Anticancer Drug Screening A Cancer Cell Line Culture B Cell Seeding (96-well plate) A->B C Treatment with Benzimidazole Derivative or Doxorubicin B->C D Incubation (e.g., 24, 48, 72h) C->D E Cytotoxicity Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Cell Cycle Analysis (Flow Cytometry) D->G H Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) E->H F->H G->H

Workflow for in vitro anticancer drug screening.

Doxorubicin: A Multi-Faceted Assault on Cancer Cells

Doxorubicin's primary mechanism of action involves intercalating into the DNA of cancer cells, which inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair.[2] This disruption leads to DNA damage and the generation of reactive oxygen species (ROS), which cause further cellular damage.[2]

The cellular stress induced by doxorubicin triggers a cascade of events, including the activation of signaling pathways that lead to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[4] The apoptotic process initiated by doxorubicin can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

dot

cluster_1 Simplified Doxorubicin Signaling Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage ROS->Damage Arrest G2/M Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis

Simplified Doxorubicin Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer activity of chemical compounds.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzimidazole derivative) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Benzimidazole-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 1H-benzimidazole-2-carbonitrile analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. This analysis is based on experimental data from published research, offering insights into the structural requirements for enhanced cytotoxic activity.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a carbonitrile group at the 2-position of the benzimidazole ring has been explored as a strategy to develop novel therapeutic agents. This guide focuses on a series of 1-cyano-2-aminobenzimidazole derivatives and their cytotoxic effects on various cancer cell lines, providing a comparative analysis to understand the influence of different substitutions on their anticancer potential.

Comparative Cytotoxicity of 1-Cyano-2-aminobenzimidazole Derivatives

A study by Hu et al. investigated the in vitro cytotoxic activity of a series of synthesized 1-cyano-2-aminobenzimidazole derivatives against three human cancer cell lines: lung carcinoma (A549), leukemia (K562), and prostate cancer (PC-3). The half-maximal inhibitory concentration (IC50) values were determined and are presented below in comparison with the standard anticancer drug, Cisplatin.

CompoundR GroupA549 IC50 (µM)K562 IC50 (µM)PC-3 IC50 (µM)
4a N-benzylamino> 5028.3> 50
4b N-phenethylamino15.18.935.5
4c N-(4-chlorobenzyl)amino10.56.221.3
4d N-(4-methylbenzyl)amino8.94.115.8
4e N-cyclohexylamino25.611.742.1
4f N-cyclopentylamino31.815.2> 50
4g piperidino6.72.512.4
4h morpholino12.35.829.7
Cisplatin -1.80.92.5

Structure-Activity Relationship (SAR) Analysis

The preliminary SAR studies of these 1-cyano-2-aminobenzimidazole analogs revealed several key insights into the structural features influencing their anticancer activity[1]:

  • Nature of the Amino Substituent at C2: The substituent on the amino group at the 2-position plays a crucial role in determining the cytotoxic potency.

  • Aromatic vs. Cycloalkyl Substituents: Aromatic substituents on the C2-amino group, such as benzyl and phenethyl, generally lead to better activity compared to cycloalkyl groups like cyclohexyl and cyclopentyl.

  • Substitution on the Benzyl Ring: Introducing substituents on the benzyl ring of the C2-amino moiety significantly impacts activity. An electron-donating group, such as a methyl group at the para-position (compound 4d ), resulted in the most potent analog in the N-benzylamino series. An electron-withdrawing group like chlorine at the para-position (compound 4c ) also enhanced activity compared to the unsubstituted benzyl analog (4a ).

  • Cyclic Amines: Incorporating a cyclic amine, such as piperidine (compound 4g ), at the 2-position led to the most potent compound in the entire series against all three cell lines. The morpholino-substituted analog (4h ) also showed good activity, although it was less potent than the piperidino analog.

Experimental Protocols

General Synthesis of 1-Cyano-2-aminobenzimidazole Derivatives

The synthesis of 1-cyano-2-aminobenzimidazole derivatives typically involves a multi-step process. A general synthetic route is outlined below.

A o-Phenylenediamine C 2-Aminobenzimidazole A->C Reaction B Cyanogen bromide (BrCN) B->C Reaction E 1-Cyano-2-aminobenzimidazole derivative C->E Reaction with substituted amine D Substituted amine D->E Reaction

Caption: General synthetic pathway for 1-cyano-2-aminobenzimidazole analogs.

Detailed Synthetic Steps:

  • Synthesis of 2-Aminobenzimidazole: o-Phenylenediamine is reacted with cyanogen bromide in a suitable solvent to yield 2-aminobenzimidazole[2].

  • Synthesis of 1-Cyano-2-aminobenzimidazole Derivatives: The 2-aminobenzimidazole is then reacted with various substituted amines in the presence of a suitable coupling agent and base to afford the final 1-cyano-2-aminobenzimidazole derivatives[1].

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

A Seed cancer cells in 96-well plates B Treat cells with compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.

Mechanism of Action: Cell Cycle Arrest

Further investigation into the mechanism of action of these compounds revealed that compound 4d induced a significant increase in the percentage of K562 cells in the G2/M phase of the cell cycle, suggesting that it exerts its anticancer effect by arresting cell division at this stage[1].

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest Arrest M->G1 Compound4d Compound 4d Compound4d->G2

Caption: Proposed mechanism of action for compound 4d, inducing G2/M cell cycle arrest.

This guide provides a comparative overview of the structure-activity relationships of 1-cyano-2-aminobenzimidazole derivatives as potential anticancer agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective benzimidazole-based cancer therapeutics.

References

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Benzimidazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1H-benzimidazole-2-carbonitrile derivatives and related compounds in preclinical studies. By examining both laboratory (in vitro) and whole-organism (in vivo) data, we aim to illuminate the translational potential and challenges of this promising class of therapeutic agents.

The 1H-benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The addition of a 2-carbonitrile group or isosteric replacements like hydrazones has been shown to imbue these molecules with potent anticancer and antiparasitic properties. This guide synthesizes available experimental data to offer a clear comparison of their efficacy inside and outside the controlled environment of a petri dish.

Quantitative Efficacy: A Tale of Two Settings

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the efficacy of drug candidates. The following tables summarize the available quantitative data for 1H-benzimidazole derivatives, highlighting the differences between their performance in cell-based assays and animal models.

Anticancer Activity

While direct comparative in vitro and in vivo studies on a series of this compound derivatives are limited in publicly available literature, data from structurally related 2-aryl and 2-thioacetonitrile benzimidazole derivatives provide valuable insights.

Table 1: In Vitro vs. In Vivo Efficacy of Anticancer 1H-Benzimidazole Derivatives

Compound IDDerivative TypeIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAnimalDosageTumor Growth Inhibition (%)Reference
Compound 5a 2-Aryl-benzimidazoleCytotoxicityBreast Cancer CellsNot specifiedNude MiceMouseNot specifiedSignificant reduction[1]
Compound 5 (1H-benzimidazol-2-ylthio) acetonitrileCytotoxicityMCF-7 (Breast)17.8 ± 0.24Not Reported---[2]
Compound 5 (1H-benzimidazol-2-ylthio) acetonitrileCytotoxicityDU-145 (Prostate)10.2 ± 1.4Not Reported---[2]
Compound 5 (1H-benzimidazol-2-ylthio) acetonitrileCytotoxicityH69AR (Lung)49.9 ± 0.22Not Reported---[2]
Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives, particularly their ability to inhibit tubulin polymerization in parasites, has been more extensively studied.

Table 2: In Vitro vs. In Vivo Efficacy of Antiparasitic 1H-Benzimidazole Derivatives

Compound IDDerivative TypeIn Vitro AssayParasiteIC50 (µM)In Vivo ModelAnimalDosageEfficacyReference
Various 2-MethoxycarbonylaminoTubulin PolymerizationGiardia lamblia, Entamoeba histolyticaVariedNot Reported--More active than Metronidazole and Albendazole in vitro[3][4]
Various 2-TrifluoromethylAntiparasitic ActivityGiardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica, Leishmania mexicanaVariedTrichinella spiralisNot specifiedNot specifiedGood in vitro and in vivo activity[5]
Compound 2 Propamidine/Benzimidazole HybridAntiparasitic ActivityGiardia intestinalisHighly potent (183x > Metronidazole)Not Reported---[6]
Compound 2 Propamidine/Benzimidazole HybridAntiparasitic ActivityLeishmania mexicanaHighly potent (11x > Pentamidine)Not Reported---[6]

Experimental Protocols: The Blueprint for Discovery

The following are detailed methodologies for key experiments cited in the evaluation of 1H-benzimidazole derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 2-substituted 1H-benzimidazoles involves the condensation of o-phenylenediamine with various aldehydes.[7]

  • Reaction Setup: Dissolve o-phenylenediamine (10 mmol) and a substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add a catalytic amount of ZnO nanoparticles (0.02 mol%).

  • Reaction Conditions: Stir the mixture at 70°C for a period ranging from 15 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the product with an ethanol-water (1:1) mixture.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-substituted 1H-benzimidazole.

For the synthesis of 1H-benzimidazole-2-acetonitriles, cyclization of o-phenylenediamine with reagents like ethyl 2-cyanoacetimidate or cyanoacetamide is a common approach.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, DU-145, H69AR) in 96-well plates at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

In Vivo Antitumor Efficacy in Xenograft Models

Animal models are crucial for evaluating the in vivo therapeutic potential of anticancer compounds.[1]

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer the test compound (e.g., intraperitoneally or orally) at a specified dosage and schedule.

  • Tumor Measurement: Measure tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Efficacy Calculation: Determine the tumor growth inhibition percentage by comparing the tumor volumes in the treated groups to the control group.

In Vitro Antiparasitic Assay
  • Parasite Culture: Culture the target parasites (e.g., Giardia lamblia, Leishmania mexicana) in appropriate media.

  • Compound Exposure: Expose the parasites to serial dilutions of the test compounds.

  • Viability Assessment: After a set incubation period, assess parasite viability using methods such as microscopic counting of motile parasites or metabolic assays.

  • IC50 Determination: Calculate the IC50 value, the concentration of the compound that inhibits 50% of parasite growth or motility.[6]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action is critical for rational drug design. Benzimidazole derivatives have been shown to interfere with several key cellular processes in cancer and parasitic diseases.

Anticancer Signaling Pathways

Many 2-substituted benzimidazoles exert their anticancer effects by targeting crucial signaling pathways that regulate cell growth, proliferation, and survival. A notable mechanism for some 2-aryl benzimidazole derivatives is the inhibition of the EGFR and HER2 signaling pathways.[1]

anticancer_pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds & Activates PI3K PI3K EGFR_HER2->PI3K MEK MEK EGFR_HER2->MEK Benzimidazole 1H-Benzimidazole-2- carbonitrile Derivative Benzimidazole->EGFR_HER2 Inhibits Phosphorylation JNK JNK Benzimidazole->JNK Activates Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Inhibits Apoptosis Apoptosis FOXO->Apoptosis Promotes Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation DR5 Death Receptor 5 (DR5) JNK->DR5 Upregulates DR5->Apoptosis

Caption: EGFR/HER2 signaling pathway inhibition by a 2-aryl benzimidazole derivative.

Antiparasitic Mechanism of Action

A primary mechanism of action for many benzimidazole antiparasitic drugs is the disruption of microtubule polymerization in the parasite, which is essential for cell division, motility, and nutrient absorption.

antiparasitic_pathway Benzimidazole 1H-Benzimidazole Derivative Tubulin β-Tubulin (Parasite) Benzimidazole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellDivision Cell Division Microtubules->CellDivision Motility Motility Microtubules->Motility NutrientUptake Nutrient Uptake Microtubules->NutrientUptake ParasiteDeath Parasite Death CellDivision->ParasiteDeath Disruption leads to Motility->ParasiteDeath Disruption leads to NutrientUptake->ParasiteDeath Disruption leads to

Caption: Inhibition of parasite tubulin polymerization by benzimidazole derivatives.

General Experimental Workflow

The preclinical evaluation of a novel this compound derivative follows a structured workflow from synthesis to in vivo testing.

experimental_workflow Start Start: Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., Cytotoxicity, Antiparasitic Activity) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) InVitro->Mechanism Lead Lead Optimization InVitro->Lead Promising Activity Mechanism->Lead InVivo In Vivo Efficacy Studies (e.g., Xenograft, Infection Models) Toxicity Preliminary Toxicity (In Vitro & In Vivo) InVivo->Toxicity End End: Candidate for Further Development Toxicity->End Acceptable Safety Profile Lead->InVivo

Caption: Preclinical development workflow for this compound derivatives.

References

comparative analysis of different synthetic routes to 1H-benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 1H-benzimidazole-2-carbonitrile, a key scaffold in medicinal chemistry. The following sections detail distinct methodologies, offering a comprehensive overview of reaction conditions, yields, and experimental protocols to aid in the selection of the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in the development of pharmaceuticals and other biologically active compounds. The efficient and scalable synthesis of this molecule is of significant interest. This document outlines and compares four distinct synthetic approaches: a multi-step synthesis via a carboxamide intermediate, nucleophilic substitution on a halogenated precursor, direct C-H functionalization, and a one-pot condensation reaction.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound depends on factors such as desired yield, scalability, availability of starting materials, and tolerance to various functional groups. The following table summarizes the key quantitative data for the different approaches.

Synthetic Route Starting Materials Key Reagents Reaction Time Yield (%) Key Advantages Limitations
Route 1: Dehydration of 1H-Benzimidazole-2-carboxamide 1H-Benzimidazole-2-carboxamidePOCl₃3.5 h~85%High yield in the final step.Multi-step process, use of hazardous reagent (POCl₃).
Route 2: Cyanation of 2-Chlorobenzimidazole 2-ChlorobenzimidazoleK₄[Fe(CN)₆]·3H₂O, Palladium Precatalyst4 h~97%High yield, use of a non-toxic cyanide source.Requires preparation of the chlorinated precursor, catalyst cost.
Route 3: Direct C-H Cyanation 2-Aryl-1H-benzimidazoleCu(OAc)₂, 2-(4-methylpiperazin-1-yl)acetonitrile12 h60-80%Direct functionalization, atom economy.Requires a specific directing group, moderate to good yields.
Route 4: One-Pot Condensation o-Phenylenediamine, Ethyl 2-cyanoacetimidate hydrochlorideN/ANot SpecifiedGoodPotentially streamlined one-pot procedure.Limited readily available data on specific conditions and yields.

Experimental Protocols

Route 1: Multi-step Synthesis via Dehydration of 1H-Benzimidazole-2-carboxamide

This route involves the initial synthesis of 1H-benzimidazole-2-carboxamide from o-phenylenediamine, followed by dehydration to the desired nitrile.

Step A: Synthesis of 1H-Benzimidazole-2-carboxamide [1]

  • A mixture of 1,2-diaminobenzene (5.4 g, 50.0 mmol) and glycolic acid (3.8 g, 50.0 mmol) is stirred in 50.0 mL of 6.0 M hydrochloric acid at 90 °C for 7 hours.

  • The solution is cooled, and a 3.0 M sodium hydroxide solution is added until no more white precipitate (1H-benzimidazole-2-methanol) is formed. The solid is filtered and dried (Yield: 90%).

  • 1H-benzimidazole-2-methanol (6.0 g, 37.0 mmol), sodium carbonate (5.0 g, 47.2 mmol), and potassium permanganate (7.0 g, 44.0 mmol) in water are refluxed for 2 hours.

  • The hot solution is filtered and the filtrate is adjusted to pH 4.0 to precipitate 1H-benzimidazole-2-carboxylic acid, which is then filtered and dried (Yield: 85%).

  • The carboxylic acid (5.0 g, 31.0 mmol) is stirred in 50.0 mL of thionyl chloride at 70 °C for 5 hours.

  • The solution is cooled, concentrated in vacuo, and 50.0 mL of ammonia water is added. The mixture is stirred at 70 °C for 5 hours.

  • After cooling, the pale yellow solid of 1H-benzimidazole-2-carboxamide is obtained by filtration (Yield: 78%).

Step B: Dehydration of 1H-Benzimidazole-2-carboxamide

  • N-(2-anilinophenyl)-3,3,3-trifluoropropanamide (225 mg, 0.765 mmol) is dissolved in POCl₃ (15 mL) and heated at 100 °C for 3.5h.[2]

  • The reaction mixture is cooled to room temperature and concentrated.

  • The residue is dissolved in dichloromethane (30 mL), cooled to 0 °C, and a saturated aqueous NaHCO₃ solution is added slowly until the aqueous layer becomes basic.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude product.

  • Purification by flash chromatography on silica gel yields the desired 2-substituted benzimidazole.

Route 2: Nucleophilic Substitution via Cyanation of 2-Chlorobenzimidazole

This approach involves the synthesis of 2-chlorobenzimidazole followed by a palladium-catalyzed cyanation.

Step A: Synthesis of 2-Chlorobenzimidazole [3]

  • A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) is heated at reflux for 1 hour.

  • Gaseous HCl is bubbled through the refluxing solution for 4 hours.

  • The solution is concentrated, and the residue is added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 hours.

  • The solid formed is collected and recrystallized from ethyl acetate and methanol.

Step B: Palladium-Catalyzed Cyanation [4]

  • A reaction vessel is charged with the 2-chlorobenzimidazole, K₄[Fe(CN)₆]·3H₂O (0.6 eq.), palladium precatalyst (e.g., P1, 0.5 mol%), and a suitable solvent.

  • The vessel is sealed and heated at the appropriate temperature for 4 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered.

  • The filtrate is concentrated, and the residue is purified by chromatography to afford this compound.

Route 3: Direct C-H Cyanation

This method allows for the direct introduction of a cyano group at the C2 position of a benzimidazole ring.

Experimental Protocol [5]

  • A mixture of the 2-aryl-1H-benzimidazole (0.2 mmol), Cu(OAc)₂ (0.4 mmol), and 2-(4-methylpiperazin-1-yl)acetonitrile (0.4 mmol) in a suitable solvent is stirred in a sealed tube at 120 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the desired 2-cyanobenzimidazole derivative.

Route 4: One-Pot Condensation

This route offers a potentially more direct synthesis from o-phenylenediamine and a suitable C2 synthon.

Experimental Protocol

A review suggests the synthesis of 1H-benzimidazole-2-acetonitriles by the cyclization of o-phenylenediamine with reagents such as ethyl 2-cyanoacetimidate.[6] A typical procedure would involve:

  • A mixture of o-phenylenediamine and ethyl 2-cyanoacetimidate hydrochloride in a suitable solvent is heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Route_1_Dehydration start o-Phenylenediamine intermediate1 1H-Benzimidazole-2-methanol start->intermediate1 Glycolic acid, HCl intermediate2 1H-Benzimidazole-2-carboxylic acid intermediate1->intermediate2 KMnO4 intermediate3 1H-Benzimidazole-2-carboxamide intermediate2->intermediate3 1. SOCl2 2. NH3·H2O end_product This compound intermediate3->end_product POCl3

Caption: Multi-step synthesis via dehydration of a carboxamide intermediate.

Route_2_Cyanation start 2-Hydroxybenzimidazole intermediate 2-Chlorobenzimidazole start->intermediate POCl3, HCl end_product This compound intermediate->end_product K4[Fe(CN)6], Pd catalyst

Caption: Synthesis via nucleophilic substitution on 2-chlorobenzimidazole.

Route_3_Direct_CH_Cyanation start 2-Aryl-1H-benzimidazole end_product 2-Aryl-1H-benzimidazole-7-carbonitrile start->end_product Cu(OAc)2, Cyano Source

Caption: Direct C-H cyanation of a benzimidazole derivative.

Route_4_One_Pot start1 o-Phenylenediamine end_product This compound start1->end_product start2 Ethyl 2-cyanoacetimidate start2->end_product

Caption: One-pot condensation approach to this compound.

References

A Comparative Guide to the Validation of a New Analytical Method for 1H-Benzimidazole-2-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed UV-Vis spectrophotometric method for the quantification of 1H-benzimidazole-2-carbonitrile against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by experimental data adapted from validated methods for closely related benzimidazole derivatives, offering a robust framework for analytical method selection and validation in a research and development setting.

Introduction

This compound is a key structural motif in many pharmaceutically active compounds. Accurate and precise quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic assessments. While HPLC and GC-MS are powerful and commonly employed techniques, the development of a simpler, more accessible, and cost-effective UV-Vis spectrophotometric method presents a valuable alternative for routine analysis. This guide details the validation of such a new method and compares its performance characteristics with traditional chromatographic approaches.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of the new UV-Vis spectrophotometric method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters are summarized and compared with typical performance data for HPLC and GC-MS methods used for the analysis of related benzimidazole compounds.

Validation ParameterNew UV-Vis Spectrophotometric MethodHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 2 - 10 µg/mL0.5 - 50 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.62 µg/mL[2]0.01 - 3.1 ng/mL0.02 - 0.36 µg/L[3]
Limit of Quantification (LOQ) 1.89 µg/mL[2]0.1 - 6.8 ng/mL0.1 - 1.0 ng/mL
Accuracy (% Recovery) 95 - 101%[2]98 - 102%90 - 110%
Precision (% RSD) < 2%[2]< 2%< 15%
Specificity/Selectivity Moderate (Prone to interference from UV-absorbing species)High (Excellent separation of analytes from matrix components)Very High (Mass-based detection provides excellent specificity)
Analysis Time ~ 5 minutes per sample10 - 30 minutes per sample20 - 40 minutes per sample
Cost per Sample LowModerateHigh
Instrumentation Complexity LowHighVery High

Experimental Protocols

Detailed methodologies for the new UV-Vis spectrophotometric method and the comparative HPLC and GC-MS methods are provided below.

New UV-Vis Spectrophotometric Method

This method is based on the ultraviolet absorbance of this compound in a suitable solvent.

1. Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette was used.

2. Reagents and Materials:

  • This compound reference standard
  • Methanol (HPLC grade)
  • Volumetric flasks
  • Pipettes

3. Preparation of Standard Stock Solution: An accurately weighed quantity of this compound reference standard (e.g., 10 mg) was dissolved in methanol in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

4. Preparation of Working Standard Solutions: Aliquots of the stock solution were further diluted with methanol to prepare working standard solutions in the concentration range of 2-10 µg/mL.

5. Sample Preparation: The sample containing this compound was dissolved in methanol and diluted to fall within the linear range of the method.

6. Wavelength Scanning and Determination of λmax: A standard solution (e.g., 5 µg/mL) was scanned in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). For benzimidazole derivatives, this is typically around 273 nm.[2]

7. Calibration Curve: The absorbance of the working standard solutions was measured at the λmax. A calibration curve was plotted with absorbance versus concentration.

8. Quantification: The absorbance of the sample solution was measured at the λmax, and the concentration of this compound was determined from the calibration curve.

Comparative High-Performance Liquid Chromatography (HPLC) Method

This method provides high-resolution separation and quantification of this compound.

1. Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.
  • Injection Volume: 10 µL.

3. Standard and Sample Preparation: Reference standard and samples were accurately weighed and dissolved in a suitable diluent (e.g., 50:50 mixture of mobile phase A and B) to a known concentration. All solutions were filtered through a 0.45 µm syringe filter prior to injection.

4. Data Analysis: The peak area of this compound in the sample chromatogram was compared with the peak area of the reference standard to calculate the concentration.

Comparative Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and specificity for the quantification of this compound, particularly in complex matrices.

1. Instrumentation: A gas chromatograph coupled with a mass spectrometer.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: A suitable temperature gradient to ensure good separation.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

3. Standard and Sample Preparation: Standards and samples were prepared in a volatile organic solvent. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

4. Data Analysis: The quantification was based on the peak area of a characteristic ion of this compound, using an internal standard for improved accuracy.

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the hierarchical relationship of the compared analytical techniques.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters defines prepare_standards Prepare Standards & Samples select_parameters->prepare_standards guides perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance validation_report Prepare Validation Report assess_acceptance->validation_report informs analytical_techniques_hierarchy cluster_analytical_methods Analytical Methods for Quantification cluster_spectroscopy_types cluster_chromatography_types cluster_hyphenated spectroscopy Spectroscopic Methods uv_vis UV-Vis Spectrophotometry spectroscopy->uv_vis chromatography Chromatographic Methods hplc HPLC chromatography->hplc gc GC chromatography->gc gc_ms GC-MS gc->gc_ms coupled with

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic cross-reactivity profile of compounds based on the 1H-benzimidazole scaffold. Due to the limited availability of public data on the specific cross-reactivity of 1H-benzimidazole-2-carbonitrile, this document focuses on the broader inhibitory activities of various benzimidazole derivatives against a range of enzymes. This approach aims to highlight the potential for off-target effects and the importance of comprehensive screening in drug development.

The 1H-benzimidazole core is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs. Its ability to interact with a wide array of biological targets, however, necessitates a thorough understanding of its cross-reactivity to ensure target specificity and minimize adverse effects.

Quantitative Analysis of Benzimidazole Derivatives Inhibition

The following table summarizes the inhibitory concentrations (IC50) of various benzimidazole derivatives against a selection of enzymes. It is crucial to note that these data points are from different studies and feature different substitutions on the benzimidazole core, and therefore do not represent a direct head-to-head comparison of the cross-reactivity of a single compound. Instead, this table illustrates the diverse range of enzymes that can be targeted by this chemical class.

Benzimidazole DerivativeTarget EnzymeIC50 (µM)
Benzimidazole-biphenyl derivative (Compound 7o)Cyclooxygenase-2 (COX-2)16.55 ± 0.23[1]
Triazole-linked Benzimidazole-2-thione (Compound 4)Cyclin-Dependent Kinase 1 (CDK1)106.12 ± 1.03 µg/mL[1]
N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine (Compound 2a)Acetylcholinesterase (AChE)8.63
N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine (Compound 2a)Butyrylcholinesterase (BChE)5.12
Benzimidazole-based thiadiazole analog (Compound 65)Carbonic Anhydrase IX (CA-IX)5.23 ± 1.05[1]
2-(2-aminophenyl)-1H-benzimidazoleTyrosinase128 ± 1.3[2]
Albendazole (a benzimidazole derivative)Tyrosinase51 ± 1.5[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays cited in the literature for benzimidazole derivatives.

Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)

This protocol is based on the principle that AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming glutamate and oxaloacetate. The product is then detected colorimetrically.

Materials:

  • AST Assay Buffer

  • AST Substrate (Aspartate and α-ketoglutarate)

  • AST Enzyme Mix

  • AST Developer

  • Glutamate Standard

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of glutamate standards by diluting the Glutamate Standard solution with AST Assay Buffer to concentrations ranging from 0 to 10 nmol/well.[3]

  • Sample Preparation: Homogenize tissue or cells in ice-cold AST Assay Buffer. Centrifuge to remove insoluble material. Dilute samples as necessary to ensure the readings fall within the linear range of the standard curve.[3]

  • Reaction Setup: Add 50 µL of each standard and sample to separate wells of the 96-well plate.

  • Master Reaction Mix: Prepare a Master Reaction Mix containing AST Assay Buffer, AST Enzyme Mix, and AST Developer. Add 100 µL of the Master Reaction Mix to each well.[3]

  • Initiate Reaction: Add AST Substrate to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 450 nm at multiple time points. The rate of the reaction is proportional to the AST activity.[3]

  • Calculation: Calculate the AST activity from the standard curve. One unit of AST is the amount of enzyme that generates 1.0 µmole of glutamate per minute at pH 8.0 at 37°C.[3]

Cholinesterase Inhibition Assay (Ellman's Method)

This method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compound (benzimidazole derivative)

  • AChE or BChE enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In the wells of a microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE or BChE enzyme solution to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of benzimidazole inhibitors.

COX2_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->COX2

Caption: The COX-2 signaling pathway in inflammation.

CDK1_Cell_Cycle_Pathway G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB Activation M_Phase M Phase (Mitosis) Cell_Division Cell Division M_Phase->Cell_Division G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase CDK1_CyclinB->M_Phase Promotes Cell_Division->G1_Phase Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->CDK1_CyclinB Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound 1H-Benzimidazole Derivative Synthesis Assay Incubate Enzyme with Benzimidazole Derivative Compound->Assay Enzyme Enzyme Preparation (e.g., COX-2, CDK1) Enzyme->Assay Substrate Add Substrate Assay->Substrate Measurement Measure Enzyme Activity Substrate->Measurement IC50 Calculate IC50 Value Measurement->IC50 Cross_Reactivity Compare IC50 across multiple enzymes IC50->Cross_Reactivity

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-Substituted Benzimidazole Derivatives and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. Their structural similarity to purine nucleosides allows for interaction with various biological targets within microorganisms. This guide provides a comparative analysis of the antimicrobial spectrum of 2-substituted benzimidazole derivatives against a panel of common commercial antibiotics. Due to the limited availability of specific antimicrobial data for 1H-benzimidazole-2-carbonitrile, this report focuses on closely related 2-substituted benzimidazole compounds to provide a representative comparison. The data presented herein is intended to guide further research and development of novel benzimidazole-based antimicrobial agents.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-substituted benzimidazole derivatives and common commercial antibiotics against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound/AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
2-Substituted Benzimidazole Derivatives
2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2h)[1]>12812864>128
2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2i)[1]>128128128>128
5-fluoro-6-substituted-1H-benzimidazole-2-carbamate (12c)[2]---12.5
Commercial Antibiotics
Ciprofloxacin[3]0.60.0130.15-
Ampicillin[4]-4--
Fluconazole---0.5 - 8

Note: Data for 2-substituted benzimidazole derivatives are sourced from individual studies and may not represent a standardized comparison. The specific strains and testing conditions may vary between studies. "-" indicates that data was not available.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed methodology based on the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

Broth Microdilution Method

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the 2-substituted benzimidazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Antimicrobial Standards: Prepare stock solutions of commercial antibiotics (e.g., Ciprofloxacin, Ampicillin, Fluconazole) according to CLSI guidelines.
  • Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Microorganism Cultures: Prepare fresh overnight cultures of the test microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) on appropriate agar plates.
  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the microorganism from the agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of the appropriate sterile broth into all wells of the 96-well plate.
  • Add 100 µL of the test compound or standard antibiotic stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well, mixing thoroughly at each step. This creates a range of decreasing concentrations of the test substance.
  • After serial dilutions, the final volume in each well will be 100 µL.
  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
  • Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth without inoculum).

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria.
  • Incubate the plates at 35°C for 24-48 hours for yeast.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization

Antimicrobial Action of Benzimidazole Derivatives

The primary mechanism of antimicrobial action for many benzimidazole derivatives involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[10][11][12][13] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, benzimidazoles disrupt critical cellular processes, leading to bacterial cell death.

antimicrobial_pathway cluster_bacterium Bacterial Cell benzimidazole Benzimidazole Derivative dna_gyrase DNA Gyrase (Topoisomerase II) benzimidazole->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV benzimidazole->topoisomerase_iv Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_death Cell Death dna_replication->cell_death Disruption leads to mic_workflow prep 1. Preparation - Test Compound - Growth Media - Microbial Culture inoculum 2. Inoculum Standardization (0.5 McFarland) prep->inoculum serial_dilution 3. Serial Dilution in 96-well plate prep->serial_dilution inoculation 4. Inoculation of wells inoculum->inoculation serial_dilution->inoculation incubation 5. Incubation (e.g., 24h at 37°C) inoculation->incubation read_results 6. Read MIC (Lowest concentration with no visible growth) incubation->read_results

References

A Statistical Analysis of the Bioactivity of 1H-Benzimidazole-2-carbonitrile and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1H-benzimidazole-2-carbonitrile and its derivatives, benchmarked against established therapeutic agents. The data presented is curated from various studies to offer an objective overview of their potential in anticancer and antimicrobial applications. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the in vitro cytotoxic and antimicrobial activities of various benzimidazole derivatives, including analogs of this compound, in comparison to standard drugs. The half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity are presented. Lower values indicate greater potency.

Table 1: Comparative Cytotoxicity of Benzimidazole Derivatives Against Human Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Benzimidazole Derivative (Compound 5)MCF-7Breast Adenocarcinoma17.8 ± 0.24Doxorubicin0.5 - 2.0
Benzimidazole Derivative (Compound 5)DU-145Prostate Carcinoma10.2 ± 1.4Doxorubicin0.1 - 0.5
Benzimidazole Derivative (Compound 5)H69ARSmall Cell Lung Cancer49.9 ± 0.22Doxorubicin0.01 - 0.1
Benzimidazole-Triazole Hybrid (Compound 32)HCT-116Colon Carcinoma3.87Doxorubicin4.17
Benzimidazole-Triazole Hybrid (Compound 32)HepG2Liver Carcinoma8.34Doxorubicin5.57
Benzimidazole-Triazole Hybrid (Compound 32)MCF-7Breast Adenocarcinoma4.21Doxorubicin4.86
Benzimidazole-Triazole Hybrid (Compound 32)HeLaCervical Cancer5.12Doxorubicin5.23
N,2,6-trisubstituted 1H-benzimidazole (Compound 67)MDA-MB-231Breast Cancer2.39Paclitaxel1.38
N,2,6-trisubstituted 1H-benzimidazole (Compound 67)HepG2Liver Carcinoma3.22Paclitaxel4.75
N,2,6-trisubstituted 1H-benzimidazole (Compound 67)MCF-7Breast Cancer5.66Paclitaxel2.35
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3)MCF-7Breast Cancer22.41Cisplatin9.9
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3)HepG2Liver Carcinoma25.14Cisplatin-
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3)DLD-1Colorectal Adenocarcinoma41.97--

Note: The IC50 values for the reference compounds are representative ranges from various literature sources and may vary depending on specific experimental conditions.

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives

Compound/DrugBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2-(chloromethyl)-1H-benzo[d]imidazole derivativeMRSAcomparable to CiprofloxacinCiprofloxacin-
(1H-benzo[d]imidazol-2-yl)methanethiol derivativeMRSAcomparable to CiprofloxacinCiprofloxacin-
Benzimidazole derivative (4a)Bacillus subtilis12.5Ampicillin6.25
Benzimidazole derivative (4a)Pseudomonas aeruginosa25Ampicillin25
Benzimidazole derivative (1c)Staphylococcus aureus2Ciprofloxacin≤ 1
Benzimidazole derivative (1c)Bacillus subtilis4Ciprofloxacin≤ 1
Benzimidazole derivative (1c)Escherichia coli4Ciprofloxacin≤ 1

Note: Direct comparative data for this compound was limited in the reviewed literature. The data presented is for structurally related benzimidazole derivatives to illustrate the potential of this chemical class.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 2-4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL or 100 µL.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final desired inoculum concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualizations

Signaling Pathways in Benzimidazole-Induced Apoptosis

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis by modulating key signaling pathways.

Benzimidazole Benzimidazole Derivatives Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition PI3K_AKT PI3K/AKT Pathway Benzimidazole->PI3K_AKT Inhibition MAPK MAPK Pathway Benzimidazole->MAPK Inhibition Bcl2 Bcl-2 Family (Anti-apoptotic) Benzimidazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Benzimidazole->Bax Upregulation Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Bcl2 MAPK->Bcl2 Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Caspases->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Apoptosis

Caption: Benzimidazole derivatives' anticancer signaling pathways.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of chemical compounds like this compound.

Start Compound Synthesis & Characterization Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Hit_Identification Hit Identification & Prioritization Dose_Response->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for bioactive compound screening.

Advanced & Niche Applications

Application Notes and Protocols for 1H-Benzimidazole-2-Carbonitrile Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent probes derived from the versatile 1H-benzimidazole-2-carbonitrile scaffold. The protocols detailed herein offer step-by-step guidance for the development and utilization of these probes for the detection of various analytes and for cellular imaging.

Introduction

1H-benzimidazole derivatives have emerged as a significant class of fluorophores due to their intrinsic fluorescence, high quantum yields, and structural versatility. The introduction of a carbonitrile group at the 2-position of the benzimidazole ring offers a unique synthetic handle for the development of a diverse range of fluorescent probes. The electron-withdrawing nature of the nitrile group can be exploited to tune the photophysical properties of the benzimidazole core and to construct probes based on various signaling mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). These probes have shown great promise in the detection of metal ions, pH changes, and biologically relevant molecules.

Data Presentation: Photophysical Properties of Benzimidazole-Based Fluorescent Probes

The following table summarizes the key photophysical properties of representative benzimidazole-based fluorescent probes. This data allows for a comparative analysis of their performance characteristics.

Probe Name/DerivativeAnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
BVDpH500605105--[1]
BBMPCu²⁺370542172-0.16 µM[2]
BBMPZn²⁺37046292-0.1 µM[2]
LFe³⁺36545085-0.2 µM[3]
DQBM-BCo²⁺371508137-3.56 µmol L⁻¹[4]
MO-E2ONOO⁻-450--0.81 µM[5]
ABIACysteine36845587-16.3 nM[6]
BITQBoronic Acid390480900.530.24 µM[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling mechanisms and experimental workflows for this compound-derived fluorescent probes.

ICT_Mechanism Intramolecular Charge Transfer (ICT) Mechanism for pH Sensing cluster_neutral Neutral pH cluster_acidic Acidic pH Probe_Neutral Probe (Neutral pH) Low Fluorescence Probe_Protonated Probe-H⁺ (Acidic pH) High Fluorescence Probe_Neutral->Probe_Protonated Protonation Light_Out_Low Low Emission Probe_Neutral->Light_Out_Low Probe_Protonated->Probe_Neutral Deprotonation Light_Out_High High Emission Probe_Protonated->Light_Out_High Analyte H⁺ Analyte->Probe_Neutral Light_In Excitation Light Light_In->Probe_Neutral Light_In->Probe_Protonated

Caption: ICT mechanism for a 'turn-on' pH probe.

PET_Mechanism Photoinduced Electron Transfer (PET) for Metal Ion Sensing cluster_free No Metal Ion cluster_bound Metal Ion Present Probe_Free Free Probe (Fluorescence OFF) Probe_Bound Probe-Metal Complex (Fluorescence ON) Probe_Free->Probe_Bound Metal Binding Metal_Ion Metal Ion Fluorophore Fluorophore Fluorophore->Probe_Bound Fluorescence Receptor Receptor Receptor->Metal_Ion Binding Receptor->Fluorophore PET Quenching

Caption: PET mechanism for a 'turn-on' metal ion probe.

ESIPT_Mechanism Excited-State Intramolecular Proton Transfer (ESIPT) for Ratiometric Sensing Probe_Enol Enol Form (E) Emission 1 (λ₁) Probe_Keto Keto Form (K) Emission 2 (λ₂) Probe_Enol->Probe_Keto ESIPT Ground_State Ground State (E) Probe_Enol->Ground_State Emission 1 Probe_Keto->Ground_State Emission 2 Analyte Analyte Analyte->Probe_Enol Interaction blocks ESIPT (Increases Emission 1) Analyte->Probe_Keto Interaction promotes ESIPT (Increases Emission 2) Ground_State->Probe_Enol Excitation Excitation Excitation->Ground_State

Caption: ESIPT mechanism for ratiometric sensing.

Workflow_LiveCell Experimental Workflow for Live-Cell Imaging A 1. Cell Culture Seed cells on imaging plates B 2. Probe Preparation Dissolve probe in DMSO, then dilute in media A->B C 3. Cell Staining Incubate cells with probe solution B->C D 4. Washing Remove excess probe with buffer C->D E 5. Imaging Acquire images using fluorescence microscope D->E F 6. Data Analysis Quantify fluorescence intensity E->F

References

Application Notes and Protocols: 1H-Benzimidazole-2-carbonitrile in the Synthesis of Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 1H-benzimidazole-2-carbonitrile as a primary ligand for the synthesis of metal-organic frameworks (MOFs) is an emerging area with limited specific data in peer-reviewed literature. The following application notes and protocols are based on the established synthesis and characterization of MOFs using closely related benzimidazole derivatives, particularly those containing carboxylic acid functionalities. These examples serve to illustrate the potential methodologies and applications for MOFs derived from this compound.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1] Benzimidazole derivatives are of particular interest as organic linkers due to their rigid structure and the presence of nitrogen atoms that can effectively coordinate with metal ions.[2] The introduction of a carbonitrile (cyano) group at the 2-position of the benzimidazole ring, as in this compound, offers an additional potential coordination site and a means to modify the chemical environment within the MOF pores.

This document provides an overview of the potential synthesis, characterization, and application of MOFs based on this compound for drug delivery, drawing parallels from well-documented benzimidazole-based MOF systems.

Ligand and Coordination

This compound possesses two primary potential coordination sites for metal ions: the nitrogen atoms of the imidazole ring and the nitrogen atom of the nitrile group. The coordination versatility of benzimidazole derivatives with various transition metals is well-established.[3] The specific coordination mode will depend on the choice of metal ion, solvent system, and reaction conditions.

Below is a diagram illustrating the potential coordination modes of the this compound ligand with a metal center.

Caption: Potential coordination modes of this compound.

Synthesis of Benzimidazole-Based MOFs: A Representative Protocol

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethylacetamide (DMA), Ethanol)

Protocol:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol) in 8 mL of a suitable solvent or solvent mixture (e.g., DMA/H₂O v/v = 3:1).

  • Add the metal salt (0.1 mmol) to the solution and stir for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the vial into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 110-130 °C) for a designated period (e.g., 3 days).

  • After the reaction time, cool the autoclave slowly to room temperature (e.g., at a rate of 5 °C/h).

  • Collect the resulting crystals by filtration, wash them with the mother liquor and then with a fresh solvent (e.g., ethanol), and dry them in air.

The following diagram illustrates the general workflow for the synthesis and characterization of a benzimidazole-based MOF.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Dissolve Ligand and Metal Salt mix Stir at Room Temperature start->mix react Solvothermal Reaction (e.g., 120°C, 3 days) mix->react cool Slow Cooling react->cool filter Filter and Wash Crystals cool->filter dry Air Dry filter->dry pxrd Powder X-ray Diffraction (PXRD) dry->pxrd ftir FT-IR Spectroscopy dry->ftir tga Thermogravimetric Analysis (TGA) dry->tga sem Scanning Electron Microscopy (SEM) dry->sem bet BET Surface Area Analysis dry->bet loading Drug Loading bet->loading release In Vitro Drug Release loading->release

Caption: General workflow for MOF synthesis, characterization, and application.

Physicochemical Characterization

A thorough characterization of the synthesized MOF is crucial to understand its properties and potential for drug delivery.

Technique Purpose Exemplary Data for a Benzimidazole-based MOF
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized material.Characteristic peaks indicating the formation of a specific crystal lattice.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present and confirm the coordination of the ligand to the metal center.Shift in the vibrational frequencies of the C=N and C≡N bands upon coordination.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which it starts to decompose.Decomposition temperature above 250°C, indicating good thermal stability.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Uniform crystal morphology, e.g., rod-like or block-shaped crystals.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution of the MOF.High surface area (e.g., > 500 m²/g) with microporous or mesoporous structure.

Application in Drug Delivery: Protocols and Considerations

The porous nature and high surface area of benzimidazole-based MOFs make them suitable candidates for encapsulating and delivering therapeutic agents.

Drug Loading Protocol (Immersion Method)
  • Activate the synthesized MOF by heating under vacuum to remove any solvent molecules from the pores.

  • Prepare a concentrated solution of the desired drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension for a specified period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with a fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading content and encapsulation efficiency using techniques such as UV-Vis spectroscopy or HPLC by analyzing the supernatant before and after loading.

In Vitro Drug Release Protocol
  • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

  • Place the suspension in a shaker bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released as a function of time.

Data Presentation: Drug Loading and Release

The following tables present hypothetical yet plausible quantitative data for a drug-loaded benzimidazole-based MOF.

Table 1: Drug Loading Parameters

Drug MOF Drug Loading (%) Encapsulation Efficiency (%)
IbuprofenBzim-MOF-Zn15.276.0
5-FluorouracilBzim-MOF-Zn10.854.0

Drug Loading (%) = (mass of loaded drug / mass of drug-loaded MOF) x 100 Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

Table 2: In Vitro Drug Release Profile (Ibuprofen from Bzim-MOF-Zn in PBS at pH 7.4)

Time (hours) Cumulative Release (%)
112.5
223.1
438.7
855.4
1268.2
2485.9
4895.1

Logical Workflow for Drug Delivery Application

The following diagram illustrates the logical progression from MOF synthesis to its application as a drug delivery vehicle.

G cluster_design MOF Design & Synthesis cluster_formulation Drug Formulation cluster_evaluation In Vitro Evaluation synthesis Synthesis of Benzimidazole-based MOF characterization Physicochemical Characterization synthesis->characterization activation MOF Activation characterization->activation loading Drug Loading activation->loading loading_char Characterization of Drug-Loaded MOF loading->loading_char release Drug Release Studies loading_char->release kinetics Release Kinetics Modeling release->kinetics

Caption: Logical workflow for developing a MOF-based drug delivery system.

Conclusion

While direct experimental data on MOFs synthesized from this compound is currently scarce, the broader family of benzimidazole-based MOFs demonstrates significant potential for applications in drug delivery. The protocols and data presented here, based on analogous systems, provide a robust framework for researchers to explore the synthesis and utility of these novel materials. Future work should focus on the successful synthesis and characterization of MOFs using this compound to fully elucidate their properties and optimize them for therapeutic applications.

References

Application Notes and Protocols for Computational Docking Studies of 1H-Benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing computational docking studies of 1H-benzimidazole-2-carbonitrile against various protein targets. While specific docking data for this compound is limited in the current literature, this document outlines detailed protocols adapted from studies on closely related benzimidazole derivatives. This allows researchers to confidently apply these established methodologies to investigate the interaction of this compound with protein targets of interest.

Introduction to this compound and Computational Docking

This compound is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Computational docking is a powerful in-silico method used to predict the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and guiding the optimization of lead candidates.

Potential Protein Targets for this compound

Based on studies of analogous benzimidazole compounds, the following protein families represent promising targets for docking studies with this compound:

  • Kinases: Epidermal Growth Factor Receptor (EGFR) and other kinases are crucial in cell signaling pathways related to proliferation and survival.[3][4][5]

  • Topoisomerases: DNA gyrase and topoisomerase II are essential enzymes for DNA replication and are validated targets for antibacterial and anticancer agents.

  • Tubulin: Beta-tubulin is a key component of microtubules, and its disruption can inhibit cell division, making it a target for anticancer drugs.[6][7]

  • Bacterial Enzymes: Enzymes like Mycobacterium tuberculosis KasA, involved in mycolic acid biosynthesis, are targets for novel antibacterial agents.[8][9][10]

Quantitative Data Summary

The following tables summarize quantitative data from docking studies of various benzimidazole derivatives against different protein targets. This data can serve as a reference for expected binding affinities when studying this compound.

Table 1: Docking Scores of Benzimidazole Derivatives against Various Protein Targets

DerivativeProtein TargetPDB IDDocking Score (kcal/mol)
Substituted BenzimidazoleMtb KasA6P9K-5.149 to -7.541
Keto-benzimidazolesEGFR (wild-type)3VJO-8.1
Keto-benzimidazolesEGFR (T790M mutant)2JIT-8.4
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazoleBeta-tubulin1SA0-8.50
2-PhenylbenzimidazoleProtein Kinase (Aurora B)--8.2
Benzimidazole-isatin hybridDNA Gyrase--6.6 to -8.4

Note: Data is compiled from multiple sources.[3][6][8][11][12][13] The specific substitutions on the benzimidazole core vary between studies.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking using AutoDock Vina, a widely used and effective open-source docking program.

Required Software
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Open Babel: For file format conversion.

Protocol for Molecular Docking using AutoDock Vina

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the RCSB Protein Data Bank.

  • Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the docking study.

  • Add Hydrogens: Add polar hydrogen atoms to the protein.

  • Add Charges: Compute and add Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation (this compound)

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from PubChem in SDF format.

  • Convert to PDB: Use a tool like Open Babel to convert the SDF file to a PDB file.

  • Prepare in AutoDock Tools: Open the ligand's PDB file in AutoDock Tools.

  • Detect Root and Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Step 3: Grid Box Generation

  • Load Prepared Protein: Open the prepared protein (.pdbqt file) in AutoDock Tools.

  • Define Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the position of a co-crystallized ligand or through literature review.

  • Set Grid Box Parameters: Use the Grid Box tool in ADT to define a three-dimensional box that encompasses the binding site. The size and center of the grid box are critical parameters.

  • Save Grid Parameters: Save the grid box dimensions and center coordinates to a configuration file (e.g., conf.txt).

Step 4: Running the Docking Simulation

  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

  • Output: Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file with the scores for each pose will also be created.

Step 5: Analysis of Results

  • Visualize Docking Poses: Use PyMOL or UCSF Chimera to open the protein .pdbqt file and the output ligand .pdbqt file.

  • Analyze Interactions: Examine the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between this compound and the protein's active site residues.

  • Compare with Reference (if available): If docking into a protein with a known inhibitor, compare the predicted pose with the crystallographic pose of the known inhibitor to validate the docking protocol.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving potential protein targets of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: EGFR Signaling Pathway.

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase Action G_segment G-segment Binding T_segment T-segment Capture G_segment->T_segment Cleavage G-segment Cleavage T_segment->Cleavage ATP_hydrolysis ATP Hydrolysis T_segment->ATP_hydrolysis Passage T-segment Passage Cleavage->Passage Ligation G-segment Ligation Passage->Ligation Passage->ATP_hydrolysis Release T-segment Release Ligation->Release Negative_Supercoil Negative Supercoil Introduced Ligation->Negative_Supercoil Release->G_segment Benzimidazole 1H-benzimidazole- 2-carbonitrile (Potential Inhibitor) Benzimidazole->Cleavage Inhibits

Caption: DNA Gyrase Mechanism of Action.

Experimental Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein (PDB) Clean_Protein 3. Clean Protein (Remove water, ions) PDB->Clean_Protein Ligand_SDF 2. Obtain Ligand (SDF) Prep_Ligand 5. Define Torsions (PDBQT) Ligand_SDF->Prep_Ligand Prep_Protein 4. Add H, Charges (PDBQT) Clean_Protein->Prep_Protein Grid 6. Define Grid Box Prep_Protein->Grid Prep_Ligand->Grid Run_Vina 7. Run AutoDock Vina Grid->Run_Vina Visualize 8. Visualize Poses Run_Vina->Visualize Analyze 9. Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze

Caption: Molecular Docking Workflow.

References

Application Notes and Protocols for 1H-Benzimidazole-2-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential agrochemical applications of 1H-benzimidazole-2-carbonitrile, a heterocyclic organic compound. This document details its fungicidal properties, potential herbicidal and insecticidal activities, mechanism of action, and includes detailed protocols for its synthesis and biological evaluation.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, widely utilized in pharmaceuticals and agrochemicals.[1] The core structure of benzimidazole is analogous to natural purines, allowing for interaction with various biological macromolecules. In the agrochemical sector, benzimidazoles are particularly renowned for their systemic fungicidal properties. The introduction of a carbonitrile group at the 2-position of the benzimidazole ring may modulate its biological activity, offering a promising scaffold for the development of novel agrochemicals. This document explores the agrochemical potential of this compound.

Agrochemical Potential

The primary agrochemical application of benzimidazoles is in the control of fungal phytopathogens. While specific data for this compound is limited, the fungicidal activity of related benzimidazole compounds is well-documented. The potential for herbicidal and insecticidal activity is also considered, although less prevalent within this class of compounds.

Fungicidal Activity

Benzimidazole fungicides are known to be effective against a wide range of ascomycetes and basidiomycetes fungi. They function by interfering with the polymerization of microtubules, which are essential for cell division in fungi.[2] The fungicidal potential of 2-substituted benzimidazole derivatives has been demonstrated against various plant pathogens.

Table 1: Fungicidal Activity of Selected Benzimidazole Derivatives (for comparative purposes)

Compound/DerivativeFungal SpeciesActivity MetricValue (µg/mL)Reference
2-(4-chlorophenyl)-1H-benzimidazoleBotrytis cinereaMIC62.5[2]
2-(4-methoxyphenyl)-1H-benzimidazoleCandida albicansMIC250[2]
1-nonyl-1H-benzo[d]imidazoleCandida albicansMIC0.5-256[1]
1-decyl-1H-benzo[d]imidazoleCandida albicansMIC2-256[1]
Compound 7f (a 2-chloromethyl-1H-benzimidazole derivative)Botrytis cinereaIC5013.36[3]
Compound 5b (a 2-chloromethyl-1H-benzimidazole derivative)Colletotrichum gloeosporioidesIC5011.38[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Herbicidal and Insecticidal Activity

While the primary application of benzimidazoles is as fungicides, some derivatives have shown herbicidal and insecticidal properties. The mechanism for these activities is varied. For herbicidal action, some related compounds are known to inhibit photosynthesis at Photosystem II.[4] Information on the insecticidal activity of benzimidazoles is less common, though some studies have explored this potential.

Table 2: Potential Herbicidal and Insecticidal Activity of Benzimidazole Derivatives (for comparative purposes)

Compound/DerivativeTarget OrganismActivity MetricValueReference
m-Tolylurea (related herbicide class)Various Weeds-Pre- and post-emergence activity[4]
Various Benzimidazole DerivativesPlasmodium falciparum (antimalarial)-Moderate inhibition[5]
Various Benzimidazole DerivativesMosquitoes-Negligible insecticidal activity[5]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mode of action for the fungicidal activity of benzimidazoles is the inhibition of microtubule assembly. These compounds bind to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of the cytoskeleton leads to an arrest of mitosis and ultimately, fungal cell death.

Mechanism of Fungicidal Action of Benzimidazoles cluster_fungal_cell Fungal Cell Benzimidazole_Compound This compound Beta_Tubulin β-Tubulin Subunit Benzimidazole_Compound->Beta_Tubulin Binds to Microtubule Microtubule Benzimidazole_Compound->Microtubule Inhibits Polymerization Tubulin_Dimer αβ-Tubulin Dimer Alpha_Tubulin α-Tubulin Subunit Alpha_Tubulin->Tubulin_Dimer Tubulin_Dimer->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Cell_Death Fungal Cell Death Microtubule->Cell_Death Disruption leads to

Caption: Inhibition of microtubule polymerization by benzimidazole compounds.

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthesis route adapted from general methods for benzimidazole synthesis.

G start Start reactants o-Phenylenediamine + 2-Oxo-3-phenylpropionitrile start->reactants reaction Stir at Room Temperature (2 hours) reactants->reaction solvent Ethanol/Water (9:1 v/v) solvent->reaction catalyst Sodium Metabisulfite catalyst->reaction filtration Filter Reaction Mixture reaction->filtration concentration Concentrate Filtrate (in vacuo) filtration->concentration washing Wash Solid with Water and n-Hexane concentration->washing drying Dry under Reduced Pressure (80°C) washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • 2-Oxo-3-phenylpropionitrile (or a similar α-keto nitrile)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Deionized water

  • n-Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine o-phenylenediamine (10 mmol), 2-oxo-3-phenylpropionitrile (10 mmol), and sodium metabisulfite (20 mmol).

  • Add a solvent mixture of ethanol and water (9:1 v/v, 100 mL).

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Wash the solid residue with deionized water (3 x 50 mL) and then with n-hexane (3 x 50 mL) to remove impurities.

  • Dry the resulting solid product under reduced pressure at 80°C to yield this compound.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

In Vitro Fungicidal Activity Assay

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal phytopathogens.

G start Start prep_compound Prepare Stock Solution of This compound in DMSO start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate with Sabouraud Dextrose Broth prep_compound->serial_dilution inoculate Inoculate Wells with Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) prep_inoculum->inoculate incubation Incubate at 25-28°C for 48-72 hours inoculate->incubation read_results Visually Assess for Fungal Growth and Determine MIC incubation->read_results end End read_results->end

Caption: Workflow for in vitro fungicidal activity assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sabouraud Dextrose Broth (SDB)

  • Fungal phytopathogen cultures (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform two-fold serial dilutions of the stock solution in SDB in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Prepare a fungal inoculum suspension in sterile saline or SDB, adjusted to a concentration of approximately 1 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include positive (no compound) and negative (no fungus) controls.

  • Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.

Pre-emergence Herbicidal Activity Assay

This protocol describes a method to evaluate the pre-emergence herbicidal activity of this compound.[6]

G start Start prep_soil Prepare Pots with Standardized Soil Mixture start->prep_soil sow_seeds Sow Seeds of Test Plants (e.g., cress, ryegrass) prep_soil->sow_seeds apply_herbicide Apply Test Solutions to Soil Surface sow_seeds->apply_herbicide prep_compound Prepare Test Solutions of This compound in Acetone/Water with Tween 20 prep_compound->apply_herbicide incubation Incubate in Greenhouse/ Growth Chamber for 14-21 Days apply_herbicide->incubation assess_activity Assess Germination Inhibition and Phytotoxicity incubation->assess_activity end End assess_activity->end

Caption: Workflow for pre-emergence herbicidal activity assay.

Materials:

  • This compound

  • Acetone

  • Tween 20 (surfactant)

  • Seeds of indicator plant species (e.g., cress, annual ryegrass, barnyard grass)

  • Pots or trays with a standardized soil mix

  • Greenhouse or controlled environment growth chamber

  • Spraying equipment

Procedure:

  • Fill pots with the soil mixture and sow a predetermined number of seeds of the test plant species at a uniform depth.

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of test solutions by diluting the stock solution with water containing a surfactant (e.g., 0.5% Tween 20) to achieve a range of application rates.

  • Apply the test solutions uniformly to the soil surface of the pots. Include a control group treated with the solvent-surfactant solution only.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal activity by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Contact Insecticidal Activity Assay

This protocol details a method for assessing the contact insecticidal activity of this compound against a model insect.[7]

G start Start prep_compound Prepare Test Solutions of This compound in Acetone start->prep_compound treat_insects Topical Application of Test Solution to Insects (e.g., houseflies, aphids) prep_compound->treat_insects transfer_insects Transfer Treated Insects to Recovery Containers with Food treat_insects->transfer_insects incubation Incubate at 25°C for 24-48 hours transfer_insects->incubation assess_mortality Record Insect Mortality incubation->assess_mortality calculate_ld50 Calculate LD50 assess_mortality->calculate_ld50 end End calculate_ld50->end

Caption: Workflow for contact insecticidal activity assay.

Materials:

  • This compound

  • Acetone

  • Test insects (e.g., adult houseflies, aphids)

  • Microsyringe or microapplicator

  • Ventilated containers for holding insects

  • Food source for the test insects

Procedure:

  • Prepare a series of concentrations of this compound in acetone.

  • Anesthetize the test insects lightly with CO₂.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each insect. Treat a control group with acetone only.

  • Place the treated insects in recovery containers with an appropriate food source.

  • Maintain the containers at a controlled temperature (e.g., 25°C) and humidity.

  • Record insect mortality at 24 and 48 hours after treatment.

  • Use the mortality data to calculate the median lethal dose (LD50).

Disclaimer: The information provided in these application notes is intended for research purposes only. All experiments should be conducted in a controlled laboratory setting by trained personnel, following all applicable safety guidelines. The biological activity data for related compounds is provided for comparative purposes and does not guarantee the same activity for this compound. Experimental validation is required.

References

Application Notes and Protocols: 1H-Benzimidazole-2-carbonitrile as a Precursor for Novel Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Benzimidazole-2-carbonitrile is a versatile precursor in the synthesis of a wide array of novel heterocyclic systems. The inherent reactivity of the nitrile group, coupled with the privileged benzimidazole scaffold, provides a valuable platform for the development of compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of heterocyclic compounds derived from this compound: tetrazoles and 1,2,4-triazoles. These derivatives have demonstrated promising potential as antifungal and anticancer agents.

I. Synthesis of 5-(1H-Benzimidazol-2-yl)-1H-tetrazole: A Potent Antifungal Agent

The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of tetrazoles. In this protocol, this compound is converted to 5-(1H-benzimidazol-2-yl)-1H-tetrazole, a compound with notable antifungal properties.

Experimental Protocol: Synthesis of 5-(1H-Benzimidazol-2-yl)-1H-tetrazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure: [1][2][3][4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mmol) in DMF (10 mL).

  • Add sodium azide (1.5 mmol) and a catalyst such as ammonium chloride (1.5 mmol) or zinc chloride (0.5 mmol) to the solution.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of 5-6.

  • A precipitate will form. Collect the solid product by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 5-(1H-benzimidazol-2-yl)-1H-tetrazole.

  • Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve this compound in DMF Dissolve this compound in DMF Add Sodium Azide and Catalyst Add Sodium Azide and Catalyst Dissolve this compound in DMF->Add Sodium Azide and Catalyst Heat to 110-120°C Heat to 110-120°C Add Sodium Azide and Catalyst->Heat to 110-120°C Stir for 12-24h (Monitor by TLC) Stir for 12-24h (Monitor by TLC) Heat to 110-120°C->Stir for 12-24h (Monitor by TLC) Cool to RT Cool to RT Stir for 12-24h (Monitor by TLC)->Cool to RT Pour into ice-water and acidify Pour into ice-water and acidify Cool to RT->Pour into ice-water and acidify Filter precipitate Filter precipitate Pour into ice-water and acidify->Filter precipitate Recrystallize Recrystallize Filter precipitate->Recrystallize Dry under vacuum Dry under vacuum Recrystallize->Dry under vacuum

Caption: Workflow for the synthesis of 5-(1H-benzimidazol-2-yl)-1H-tetrazole.

Quantitative Data: Antifungal Activity of Benzimidazole-Tetrazole Derivatives

The synthesized benzimidazole-tetrazole derivatives have been evaluated for their in vitro antifungal activity against various fungal strains. The Minimum Inhibitory Concentration (MIC) is a key measure of efficacy.

CompoundFungal StrainMIC (µg/mL)Reference
5-(1H-Benzimidazol-2-yl)-1H-tetrazole derivativeCandida albicans390 - 757[5]
Substituted Benzimidazole-Tetrazole HybridCandida krusei-Data not available
Substituted Benzimidazole-Tetrazole HybridCandida parapsilosis-Data not available
Fluconazole (Standard)Candida albicans-[6]

Note: Specific MIC values for direct derivatives of this compound are often part of broader studies on related compounds. The provided range is indicative of the potential activity of this class of compounds.

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

Azole antifungals primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[7][8][9][10][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

G Benzimidazole-Tetrazole Benzimidazole-Tetrazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Benzimidazole-Tetrazole->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Maintains Fungal Cell Death/Growth Inhibition Fungal Cell Death/Growth Inhibition Fungal Cell Membrane Integrity->Fungal Cell Death/Growth Inhibition Disruption leads to

Caption: Antifungal mechanism of action of benzimidazole-tetrazole derivatives.

II. Synthesis of Benzimidazole-1,2,4-triazole Hybrids: Novel Anticancer Agents

This compound can also serve as a starting point for the synthesis of various 1,2,4-triazole derivatives. These hybrid molecules have shown significant potential as anticancer agents, notably through the inhibition of Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: General Synthesis of Benzimidazole-1,2,4-triazole Hybrids

This protocol outlines a multi-step synthesis that can be adapted to produce a variety of benzimidazole-1,2,4-triazole hybrids. The initial step involves the conversion of the nitrile to a hydrazide, which is a key intermediate for the formation of the triazole ring.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Appropriate isothiocyanate or carbon disulfide

  • Sodium hydroxide (NaOH)

  • Appropriate 2-bromoacetophenone derivative

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure: [12][13]

Step 1: Synthesis of 1H-Benzimidazole-2-carbohydrazide

  • Reflux a mixture of this compound (1 mmol) and hydrazine hydrate (5 mmol) in ethanol (20 mL) for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and the resulting precipitate of 1H-benzimidazole-2-carbohydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Formation of the 1,2,4-Triazole Ring

  • A mixture of 1H-benzimidazole-2-carbohydrazide (1 mmol) and an appropriate isothiocyanate (1.1 mmol) in ethanol is refluxed for 6-8 hours to yield the corresponding thiosemicarbazide.

  • The thiosemicarbazide is then cyclized by refluxing with an aqueous solution of NaOH (2N) for 4-6 hours.

  • The reaction mixture is cooled, and the pH is adjusted to 5-6 with dilute HCl to precipitate the 5-(1H-benzimidazol-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Step 3: Synthesis of Final Benzimidazole-1,2,4-triazole Hybrids

  • The triazole-thione intermediate (1 mmol) is dissolved in ethanol, and a substituted 2-bromoacetophenone (1 mmol) is added.

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the precipitated product is filtered, washed with ethanol, and recrystallized to yield the final benzimidazole-1,2,4-triazole hybrid.

Experimental Workflow

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Final Hybrid Synthesis This compound + Hydrazine Hydrate This compound + Hydrazine Hydrate Reflux in Ethanol Reflux in Ethanol This compound + Hydrazine Hydrate->Reflux in Ethanol Hydrazide + Isothiocyanate Hydrazide + Isothiocyanate Reflux in Ethanol->Hydrazide + Isothiocyanate Purification Purification Reflux in Ethanol->Purification Reflux in Ethanol (Thiosemicarbazide) Reflux in Ethanol (Thiosemicarbazide) Hydrazide + Isothiocyanate->Reflux in Ethanol (Thiosemicarbazide) Cyclization with NaOH Cyclization with NaOH Reflux in Ethanol (Thiosemicarbazide)->Cyclization with NaOH Triazole-thione + 2-Bromoacetophenone Triazole-thione + 2-Bromoacetophenone Cyclization with NaOH->Triazole-thione + 2-Bromoacetophenone Triazole-thione + 2-Bromoacetophenone->Reflux in Ethanol

Caption: General workflow for the synthesis of benzimidazole-1,2,4-triazole hybrids.

Quantitative Data: Anticancer Activity of Benzimidazole-Triazole Hybrids

Benzimidazole-triazole hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole-1,2,3-triazole hybrid 6iMCF-70.028[14]
Benzimidazole-1,2,3-triazole hybrid 10eMCF-70.024[14]
Benzimidazole-triazole hybrid 9aHepG-21.64[15]
Benzimidazole-triazole hybrid 9bHepG-2-[15]
N-phenyl-1,2,4-triazole 6a-cMCF-71.29 - 4.30[16]
Erlotinib (Standard)EGFR0.048[15]
Doxorubicin (Standard)MCF-74.17[16]
Mechanism of Action: Inhibition of EGFR Signaling Pathway

Certain benzimidazole-triazole hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[14][16][17][18][19][20] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways, leading to apoptosis and cell cycle arrest in cancer cells.

G Benzimidazole-Triazole Hybrid Benzimidazole-Triazole Hybrid EGFR EGFR Benzimidazole-Triazole Hybrid->EGFR Inhibits Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Signaling (e.g., MAPK, PI3K/Akt) Activates Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest EGFR->Apoptosis & Cell Cycle Arrest Inhibition leads to ATP ATP ATP->EGFR Binds Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival Promotes

Caption: Anticancer mechanism of action of benzimidazole-triazole hybrids via EGFR inhibition.

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of novel heterocyclic systems with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of benzimidazole-tetrazole and benzimidazole-triazole derivatives as promising antifungal and anticancer agents. Further structural modifications and in-depth biological studies are warranted to optimize the efficacy and selectivity of these compounds for future drug development.

References

Investigating the Role of Benzimidazole Derivatives in Inhibiting Biofilm Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are a significant global health concern, contributing to persistent infections and increased antibiotic resistance. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This protective matrix renders the embedded bacteria highly resistant to conventional antimicrobial agents and the host immune system. Consequently, there is a critical need for the development of novel therapeutic strategies that can effectively inhibit biofilm formation or eradicate established biofilms.

Benzimidazole and its derivatives have emerged as a promising class of compounds with potent anti-biofilm activity against a broad spectrum of pathogenic bacteria. While specific data on 1H-benzimidazole-2-carbonitrile is not extensively available in the current scientific literature, this document will provide a comprehensive overview of the anti-biofilm properties of the benzimidazole scaffold, drawing on data from well-studied derivatives. These application notes and protocols are intended to guide researchers in the investigation of benzimidazole-based compounds as potential biofilm inhibitors.

Mechanism of Action: Targeting Quorum Sensing

A primary mechanism by which many benzimidazole derivatives are believed to exert their anti-biofilm effects is through the disruption of quorum sensing (QS) systems.[1][2] QS is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS signaling pathways, these compounds can effectively prevent the initiation and maturation of biofilms.

Quorum Sensing Inhibition Pathway

QS_Inhibition cluster_bacteria Bacterial Cell cluster_inhibition Inhibition by Benzimidazole Derivative Signal_Synthesis Signal Molecule Synthesis Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthesis->Signal_Molecule Produces Receptor Receptor Protein (e.g., LuxR-type) Signal_Molecule->Receptor Binds to QS_Regulon Quorum Sensing Regulated Genes Receptor->QS_Regulon Activates Biofilm_Formation Biofilm Formation Virulence Factors QS_Regulon->Biofilm_Formation Upregulates Benzimidazole 1H-Benzimidazole Derivative Benzimidazole->Receptor Antagonist Binding caption Inhibition of Quorum Sensing by Benzimidazole Derivatives.

Caption: Diagram illustrating the inhibition of a bacterial quorum sensing system by a benzimidazole derivative.

Quantitative Data on Anti-Biofilm Activity of Benzimidazole Derivatives

The following tables summarize the quantitative data for the anti-biofilm activity of various benzimidazole derivatives against different bacterial strains. This data provides a benchmark for researchers evaluating new compounds.

Table 1: Inhibitory Concentration (IC50) and Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives

Compound Name/CodeBacterial StrainAssay TypeMetricValueReference
ABC-1 (5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole)Pseudomonas aeruginosa CF-145Biofilm InhibitionIC5045.9 nM[3]
ABC-1 Vibrio choleraeBiofilm InhibitionIC5032.3 nM[3]
Indolylbenzo[d]imidazole 3ao Staphylococcus aureusPlanktonic GrowthMIC< 1 µg/mL[4]
Indolylbenzo[d]imidazole 3aq Staphylococcus aureusPlanktonic GrowthMIC< 1 µg/mL[4]
TFBZ (fluorinated benzimidazole)Methicillin-resistant S. aureus (MRSA)Planktonic GrowthMIC4 µg/mL[5]
TFBZ Methicillin-resistant S. aureus (MRSA)Planktonic GrowthMBC8 µg/mL[5]

Table 2: Biofilm Inhibition and Eradication Data for Benzimidazole Derivatives

Compound Name/CodeBacterial StrainAssay TypeMetricValueReference
Compound 3d Pseudomonas aeruginosaBiofilm Inhibition% Inhibition71.70%[1]
Compound 7f Pseudomonas aeruginosaBiofilm Inhibition% Inhibition68.90%[1]
TFBZ Methicillin-resistant S. aureus (MRSA)Biofilm EradicationMBEC8 µg/mL[5]
5-bromo-2-(trifluoromethyl)-1-H-benzimidazole Escherichia coli AB1157Biofilm InhibitionConcentration for 8-10x reduction≥ 125 µg/mL[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results when screening and characterizing benzimidazole derivatives.

Protocol 1: Crystal Violet Biofilm Inhibition Assay

This protocol is a standard method for quantifying biofilm formation and its inhibition.

Experimental Workflow:

Biofilm_Inhibition_Workflow start Start culture Prepare Bacterial Overnight Culture start->culture dilute Dilute Culture to Standard OD culture->dilute plate Add Diluted Culture and Test Compound to 96-Well Plate dilute->plate incubate Incubate Plate to Allow Biofilm Formation plate->incubate wash1 Discard Planktonic Cells and Wash Wells with PBS incubate->wash1 stain Stain Biofilm with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain with Water stain->wash2 solubilize Solubilize Bound Stain with Acetic Acid or Ethanol wash2->solubilize read Measure Absorbance (e.g., at OD595) solubilize->read end End read->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.

  • Standardization: The following day, dilute the overnight culture in fresh medium to a standardized optical density (OD) at 600 nm (e.g., OD600 = 0.05).

  • Plate Setup:

    • Prepare serial dilutions of the test compound in the growth medium.

    • To each well of a 96-well plate, add 100 µL of the standardized bacterial culture.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • Include positive controls (bacteria + medium, no compound) and negative controls (medium only).

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.

  • Washing: Carefully discard the planktonic cells by inverting the plate. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the plate four times with sterile water.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength between 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [ (OD_control - OD_treated) / OD_control ] * 100

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial strain of interest

  • Appropriate growth medium

  • Test compound

  • Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on glass-bottom dishes in the presence and absence of the test compound as described in Protocol 1.

  • Staining: After the incubation period, gently wash the biofilms with PBS. Add a solution containing a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) to the biofilms and incubate in the dark for 15-30 minutes.

  • Imaging: Gently rinse the stained biofilms with PBS. Visualize the biofilms using a confocal microscope. Acquire Z-stack images to reconstruct the three-dimensional architecture.

  • Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze the CLSM images to determine biofilm thickness, biomass, and the ratio of live to dead cells.

Conclusion

Benzimidazole derivatives represent a promising avenue for the development of novel anti-biofilm agents. Their ability to interfere with key bacterial processes such as quorum sensing makes them attractive candidates for combating biofilm-associated infections. The protocols and data presented in this document provide a framework for the systematic investigation of compounds like this compound and other analogues. Further research is warranted to elucidate the specific molecular targets of these compounds and to optimize their efficacy and safety profiles for potential clinical applications.

References

Application Notes and Protocols for the Radiosynthesis of Labeled 1H-Benzimidazole-2-carbonitrile for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiosynthesis of Carbon-11 and a proposed route for Fluorine-18 labeled 1H-benzimidazole-2-carbonitrile, intended for use in positron emission tomography (PET) imaging studies. The protocols are based on established radiolabeling methodologies for similar heterocyclic compounds.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound can be achieved via a palladium-mediated cross-coupling reaction using [11C]cyanide. This method involves the reaction of a suitable precursor, 2-bromo-1H-benzimidazole, with [11C]hydrogen cyanide ([11C]HCN) in the presence of a palladium catalyst.

Precursor Synthesis: 2-Bromo-1H-benzimidazole

The precursor, 2-bromo-1H-benzimidazole, can be synthesized from 1H-benzimidazole-2-amine via a Sandmeyer-type reaction.

Experimental Protocol: [11C]Cyanation

Materials and Reagents:

  • [11C]Hydrogen cyanide ([11C]HCN) produced from a cyclotron via the ¹⁴N(p,α)¹¹C reaction and subsequent online conversion.

  • 2-Bromo-1H-benzimidazole (precursor)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • HPLC purification system

  • Standard laboratory glassware and shielding

Procedure:

  • Preparation of the Reaction Mixture: In a shielded hot cell, dissolve 2-bromo-1H-benzimidazole (5-10 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel. Add Pd₂(dba)₃ (2-3 mg), dppf (4-5 mg), CuI (1-2 mg), and K₂CO₃ (5-10 mg).

  • [11C]HCN Trapping: Bubble the cyclotron-produced [11C]HCN gas through the reaction mixture at room temperature.

  • Reaction: Heat the sealed reaction vessel at 100-120 °C for 5-10 minutes.

  • Quenching and Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column (e.g., C18) for purification.

  • Formulation: Collect the fraction containing [11C]this compound, evaporate the solvent, and formulate the product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC.

  • Molar Activity: Calculated from the amount of radioactivity and the mass of the product, determined by HPLC with a UV detector calibrated with a standard.

  • Residual Solvents: Analyzed by gas chromatography.

Quantitative Data for Similar [11C]Cyanation Reactions

The following table summarizes typical data obtained for the radiosynthesis of related [11C]-labeled benzimidazole derivatives, which can serve as a benchmark for the synthesis of [11C]this compound.

RadiotracerPrecursorRadiochemical Yield (decay-corrected)Molar Activity (GBq/µmol)Synthesis Time (min)
[11C]LY2795050[1]Arylpinacolboronate ester6 ± 1%> 33~45
[11C]Aryl Nitriles[2](Hetero)aryl halides/triflatesHigh radiochemical efficiencyNot specified< 5
[11C]13 (Benzimidazole derivative)[3][4]Phenol precursor (for methylation)20 ± 2%98 ± 30~50

Proposed Radiosynthesis of [18F]this compound

A direct radiofluorination of the this compound core is challenging. Therefore, a multi-step synthesis is proposed. One potential route involves the synthesis of a fluorinated precursor, which is then cyclized to form the desired product. An alternative is the nucleophilic substitution of a suitable leaving group on a pre-functionalized benzimidazole.

Proposed Experimental Protocol: Nucleophilic Substitution

This proposed protocol is based on common [18F]fluorination methods for aromatic compounds.

Precursor Synthesis: A suitable precursor would be a benzimidazole derivative with a leaving group (e.g., nitro, trimethylammonium, or iodo) at a position amenable to nucleophilic substitution, and a group that can be converted to the 2-carbonitrile. For example, 2-cyano-1H-benzimidazole substituted with a nitro group on the benzene ring.

Materials and Reagents:

  • [18F]Fluoride produced from a cyclotron.

  • Chosen precursor (e.g., 5-nitro-1H-benzimidazole-2-carbonitrile).

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or DMF.

  • HPLC purification system.

Procedure:

  • [18F]Fluoride Activation: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [18F]K/K₂₂₂ complex by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: Add a solution of the precursor in anhydrous DMSO or DMF to the dried [18F]K/K₂₂₂ complex. Heat the reaction mixture at 120-160 °C for 15-20 minutes.

  • Purification and Formulation: Cool the reaction, dilute with water, and purify by semi-preparative HPLC. Formulate the final product as described for the [11C] analog.

Quantitative Data for Similar [18F]-Labeled Benzimidazoles
RadiotracerPrecursor TypeRadiochemical Yield (non-decay corrected)
[18F]Benzimidazole sulfones[5][6]Chloropyridyl and alkyl tosylates25-44%
[18F]FEMPBBA[7]Not specified50-60%
[18F]PARP-1 Inhibitor (Benzimidazole carboxamide)Tosylate precursor40-50% (decay-corrected)

Visualizations

Experimental Workflow

Radiosynthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & QC Precursor Starting Materials Synth Chemical Synthesis Precursor->Synth Reaction Radiolabeling Reaction Synth->Reaction Cyclotron Cyclotron ([11C]CO2 or [18F]F-) Radiosynthon [11C]HCN or activated [18F]F- Cyclotron->Radiosynthon HPLC HPLC Purification Reaction->HPLC QC Quality Control HPLC->QC Formulation Formulation QC->Formulation FinalProduct FinalProduct Formulation->FinalProduct Final Radiotracer

Caption: General workflow for the radiosynthesis of labeled compounds.

Proposed Radiosynthesis of [11C]this compound

C11_Synthesis Precursor 2-Bromo-1H-benzimidazole Reaction Pd-mediated Cross-Coupling Precursor->Reaction Reagents [11C]HCN, Pd2(dba)3, dppf, CuI, K2CO3, DMF Reagents->Reaction Product [11C]this compound Reaction->Product Signaling_Pathway cluster_cell Target Cell Receptor GPCR / Kinase Effector Downstream Effector (e.g., Adenylyl Cyclase, PLC) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->SecondMessenger CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) SecondMessenger->CellularResponse Radiotracer [11C/18F]Benzimidazole -2-carbonitrile Radiotracer->Receptor Binding / Inhibition

References

Application Notes and Protocols for 1H-Benzimidazole-2-carbonitrile-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1H-benzimidazole-2-carbonitrile and its derivatives as chemosensors. This class of compounds has demonstrated significant potential in the selective detection of various analytes, including metal ions and anions, through colorimetric and fluorometric methods.

Principle of Detection

Chemosensors based on the 1H-benzimidazole scaffold operate on various principles, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Internal Charge Transfer (ICT). The benzimidazole moiety can act as a recognition site (receptor) for specific analytes. Upon binding, the electronic properties of the molecule are altered, leading to a measurable change in its absorption or emission spectrum. The cyano group at the 2-position can further modulate the electronic and binding properties of the benzimidazole core.

Applications

1H-benzimidazole-based chemosensors have been successfully employed for the detection of a wide range of analytes with high sensitivity and selectivity. Key applications include:

  • Heavy and Transition Metal Ion Detection: Monitoring environmentally and biologically important metal ions such as Cu²⁺, Zn²⁺, Fe²⁺/Fe³⁺, and Co²⁺.[1][2][3][4]

  • Anion Detection: Sensing of anions like cyanide (CN⁻), hydrogen sulfate (HSO₄⁻), and dihydrogen phosphate (H₂PO₄⁻).[5][6]

  • Bio-imaging: The fluorescent properties of these sensors make them suitable for imaging ions in living cells.[1]

  • Environmental Monitoring: Quantification of ions in real water samples.[2][3]

Quantitative Data Summary

The following tables summarize the performance of various 1H-benzimidazole-based chemosensors for different analytes.

Table 1: Metal Ion Detection

ChemosensorAnalyteDetection MethodDetection Limit (μM)Linear Range (μM)Binding Constant (Kₐ)Stoichiometry (Sensor:Analyte)Reference
BBMPCu²⁺Fluorescence Turn-Off0.160–5-2:1[1]
BBMPZn²⁺Ratiometric Fluorescence0.10–10-1:1[1]
BMHMZn²⁺Fluorescence Turn-On0.148-7.99 × 10⁴ M⁻¹-[2]
Sensor 1Fe²⁺Colorimetric1.18---[3]
Sensor 1Fe³⁺Colorimetric1.21---[3]
Sensor 1Zn²⁺Fluorescence Turn-On1.05---[3]
DQBM-BCo²⁺Fluorescence Turn-Off3.565–30-1:2[4]
L3Cu²⁺Colorimetric & Fluorescence Quenching0.00228-2.2 × 10¹¹ M⁻²1:2[7]
Dipodal ReceptorCu²⁺-9.76---[6]

Table 2: Anion Detection

ChemosensorAnalyteDetection MethodDetection Limit (μM)Reference
BODIPY Derivative 2HSO₄⁻Colorimetric-[5]
Cu²⁺-Dipodal Receptor ComplexH₂PO₄⁻Metal Displacement1.41[6]
Ag⁺-Benzimidazole ComplexCl⁻Fluorescence19[8]

Experimental Protocols

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol provides a general guideline for the detection of metal ions using a 1H-benzimidazole-based fluorescent chemosensor.

Materials:

  • 1H-benzimidazole-based chemosensor

  • Stock solution of the target metal ion (e.g., 1 mM in deionized water)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Organic solvent (e.g., THF, DMSO, or Acetonitrile)

  • Deionized water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Chemosensor Stock Solution: Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.

  • Preparation of Working Solution: Prepare a working solution of the chemosensor (e.g., 10 μM) in a buffer solution (e.g., Tris-HCl, 70% THF, pH 7.4).

  • Fluorescence Measurement: a. Place 3 mL of the chemosensor working solution into a quartz cuvette. b. Record the initial fluorescence spectrum of the chemosensor solution. c. Incrementally add small aliquots of the metal ion stock solution to the cuvette. d. After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 30 minutes).[4] e. Record the fluorescence spectrum after each addition.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. b. Determine the detection limit and linear range from the titration curve.

Protocol for Synthesis of a Benzimidazole-Based Chemosensor (Example: BODIPY Derivative 2)

This protocol is based on the synthesis of a BODIPY derivative functionalized with a benzimidazole group for anion sensing.[5][9]

Materials:

  • Formyl-BODIPY precursor 1

  • o-phenylenediamine

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Stirring apparatus

  • Heating mantle

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • In a round-bottomed flask, dissolve Formyl-BODIPY precursor 1 (0.11 mmol) and NaHSO₃ (0.10 mmol) in ethanol (10 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Add dry DMF (5 mL) and o-phenylenediamine (0.07 mmol) to the mixture.

  • Heat the solution at 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and wash the mixture with water (3 x 10 mL).

  • Dry the organic phase with anhydrous MgSO₄ and evaporate the solvent to dryness.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain the pure BODIPY derivative 2 as a red solid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling mechanisms and experimental workflows associated with 1H-benzimidazole-based chemosensors.

Signaling_Pathway cluster_chemosensor Chemosensor cluster_analyte Analyte cluster_complex Complex Formation cluster_signal Signal Output Sensor Benzimidazole Chemosensor Complex Sensor-Analyte Complex Sensor->Complex Binding Analyte Metal Ion / Anion Analyte->Complex Binding Signal Colorimetric or Fluorescent Change Complex->Signal Signal Transduction (CHEF, PET, ICT)

Caption: General signaling pathway of a 1H-benzimidazole-based chemosensor.

Experimental_Workflow Start Start Prep_Sensor Prepare Chemosensor Stock Solution Start->Prep_Sensor Prep_Analyte Prepare Analyte Stock Solution Start->Prep_Analyte Prep_Working Prepare Sensor Working Solution Prep_Sensor->Prep_Working Initial_Measurement Measure Initial Absorbance/Fluorescence Prep_Working->Initial_Measurement Titration Titrate with Analyte Solution Initial_Measurement->Titration Measure_Signal Measure Signal Change Titration->Measure_Signal Repeat for each analyte addition Measure_Signal->Titration Data_Analysis Analyze Data (LOD, Binding Constant) Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for analyte detection using a chemosensor.

Structure_Function Structure 1H-Benzimidazole Core Recognition Site (Binding Pocket) Signaling Unit (Chromophore/Fluorophore) 2-Carbonitrile Group Function Selective Analyte Binding & Signal Generation Structure:f1->Function Binds to Analyte Structure:f2->Function Produces Signal Structure:f0->Function Provides Scaffold Structure:f3->Function Modulates Properties

Caption: Structure-function relationship in benzimidazole-based chemosensors.

References

Application Notes & Protocols: Enhancing the Bioavailability of 1H-Benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-2-carbonitrile is a heterocyclic compound with a benzimidazole nucleus, a scaffold known for a wide range of pharmacological activities.[1][2] Like many benzimidazole derivatives, this compound exhibits poor aqueous solubility, which can significantly limit its oral bioavailability and therapeutic efficacy.[3][4] Overcoming this challenge is crucial for the successful clinical development of this and similar compounds.

This document provides detailed application notes and protocols for various formulation strategies aimed at improving the oral bioavailability of this compound. The strategies discussed include nanosuspension, solid dispersion, self-emulsifying drug delivery systems (SEDDS), and cyclodextrin complexation.

Problem Statement: Physicochemical Properties and Bioavailability Challenges

The inherent physicochemical properties of this compound present a significant hurdle to achieving adequate oral bioavailability. Its high lipophilicity, suggested by a predicted XlogP of 1.3, and its insolubility in water are primary contributors to its poor dissolution in the gastrointestinal tract. Based on these characteristics, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, exhibiting low solubility and variable permeability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅N₃PubChem
Molecular Weight143.15 g/mol PubChem
Predicted XlogP1.3PubChem
Aqueous SolubilityInsolubleVarious Sources
Predicted BCS ClassII or IVInferred

Note: The data presented in the following tables are hypothetical and for illustrative purposes to demonstrate the potential improvements offered by each formulation strategy. Actual results will vary based on specific experimental conditions.

Formulation Strategies and Expected Outcomes

This section outlines four distinct formulation strategies to enhance the bioavailability of this compound, along with hypothetical pharmacokinetic data in a rat model to illustrate the potential improvements.

Nanosuspension

Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity and improved saturation solubility.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Nanosuspension in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unformulated Drug501504.01200100
Nanosuspension507501.56000500
Amorphous Solid Dispersion

Principle: Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion. The absence of a crystal lattice reduces the energy required for dissolution, leading to faster dissolution rates and potentially supersaturated solutions in the gastrointestinal tract.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Solid Dispersion in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unformulated Drug501504.01200100
Solid Dispersion509001.07200600
Self-Emulsifying Drug Delivery System (SEDDS)

Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. The drug is dissolved in this lipid-based system, and the resulting small droplet size provides a large interfacial area for drug absorption.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound SEDDS in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unformulated Drug501504.01200100
SEDDS5012000.759600800
Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The poorly soluble drug molecule can be encapsulated within the lipophilic cavity, forming an inclusion complex. This complex has improved aqueous solubility and dissolution properties.

Table 5: Hypothetical Pharmacokinetic Parameters of this compound Cyclodextrin Complex in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unformulated Drug501504.01200100
Cyclodextrin Complex506002.05400450

Experimental Protocols

Protocol for Nanosuspension Preparation (Wet Milling Method)
  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.2% w/v polysorbate 80).

  • Wet Milling:

    • Transfer the suspension to a laboratory-scale bead mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).

    • Mill the suspension at a speed of 2000 rpm for 4 hours at a controlled temperature of 4°C.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the morphology of the nanoparticles by transmission electron microscopy (TEM).

    • Confirm the crystalline state of the drug using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

Protocol for Amorphous Solid Dispersion Preparation (Solvent Evaporation Method)
  • Solution Preparation:

    • Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) in a 1:4 ratio (w/w) in a suitable solvent (e.g., methanol).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Final Processing:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently grind the resulting solid into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using DSC and XRPD.

    • Assess the drug-polymer miscibility using Fourier-transform infrared spectroscopy (FTIR).

Protocol for Self-Emulsifying Drug Delivery System (SEDDS) Formulation
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol HP).

  • Formulation Development:

    • Based on solubility studies, prepare various formulations by mixing the selected oil, surfactant, and co-solvent in different ratios.

    • Add a known amount of this compound to each formulation and vortex until a clear solution is obtained.

  • Self-Emulsification Assessment:

    • Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl with gentle agitation.

    • Visually observe the formation of the emulsion and measure the droplet size and PDI using DLS.

  • Optimization:

    • Select the formulation that forms a clear or slightly opalescent emulsion with a small droplet size (< 200 nm) for further studies.

Protocol for Cyclodextrin Complexation (Kneading Method)
  • Complex Formation:

    • Mix this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HP-β-CD) in a 1:1 molar ratio in a mortar.

  • Kneading:

    • Add a small amount of a water-ethanol mixture (1:1 v/v) to the powder mixture to form a paste.

    • Knead the paste for 60 minutes.

  • Drying:

    • Dry the paste in an oven at 50°C until a constant weight is achieved.

  • Characterization:

    • Confirm the formation of the inclusion complex using DSC, XRPD, and FTIR.

In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Media:

    • 900 mL of simulated gastric fluid (pH 1.2) without pepsin.

    • 900 mL of simulated intestinal fluid (pH 6.8) without pancreatin.

  • Test Conditions:

    • Temperature: 37 ± 0.5°C.

    • Paddle speed: 75 rpm.

  • Procedure:

    • Place a sample of the formulation equivalent to a fixed dose of this compound into each dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration using a validated HPLC method.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Dosing:

    • Administer the unformulated drug and the various formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

G cluster_formulation Formulation Development cluster_evaluation Bioavailability Assessment Start Start: this compound (Poorly Soluble) Formulation Formulation Strategies (Nanosuspension, Solid Dispersion, SEDDS, Cyclodextrin) Start->Formulation Characterization In Vitro Characterization (Particle Size, Dissolution, etc.) Formulation->Characterization InVivo In Vivo Pharmacokinetic Study (Rats) Characterization->InVivo PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) InVivo->PK_Analysis Bioavailability Determination of Relative Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for formulation and bioavailability assessment.

G cluster_pathway Inhibition of Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for Degradation Nucleus Nucleus bCatenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Degradation Degradation bCatenin->Degradation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates Benzimidazole Benzimidazole Derivative Benzimidazole->Dishevelled Inhibits

Caption: Potential mechanism of action via Wnt/β-catenin pathway inhibition.[5]

Conclusion

The poor aqueous solubility of this compound presents a significant challenge to its oral bioavailability. The formulation strategies outlined in these application notes—nanosuspension, solid dispersion, SEDDS, and cyclodextrin complexation—offer viable approaches to overcome this limitation. The provided protocols serve as a starting point for researchers to develop and evaluate enhanced formulations, ultimately aiming to unlock the full therapeutic potential of this promising compound. Rigorous in vitro and in vivo characterization is essential to select the most effective and translatable formulation strategy.

References

Safety Operating Guide

Proper Disposal of 1H-benzimidazole-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1H-benzimidazole-2-carbonitrile is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound must be managed as hazardous waste from the point of generation through final disposal. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. The compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.[3]

  • Hand Protection: Wear chemical-impermeable gloves.[4]

  • Body Protection: Wear suitable protective clothing to prevent skin contact.[2][4]

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator, especially when working outside of a chemical fume hood or if dust is generated.[3]

Engineering Controls:

  • Always handle this compound within a chemical fume hood.[3]

  • An eyewash station and safety shower must be readily accessible in the handling area.[3]

Hazard Data Summary

The following table summarizes the key hazard information for this compound and its derivatives.

IdentifierValueSource
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][5]
Signal Word Warning[1][2][5]
Molecular Formula C₉H₇N₃[1]
CAS Number 4414-88-4[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from the laboratory bench to its final disposal.

Waste Segregation and Collection
  • Initial Containment: Do not mix this compound waste with other waste streams. Keep it in its original container if possible. If not, use a clearly labeled, sealed, and compatible waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[3][4] The storage area should be a designated hazardous waste accumulation site.

Managing Spills and Contamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[3][4]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: For small spills, carefully sweep up the solid material.[3] Avoid generating dust. Place the swept-up material into a labeled hazardous waste container.[3][4]

  • Decontamination: After the material has been collected, wash the spill site thoroughly.[3]

  • Contaminated Materials: Any materials used for cleanup, such as gloves, wipes, or absorbent pads, must also be disposed of as hazardous waste in the same container. Contaminated clothing should be removed immediately and decontaminated before reuse.[2][3]

Final Disposal Procedure
  • Professional Disposal: The primary recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[3] It is essential to contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Procedural and Logical Diagrams

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of this compound Waste segregate Segregate Waste in a Labeled, Sealed Container start->segregate store Store in Designated Hazardous Waste Area segregate->store spill Spill or Contamination Event? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes contact_ehs Contact EHS for Waste Pickup spill->contact_ehs No cleanup->store incinerate Dispose via Chemical Incineration contact_ehs->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

cluster_hazards Identified Hazards cluster_ppe Required PPE & Controls inhalation Inhalation Hazard respirator Respirator/Fume Hood inhalation->respirator skin_contact Skin Contact Hazard gloves Impermeable Gloves skin_contact->gloves lab_coat Protective Clothing skin_contact->lab_coat eye_contact Eye Contact Hazard goggles Safety Goggles eye_contact->goggles ingestion Ingestion Hazard ingestion->gloves ingestion->lab_coat

Caption: Relationship between hazards and required safety measures.

References

Essential Safety and Handling Protocols for 1H-benzimidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 1H-benzimidazole-2-carbonitrile. These protocols are designed to ensure the highest level of safety for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risk and ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Harmful in contact with skin.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[3][4]

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5]To protect against dust particles and potential splashes.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]To prevent skin contact, which may cause irritation.[5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[5][6]To avoid inhalation of dust that may cause respiratory tract irritation.[5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial when handling this compound.

Experimental Workflow Diagram

Safe Handling Workflow for this compound prep Preparation handling Handling in Ventilated Area prep->handling Don PPE use Use in Experiment handling->use Weigh/transfer in fume hood decon Decontamination use->decon After experiment waste Waste Segregation decon->waste Clean equipment & surfaces disposal Disposal waste->disposal Follow regulations

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[6]

  • Donning PPE : Put on a lab coat, chemical-resistant gloves, and chemical safety goggles. If there is a risk of dust generation, a NIOSH-approved respirator should be used.

  • Handling : Conduct all weighing and transferring of the solid compound within a fume hood to minimize inhalation exposure.[6] Avoid the formation of dust and aerosols.[6]

  • During Use : Avoid contact with skin and eyes.[6] Should accidental contact occur, follow the emergency first aid procedures outlined below.

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water.[4][7] Clean all contaminated surfaces and equipment.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by goggles and then the lab coat.

Emergency First Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[5] Seek medical attention.[5]
Skin Contact Remove contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen.[5] Seek medical attention.[5]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[5][6] Seek immediate medical attention.[5][6]

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

Disposal Workflow for this compound collect Collect Waste label Label Waste Container collect->label Segregate chemical & contaminated PPE store Store Securely label->store Clearly identify contents & hazards dispose Dispose via Certified Vendor store->dispose In a cool, dry, well-ventilated area

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Collection :

    • Chemical Waste : Collect unused this compound and any reaction residues in a dedicated, sealed, and properly labeled waste container.

    • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated materials in a separate, sealed, and labeled container.

  • Labeling : Clearly label all waste containers with the chemical name ("this compound Waste") and appropriate hazard symbols.

  • Storage : Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3]

  • Disposal : Arrange for the disposal of all waste through a certified hazardous waste disposal service, in accordance with local, state, and federal regulations.[4] Do not let the chemical enter drains.[4][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-benzimidazole-2-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.